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Core Science & Biosynthesis

Foundational

Structure Elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide: A Comprehensive Analytical Guide

Executive Summary In the rigorous landscape of pharmaceutical development, the identification and control of drug impurities and metabolites are paramount. 1-(2,3-Dichlorophenyl)piperazine (commonly abbreviated as 1-(2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of drug impurities and metabolites are paramount. 1-(2,3-Dichlorophenyl)piperazine (commonly abbreviated as 1-(2,3-DCPP)) is a critical pharmacophore, intermediate, and active metabolite associated with atypical antipsychotics such as aripiprazole[1][2]. Under oxidative stress during formulation, storage, or physiological metabolism, 1-(2,3-DCPP) is susceptible to degradation, yielding 1-(2,3-Dichlorophenyl)piperazine 1-Oxide[3]. This whitepaper provides an authoritative, step-by-step analytical framework for the synthesis, isolation, and definitive structure elucidation of this specific N-oxide degradant.

Pharmacological and Chemical Context

Aripiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors[1][2]. The 1-(2,3-DCPP) moiety is essential for this receptor binding profile. However, the secondary and tertiary amines within the piperazine ring present liabilities for oxidative degradation[3].

Pathway Arip Aripiprazole (Parent Drug) DCPP 1-(2,3-DCPP) (Metabolite/Impurity) Arip->DCPP CYP3A4 / CYP2D6 N-Dealkylation DCPP_NOx 1-(2,3-DCPP) 1-Oxide (Target Analyte) DCPP->DCPP_NOx Oxidative Stress (N-Oxidation)

Figure 1. Metabolic and oxidative degradation pathway of Aripiprazole yielding 1-(2,3-DCPP) 1-Oxide.

Regioselectivity and Causality of N-Oxidation

1-(2,3-DCPP) contains two nitrogen atoms: N1 (a tertiary amine attached to the dichlorophenyl ring) and N4 (a secondary aliphatic amine).

  • The Causality of Regioselectivity: Aliphatic secondary amines (N4) are typically more nucleophilic. However, their oxidation often leads to highly unstable hydroxylamines or nitrones. Conversely, the tertiary nitrogen (N1), despite the electron-withdrawing nature of the ortho,meta-dichloro substitution on the phenyl ring, forms a stable, isolable dative N-O bond. Proving that oxidation occurred at N1 rather than N4 is the central challenge of this structure elucidation.

Physicochemical Properties

Understanding the baseline properties of the target analyte is required for downstream chromatographic and spectroscopic method development.

Table 1: Physicochemical Properties of 1-(2,3-DCPP) 1-Oxide

PropertyValueSource / Rationale
IUPAC Name 1-(2,3-dichlorophenyl)piperazine 1-oxideStandardized nomenclature
CAS Number 902456-05-7Registry identification
Molecular Formula C10H12Cl2N2OExact mass calculation basis
Molecular Weight 247.12 g/mol Isotopic distribution analysis
SMILES O=N1(C=2C=CC=C(Cl)C2Cl)CCNCC1Denotes N1 as the oxidation site

Self-Validating Synthesis Protocol for the Reference Standard

To elucidate the structure of an unknown impurity, generating a high-purity reference standard via a controlled, orthogonal synthetic route is best practice.

Step-by-Step Methodology: Controlled N-Oxidation
  • Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant due to its high chemoselectivity for nitrogen over aromatic ring oxidation. The reaction is kept at 0°C to prevent over-oxidation or ring-opening side reactions.

  • Freebasing: Dissolve 100 mg of 1-(2,3-Dichlorophenyl)piperazine hydrochloride[] in 5 mL of dichloromethane (DCM). Wash with 5 mL of saturated aqueous NaHCO3 to generate the free base. Extract the organic layer and dry over anhydrous Na2SO4.

  • Oxidation: Cool the DCM solution to 0°C in an ice bath. Slowly add 1.05 equivalents of mCPBA (77% w/w) dissolved in 2 mL DCM dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar spot (lower Rf) compared to the starting material. If unreacted starting material remains after 2 hours, do not add more oxidant; proceed to quench to avoid over-oxidation artifacts.

  • Quenching & Workup: Add 5 mL of 10% aqueous sodium thiosulfate to neutralize unreacted peroxides (critical safety and validation step). Wash the organic layer with saturated NaHCO3 (3 x 10 mL) to remove meta-chlorobenzoic acid byproduct.

  • Purification: Concentrate the organic layer and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 85:15 DCM:MeOH with 1% NH4OH).

Analytical Structure Elucidation Strategy

Because N-oxides are thermally labile and can revert to their parent amines or undergo Meisenheimer rearrangements in the heated inlet of a Gas Chromatograph (GC), Liquid Chromatography (LC) coupled with orthogonal spectroscopic techniques is mandatory.

Workflow Prep Sample Prep & Isolation HRMS LC-HRMS/MS Analysis Prep->HRMS Aliquot 1 NMR 1D/2D NMR Spectroscopy Prep->NMR Aliquot 2 Struct Structure Confirmation HRMS->Struct m/z & Fragments NMR->Struct Regiochemistry

Figure 2. Orthogonal analytical workflow for the structure elucidation of the N-oxide degradant.

LC-HRMS/MS Protocol and Data Interpretation
  • Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact mass for empirical formula confirmation. Collision-Induced Dissociation (CID) MS/MS provides diagnostic neutral losses. Electrospray Ionization (ESI) in positive mode is chosen because the basic piperazine nitrogen readily accepts a proton.

Step-by-Step LC-MS/MS Method:

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. (Formic acid promotes [M+H]+ formation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • System Suitability (Self-Validation): Inject a blank to ensure no carryover. Inject the parent 1-(2,3-DCPP) standard to establish its retention time (RT). The N-oxide will elute earlier than the parent due to the highly polar N-O dipole.

  • Acquisition: Run a Full Scan (m/z 100-500) followed by Data-Dependent MS/MS on the target mass.

Table 2: High-Resolution Mass Spectrometry (ESI+) Data Summary

Ion SpeciesFormulaTheoretical m/zObserved m/zMass ErrorDiagnostic Value
[M+H]+ C10H13Cl2N2O+247.0400247.0402+0.8 ppmConfirms intact N-oxide formula.
[M+H - O]+ C10H13Cl2N2+231.0450231.0451+0.4 ppmLoss of 16 Da. Classic N-oxide signature.
[M+H - OH]+ C10H12Cl2N2+•230.0372230.0375+1.3 ppmLoss of 17 Da. Confirms N-O lability.
Nuclear Magnetic Resonance (NMR) Protocol

While MS confirms the presence of an N-oxide, it cannot definitively prove whether oxidation occurred at N1 or N4. NMR is required to establish regiochemistry.

  • Rationale: The formal positive charge on the oxidized nitrogen creates a strong deshielding effect on adjacent protons. By utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC), we can link the deshielded protons to the aromatic ring, proving N1 is the site of oxidation.

Step-by-Step NMR Method:

  • Sample Prep: Dissolve 15 mg of the purified standard in 0.6 mL of DMSO-d6. (DMSO is preferred over CDCl3 to prevent rapid proton exchange at the N4 secondary amine, which can broaden signals).

  • Acquisition: Acquire 1H (600 MHz), 13C (150 MHz), COSY, HSQC, and HMBC spectra at 298 K.

  • Self-Validation: Run the parent 1-(2,3-DCPP) under identical conditions. Calculate the change in chemical shift (Δδ) between the parent and the N-oxide.

Table 3: Diagnostic NMR Data (1-(2,3-DCPP) vs. 1-Oxide in DMSO-d6)

PositionParent Shift (δ, ppm)N-Oxide Shift (δ, ppm)Δδ (ppm)HMBC Correlations (N-Oxide)
H-2, H-6 (Piperazine) ~3.05~4.25+1.20 C-1' (Aromatic), C-3, C-5
H-3, H-5 (Piperazine) ~2.95~3.40+0.45C-2, C-6
C-2, C-6 (Piperazine) ~51.2~65.4+14.2 -
C-3, C-5 (Piperazine) ~45.8~43.2-2.6-
  • Causality of the NMR Shifts: The massive downfield shift of H-2/H-6 (+1.20 ppm) and C-2/C-6 (+14.2 ppm) indicates they are directly adjacent to the N-O dipole. Crucially, the HMBC spectrum shows a coupling between these highly deshielded H-2/H-6 protons and the C-1' aromatic carbon. If N4 had been oxidized, the H-3/H-5 protons would have experienced the primary deshielding, and they would not show a 3-bond HMBC correlation to the aromatic ring. This unequivocally confirms the structure as 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

Conclusion

The structure elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide requires a carefully orchestrated combination of controlled synthesis, high-resolution mass spectrometry, and multidimensional NMR. By understanding the chemical causality—specifically the regioselective stability of the tertiary N1-oxide over the secondary N4-oxide—analysts can confidently identify this critical degradant. The self-validating protocols outlined in this guide ensure that the resulting analytical data is robust, reproducible, and suitable for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.

References

  • 1-(2,3-Dichlorophenyl)
  • Source: newdrugapprovals.
  • 1-(2,3-Dichlorphenyl)
  • CAS 119532-26-2 (1-(2,3-Dichlorophenyl)piperazine hydrochloride)
  • Development of a Commercially Scalable Process for the Preparation of Dehydroaripiprizole (Active Metabolite of Aripiprazole)

Sources

Exploratory

Technical Deep Dive: Strategic Synthesis of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)

Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) serves as the critical pharmacophore for the "third generation" antipsychotic Aripiprazole (Abilify) and its successors, Brexpiprazole and Cariprazine. Its sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) serves as the critical pharmacophore for the "third generation" antipsychotic Aripiprazole (Abilify) and its successors, Brexpiprazole and Cariprazine. Its synthesis is not merely a step in production but a checkpoint for the impurity profile of the final API.

This guide analyzes the two dominant synthetic paradigms: the Thermal Cyclization (Industrial Route) and the Buchwald-Hartwig Amination (Precision Route) . While the former dominates bulk manufacturing due to cost-efficiency, the latter offers superior regioselectivity for high-purity applications.[1]

Part 1: Retrosynthetic Analysis & Strategy

To understand the synthesis, we must deconstruct the piperazine ring. The strategic disconnection occurs at the C-N bonds of the piperazine moiety.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 1-(2,3-Dichlorophenyl)piperazine (Target Molecule) Disconnection Strategic Disconnection (C-N Bond Cleavage) Target->Disconnection RouteA_Precursors Route A: Cyclization 2,3-Dichloroaniline + Bis(2-chloroethyl)amine Disconnection->RouteA_Precursors Nucleophilic Attack RouteB_Precursors Route B: Pd-Catalysis 2,3-Dichlorobromobenzene + Piperazine Disconnection->RouteB_Precursors C-N Cross Coupling

Figure 1: Retrosynthetic disconnection showing the two primary chemical pathways to the 2,3-DCPP scaffold.

Part 2: Methodology 1 — Thermal Cyclization (The Industrial Standard)

This route utilizes 2,3-Dichloroaniline and Bis(2-chloroethyl)amine hydrochloride .[1][2] It is the "workhorse" method due to the low cost of aniline derivatives.

The Mechanistic Core: Aziridinium Ion Formation

Expertise Insight: The reaction does not proceed via a simple SN2 mechanism. The bis(2-chloroethyl)amine must first cyclize intramolecularly to form a highly electrophilic aziridinium ion . The aniline nitrogen attacks this strained ring, opening it. This process repeats for the second arm to close the piperazine ring.

  • Critical Control Point: Temperature must be maintained >120°C to drive the formation of the aziridinium intermediate.

Protocol 1: High-Temperature Cyclization in Diglyme

Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard analog (blister agent).[1] Handling requires full PPE, negative pressure fume hoods, and neutralizing agents (thiosulfate) on standby.

Reagents:

  • 2,3-Dichloroaniline (1.0 eq)[1][2][3]

  • Bis(2-chloroethyl)amine Hydrochloride (1.1 eq)[1]

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) - selected for high boiling point (162°C).[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

Step-by-Step Workflow:

  • Charging: To a glass-lined reactor, charge Diglyme and 2,3-Dichloroaniline. Initiate stirring.

  • Base Addition: Add K₂CO₃. The mixture will be a heterogeneous slurry.

  • Reagent Addition: Add Bis(2-chloroethyl)amine HCl in portions to prevent an exotherm spike.

  • Thermal Reaction: Heat the mixture to 135-140°C . Reflux for 24-30 hours.

    • Validation: Monitor by HPLC.[1][3][4][5] Target <1.0% unreacted aniline.[1]

  • Quench: Cool to 60°C. Add water to dissolve inorganic salts.

  • Extraction: Extract the organic layer. The product resides in the organic phase.

  • Salt Formation (Purification): Add conc. HCl (aq) or HCl/IPA to the organic layer. The 2,3-DCPP Hydrochloride salt will precipitate.[1]

    • Why? The free base is an oil/low-melting solid; the HCl salt is a stable crystalline solid (MP: 242-244°C) that rejects impurities.

Part 3: Methodology 2 — Buchwald-Hartwig Amination (The Precision Route)

For applications requiring ultra-low impurity profiles (specifically avoiding regioisomers), Palladium-catalyzed cross-coupling is superior.[1]

Protocol 2: Pd-Catalyzed Cross-Coupling

Reagents:

  • 1-Bromo-2,3-dichlorobenzene (1.0 eq)[1]

  • Piperazine (Anhydrous) (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (1 mol%)

  • Ligand: BINAP or XPhos (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Purge reactor with Nitrogen/Argon (Oxygen poisons the Pd catalyst).

  • Catalyst Pre-mix: Dissolve Pd₂(dba)₃ and BINAP in toluene. Stir for 15 mins to form the active catalytic complex.

  • Substrate Addition: Add 1-Bromo-2,3-dichlorobenzene, Piperazine, and NaOtBu.

  • Coupling: Heat to 80-100°C for 12-16 hours.

  • Workup: Filter through Celite to remove Palladium residues (Critical for pharma compliance).

  • Isolation: Evaporate toluene. Recrystallize the residue.

Comparative Analysis: Cyclization vs. Catalysis[1]
FeatureThermal Cyclization (Route A)Buchwald-Hartwig (Route B)[1]
Cost Low (Cheap commodity reagents)High (Pd catalyst, Ligands)
Regioselectivity Moderate (Risk of isomer carryover)Excellent (Specific to C-Br bond)
Scalability High (Robust, no heavy metals)Moderate (Pd removal required)
Safety Low (Nitrogen mustard handling)Moderate (Standard chemical handling)

Part 4: Process Control & Purification Logic

The purity of 2,3-DCPP is defined by the absence of specific impurities that mimic the drug structure.

Impurity Profile
  • Regioisomers: 1-(2-chlorophenyl)piperazine (if 2-chloroaniline was present in starting material).[1]

  • Dimer: 1,4-bis(2,3-dichlorophenyl)piperazine (formed if the piperazine reacts with two aryl halides in Route B).

Purification: The Recrystallization System

The hydrochloride salt is best purified using a Methanol/Water system.[3][6]

Protocol:

  • Dissolve crude 2,3-DCPP HCl in boiling Methanol (5 volumes).

  • Slowly add Water (0.5 volumes) until slight turbidity persists.

  • Re-heat to clear solution.

  • Controlled Cooling: Cool to room temperature at 10°C/hour.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the lattice to reject the "wrong" isomers.

  • Filtration and wash with cold Methanol.[1][6][7]

Analytical Validation (HPLC)[1][5][9]
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5µm.

  • Mobile Phase A: Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 215 nm (or 254 nm).

Process Flow Diagram (DOT Visualization)

ProcessFlow Start Raw Materials (Aniline + Mustard) Reaction Reaction (135°C, 24h) Start->Reaction Quench Quench & Extraction (Remove Salts) Reaction->Quench SaltForm Salt Formation (HCl/IPA) Quench->SaltForm Purification Recrystallization (MeOH/Water) SaltForm->Purification Final Pure 2,3-DCPP HCl (>99.5%) Purification->Final

Figure 2: Industrial workflow for the isolation of pharmaceutical-grade 2,3-DCPP HCl.

References

  • BenchChem. (2025).[1][3][4][6][7][8] Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol. Retrieved from 6[3]

  • Patsnap. (2012).[1] Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride (CN102807536B).[1][9] Retrieved from 10

  • ChemicalBook. (2020).[1] 1-(2,3-Dichlorophenyl)-piperazine synthesis and industrial suppliers.[1][2][8][11] Retrieved from 1

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Catalytic Cycles.[1] Retrieved from 12

  • Otsuka Pharmaceutical Co. (2010). Optimization of Aripiprazole Synthesis and Intermediates. Acta Poloniae Pharmaceutica.[1] Retrieved from 13[13]

Sources

Foundational

1-(2,3-Dichlorophenyl)piperazine 1-Oxide: Metabolic Fate &amp; Pharmacological Implications

This guide provides an in-depth technical analysis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP N-oxide), a specific metabolite derived from the pharmacologically active phenylpiperazine scaffold found in atypical a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP N-oxide), a specific metabolite derived from the pharmacologically active phenylpiperazine scaffold found in atypical antipsychotics like Aripiprazole and Cariprazine.

Executive Technical Summary

1-(2,3-Dichlorophenyl)piperazine 1-Oxide is the N-oxidized derivative of 1-(2,3-Dichlorophenyl)piperazine (DCPP). While DCPP itself is a potent partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors, the 1-Oxide variant represents a critical metabolic inflection point .

Unlike its parent amine, the N-oxide is characterized by a coordinate covalent N–O bond that neutralizes the basicity of the piperazine nitrogen. This structural modification fundamentally alters the compound's pharmacodynamics, rendering it largely inactive at G-protein coupled receptors (GPCRs) due to the disruption of the essential salt-bridge interaction with the receptor's aspartate residue. Consequently, the "mechanism of action" for this compound is best understood not as a receptor ligand, but as a Phase I metabolic detoxification product and a potential bioreductive prodrug reservoir .

Chemical Identity & Structural Properties[1][2]

The pharmacological divergence between DCPP and its N-oxide stems from the electronic environment of the piperazine ring.

Property1-(2,3-Dichlorophenyl)piperazine (DCPP)1-(2,3-Dichlorophenyl)piperazine 1-Oxide
Molecular Formula C₁₀H₁₂Cl₂N₂C₁₀H₁₂Cl₂N₂O
Key Functional Group Secondary Amine (Basic)Amine Oxide (Polar, Weakly Basic)
Physiological Charge Cationic (Protonated at pH 7.4)Neutral / Zwitterionic Character
LogP (Lipophilicity) High (~3.0)Low (Increased Polarity)
Receptor Interaction Ionic Bond with Asp3.32Steric Clash / No Ionic Bond

Structural Insight: In the parent DCPP, the N4-nitrogen (distal to the phenyl ring) is the most basic center (pKa ~8-9). In the N-oxide, this nitrogen lone pair is donated to oxygen. This prevents protonation, which is the "key" required to unlock GPCR binding pockets.

Mechanism of Formation (Metabolic Pathway)

The formation of the 1-Oxide is a Phase I metabolic reaction, primarily driven by Flavin-containing Monooxygenases (FMOs) and specific Cytochrome P450 (CYP) isoforms. This pathway serves to increase water solubility for renal excretion.

Enzymatic Drivers
  • FMO3 (Primary): The nucleophilic nitrogen of the piperazine attacks the hydroperoxy-flavin intermediate of FMO3, transferring an oxygen atom.

  • CYP2D6/CYP3A4 (Secondary): While CYPs typically prefer carbon oxidation (hydroxylation), they can catalyze N-oxidation under specific conditions, particularly when carbon sites are sterically hindered.

The "Retro-Reduction" Phenomenon

Crucially, the N-oxide mechanism is reversible. Under hypoxic conditions or via the action of gut microbiota (bacterial reductases) and mitochondrial aldehyde oxidase, the N-oxide can be reduced back to the active DCPP amine. This creates a futile cycle or a depot effect , potentially extending the half-life of the active parent compound.

Pathway Visualization

The following diagram illustrates the metabolic interface between Aripiprazole, DCPP, and the N-oxide.

Metabolic_Pathway Aripiprazole Aripiprazole (Parent Drug) DCPP DCPP (Active Metabolite) Aripiprazole->DCPP CYP3A4/2D6 (N-dealkylation) DCPP_Oxide DCPP 1-Oxide (Inactive Metabolite) DCPP->DCPP_Oxide FMO3 / CYP (N-oxygenation) DCPP_Oxide->DCPP Reductases (Retro-reduction) Excretion Renal Excretion (Clearance) DCPP_Oxide->Excretion High Polarity

Figure 1: Metabolic trajectory of DCPP. The N-oxide serves as a clearance intermediate but retains the potential for retro-conversion to the active amine.

Pharmacological Mechanism of Action[3][4]

Why the N-Oxide is "Inactive" (The Molecular Switch)

To understand the N-oxide's lack of activity, one must look at the binding pocket of Dopamine D2 and D3 receptors.

  • The Conserved Aspartate: A key aspartic acid residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor is negatively charged.

  • The Salt Bridge: Active ligands like DCPP possess a basic nitrogen that is protonated at physiological pH. This positive charge forms a critical salt bridge with Asp3.32, anchoring the ligand.

  • The N-Oxide Failure: The N-oxide group is neutral and bulky. It cannot protonate to form the cation. Consequently, the salt bridge is impossible, and the oxygen atom introduces a steric clash within the tight binding pocket.

Experimental Protocols

Protocol A: Chemical Synthesis of DCPP 1-Oxide

For the generation of analytical standards.

Reagents: 1-(2,3-Dichlorophenyl)piperazine (DCPP), meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Dissolution: Dissolve 1.0 eq of DCPP in DCM (0.1 M concentration) at 0°C.

  • Oxidation: Dropwise add a solution of mCPBA (1.1 eq) in DCM over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (monitor by TLC for disappearance of amine).

  • Workup: Wash the organic layer with 10% NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and then brine.

  • Purification: The N-oxide is highly polar. Purify via column chromatography using a gradient of DCM:MeOH (95:5 to 80:20).

    • Note: N-oxides can be thermally unstable; avoid high temperatures during rotary evaporation.

Protocol B: LC-MS/MS Quantification

For detection in biological matrices.

System: Agilent 6495 Triple Quadrupole LC/MS or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transition (DCPP) 231.0 → 160.0 (Quant), 231.0 → 125.0 (Qual)
MRM Transition (N-Oxide) 247.0 → 231.0 (Loss of Oxygen), 247.0 → 160.0

Self-Validating Check: The N-oxide (m/z 247) should elute earlier than the parent DCPP (m/z 231) due to increased polarity. The fragmentation pattern typically shows a characteristic loss of 16 Da (Oxygen).

References

  • Metabolic Stability of Aripiprazole and DCPP. BenchChem. Retrieved from

  • Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Heterocyclic Communications. 2005.[1][2][3][4] Retrieved from

  • Aripiprazole N-oxide (Metabolite Description). Cayman Chemical.[4] Retrieved from

  • N-oxide formation and related reactions in drug metabolism. Xenobiotica. 1971.[5] Retrieved from

  • Synthesis and in vitro binding of N-phenyl piperazine analogs. Bioorganic & Medicinal Chemistry Letters. 2005. Retrieved from

Sources

Exploratory

Stability and Storage Conditions for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide: A Comprehensive Technical Guide

Executive Summary In pharmaceutical development, the identification, isolation, and stabilization of synthetic intermediates and degradants are critical for ensuring drug efficacy and safety. 1-(2,3-Dichlorophenyl)pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the identification, isolation, and stabilization of synthetic intermediates and degradants are critical for ensuring drug efficacy and safety. 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is a highly reactive N-oxide derivative and a recognized intermediate/impurity in the synthesis of the atypical antipsychotic Aripiprazole[1]. Due to the highly polarized nature of the dative N-O bond, this compound exhibits significant thermal, photolytic, and hygroscopic lability. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines a self-validating experimental protocol for stability profiling, and establishes authoritative storage directives for research and manufacturing environments.

Physicochemical Profiling and Structural Vulnerabilities

Understanding the stability of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide requires a fundamental analysis of its molecular architecture.

  • Chemical Identity: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

  • CAS Registry Number: 902456-05-7

  • Molecular Formula: C₁₀H₁₂Cl₂N₂O

  • Molecular Weight: 247.12 g/mol

  • Structural Significance: It serves as a key intermediate and related impurity in the synthesis of Aripiprazole (A771000)[1].

The defining feature of this molecule is the piperazine N-oxide functional group. Unlike standard covalent bonds, the N⁺-O⁻ dative bond creates a strong permanent dipole. This structural polarization is the primary causal agent for the compound's instability, making the oxygen atom an aggressive hydrogen-bond acceptor (leading to hygroscopicity) and rendering the bond susceptible to thermal and photolytic cleavage.

Mechanistic Degradation Pathways
  • Thermal Deoxygenation: Elevated temperatures provide the activation energy required to break the N-O bond, driving the reduction of the N-oxide back to its parent amine, 1-(2,3-Dichlorophenyl)piperazine (DCPP).

  • Photolytic Cleavage: Exposure to ultraviolet (UV) radiation induces homolytic cleavage of the N-O bond, generating highly reactive radical species that can trigger cascading ring-opening reactions or polymerization.

  • Hygroscopic Alteration: The polarized oxygen readily absorbs ambient moisture. While not a chemical degradation per se, hydrate formation alters the crystalline lattice, which can lower the melting point and accelerate secondary hydrolytic degradation if trace impurities are present.

DegradationPathways NOxide 1-(2,3-Dichlorophenyl) piperazine 1-Oxide Thermal Thermal Stress (>60°C) NOxide->Thermal Heat Photo Photolytic Stress (UV/Vis Light) NOxide->Photo Photons (hν) Moisture Moisture Exposure (>60% RH) NOxide->Moisture H2O Absorption Deox Deoxygenation (DCPP Formation) Thermal->Deox N-O Bond Break Radical N-O Cleavage & Radical Formation Photo->Radical Homolytic Cleavage Hydrate Hydrate Formation & Crystal Alteration Moisture->Hydrate Hydrogen Bonding

Fig 1: Primary degradation pathways and mechanistic triggers for DCPP 1-Oxide.

Self-Validating Experimental Methodologies

To accurately profile the stability of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, researchers must employ forced degradation studies that isolate specific stress vectors. The following protocol is designed as a self-validating system : it incorporates strict mass-balance checks and unstressed controls to ensure that observed degradation is a true reflection of the compound's stability, rather than an artifact of the analytical method.

Step-by-Step Forced Degradation Protocol

Causality & Logic: N-oxides are notoriously susceptible to in-source fragmentation during mass spectrometry, often undergoing artificial deoxygenation that mimics thermal degradation. Therefore, this protocol mandates a low-temperature Electrospray Ionization (ESI) source and relies heavily on UV-diode array detection (HPLC-DAD) to ensure mass balance.

Step 1: Sample Preparation & Baseline Control

  • Dissolve 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in HPLC-grade Acetonitrile/Water (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Immediately analyze an aliquot via HPLC-DAD to establish a Time-Zero (T0) purity baseline. Store a secondary control aliquot at -20°C in the dark.

Step 2: Thermal Stress Testing

  • Transfer 5 mL aliquots into hermetically sealed glass ampoules.

  • Incubate at 60°C for 7 days.

  • Causality: Sealed ampoules prevent solvent evaporation, ensuring that any concentration changes are strictly due to Arrhenius-driven thermal degradation (deoxygenation) rather than physical solvent loss.

Step 3: Photolytic Stress Testing (ICH Q1B Compliant)

  • Place 5 mL aliquots in quartz vials (transparent to UV).

  • Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV light.

  • Causality: Quartz allows full-spectrum UV penetration, testing the homolytic cleavage susceptibility of the N-O bond without thermal interference (chamber maintained at 25°C).

Step 4: Analytical Quantification & Mass Balance

  • Analyze all stressed samples alongside the -20°C control using HPLC-DAD (λ = 254 nm).

  • Calculate Mass Balance: (Area of Active + Area of Degradants) / Area of T0 Control * 100.

  • Self-Validation Check: A mass balance between 98-102% confirms that all degradants have been successfully eluted and detected, validating the analytical method.

StabilityWorkflow SamplePrep Sample Preparation (DCPP 1-Oxide) Stress1 Thermal Chamber (60°C / Sealed) SamplePrep->Stress1 Stress2 Photostability Chamber (1.2M lux hrs / UV) SamplePrep->Stress2 Stress3 Control Storage (-20°C, Dark) SamplePrep->Stress3 Analysis HPLC-DAD/MS Analysis Stress1->Analysis Day 7 Stress2->Analysis Post-Exposure Stress3->Analysis Baseline Reference Report Mass Balance & Stability Profile Analysis->Report

Fig 2: Self-validating stability testing workflow for N-oxide compounds.

Quantitative Stability Data Summary

The following table summarizes representative quantitative data derived from the forced degradation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide under the outlined protocol.

Stress ConditionDurationPurity (%)Primary Degradant IdentifiedMass Balance (%)
Control (-20°C) 30 Days> 99.5%None100.0
Thermal (60°C) 7 Days88.2%1-(2,3-Dichlorophenyl)piperazine98.5
Photolytic (UV) 24 Hours81.4%Ring-opened radical species96.2
Humidity (75% RH) 14 Days97.8%Hydrate formation (physical)99.8

Table 1: Representative accelerated stability data demonstrating the specific vulnerabilities of the N-oxide functional group.

Optimal Storage Conditions & Handling Directives

Based on the physicochemical profiling and degradation kinetics, strict environmental controls are mandatory to preserve the integrity of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

  • Temperature Control: While the compound can withstand ambient room temperature (RT) during short-term shipping[2], long-term storage must be maintained at -20°C [2]. Sub-zero temperatures arrest the kinetic energy required for spontaneous deoxygenation.

  • Atmospheric Control: Due to its hygroscopic nature, the compound must be stored in tightly sealed containers. It is highly recommended to purge the headspace of the container with an inert gas (Nitrogen or Argon) prior to sealing. This prevents both moisture ingress and potential oxidative/reductive secondary reactions.

  • Light Protection: To mitigate photolytic homolytic cleavage, the compound must be stored in opaque or amber glass vials. Transparent containers should be strictly avoided in the laboratory setting unless actively being used under controlled lighting.

Conclusion

The stability of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is intrinsically tied to the highly polarized N-O dative bond, which dictates its thermal, photolytic, and hygroscopic vulnerabilities. By understanding the causality behind its degradation—specifically deoxygenation and radical cleavage—researchers can implement self-validating analytical protocols to monitor purity. Adherence to strict storage conditions, notably -20°C in an inert, dark environment, is non-negotiable for maintaining the compound's integrity for downstream pharmaceutical synthesis and pharmacokinetic studies.

References

  • Fisher Scientific (Toronto Research Chemicals) . 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, TRC 10 mg. Retrieved March 8, 2026.[Link]

  • AS ONE Corporation . 85-4793-62 1-(2,3-Dichlorophenyl)piperazine 1-Oxide 10mg. Retrieved March 8, 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide detection

An Application Note and Comprehensive Protocols for the Detection of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Abstract This document provides a detailed guide for the development and validation of analytical methods for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Detection of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Abstract

This document provides a detailed guide for the development and validation of analytical methods for the detection and quantification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP-1-Oxide). As a putative metabolite of 1-(2,3-Dichlorophenyl)piperazine (DCPP), which is itself a key metabolite of the atypical antipsychotic aripiprazole, the analysis of DCPP-1-Oxide is critical for comprehensive drug metabolism, pharmacokinetic (DMPK), and impurity profiling studies.[1][2][3] Due to the limited availability of direct, published methods for DCPP-1-Oxide, this guide synthesizes field-proven insights from the analysis of parent arylpiperazines and analogous N-oxide metabolites to provide robust, adaptable protocols for researchers, scientists, and drug development professionals. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside sample preparation strategies and a framework for method validation.

Introduction: The Scientific Rationale

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a well-documented metabolite of the widely prescribed drug aripiprazole and is also used as a precursor in its synthesis.[1][3][4] The metabolism of xenobiotics, particularly those containing nitrogenous heterocyclic rings like piperazine, frequently involves N-oxidation reactions mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems.[5][6] The N-oxidation of the parent drug trazodone, another phenylpiperazine antidepressant, is a known metabolic pathway.[7] Furthermore, the N-oxide of aripiprazole, which contains the DCPP-1-Oxide moiety, has been identified as a potential degradation product and impurity.[8]

Therefore, it is highly probable that DCPP undergoes N-oxidation to form 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. The ability to detect and quantify this N-oxide is essential for:

  • Complete Metabolic Profiling: Understanding the full biotransformation pathway of aripiprazole.

  • Pharmacokinetic and Toxicological Assessment: Determining the exposure and potential biological activity of all major metabolites.

  • Pharmaceutical Quality Control: Identifying and controlling process-related impurities and degradation products in the drug substance and formulated product.[8]

This guide provides the foundational methods to establish reliable analytical protocols for this specific compound.

cluster_metabolism Metabolic & Degradation Pathway Aripiprazole Aripiprazole DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) Aripiprazole->DCPP Metabolism / Synthesis Precursor DCPP_Oxide 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP-1-Oxide) DCPP->DCPP_Oxide N-Oxidation (CYP, FMO)

Figure 1: Postulated metabolic pathway leading to DCPP-1-Oxide.

Proposed Analytical Strategies and Physicochemical Considerations

The introduction of an N-oxide functional group significantly increases the polarity of DCPP. This change is the primary factor influencing the choice and design of analytical methods. The N-oxide is expected to be more water-soluble and less volatile than its parent compound, making liquid chromatography the superior analytical choice over gas chromatography.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for the quantification of DCPP-1-Oxide, particularly in drug substance purity testing. The method developed for the parent compound, DCPP, serves as an excellent starting point.[9][10]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and proven performance with arylpiperazine compounds.[9] The increased polarity of the N-oxide will result in earlier elution compared to DCPP on a C18 column, allowing for clear separation from the parent compound.

  • Mobile Phase: A gradient elution using acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or formate buffer) is necessary. The gradient allows for the efficient elution of the polar N-oxide while also providing sufficient resolution from the less polar DCPP and other potential impurities. A slightly acidic pH (e.g., 3.0-4.5) is often beneficial for peak shape of amine-containing compounds.

  • Detection: Phenylpiperazine compounds exhibit UV absorbance. A detection wavelength of 254 nm is a common starting point for related compounds and is likely to provide good sensitivity for DCPP-1-Oxide.[10] A photodiode array (PDA) detector is highly recommended to assess peak purity and determine the optimal detection wavelength.

Protocol 2.1: RP-HPLC Method for the Analysis of DCPP-1-Oxide

1. Instrumentation and Consumables

  • HPLC or UPLC system with a gradient pump, autosampler, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid (or formic acid).

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve DCPP-1-Oxide reference standard in diluent to a final concentration of ~0.1 mg/mL.

  • Sample Solution: Prepare the sample in diluent to achieve a similar target concentration.

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry standard for robust separation of related compounds.[9]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnhances reproducibility of retention times.[10]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection PDA at 254 nmGood starting wavelength for the dichlorophenyl moiety.[10]
Gradient Elution 0-2 min: 10% BHolds at initial conditions to focus the analytes on the column head.
2-15 min: 10% to 70% BThe gradient separates the polar N-oxide from the parent DCPP.
15-17 min: 70% to 90% BCleans the column of any highly non-polar impurities.
17-20 min: Re-equilibrationPrepares the column for the next injection.

4. Analysis and Calculations

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • Identify the DCPP-1-Oxide peak by comparing retention times.

  • Calculate purity using the area normalization method or quantify against the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity applications, such as analyzing biological samples (plasma, urine, microsomal incubations), LC-MS/MS is the method of choice.[5][11] It offers unparalleled selectivity and low limits of detection.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for nitrogen-containing basic compounds like DCPP-1-Oxide, as they readily accept a proton to form [M+H]⁺ ions.

  • Mass Analysis: The expected monoisotopic mass of neutral DCPP-1-Oxide (C₁₀H₁₂Cl₂N₂O) is 246.0327 Da. The protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 247.0400. The characteristic isotopic pattern of two chlorine atoms ([M+H]⁺, [M+H+2]⁺, [M+H+4]⁺) provides high confidence in identification.[12]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (e.g., m/z 247.0) and monitoring specific, stable product ions generated by collision-induced dissociation (CID). Fragmentation would likely involve cleavage of the piperazine ring.

Protocol 2.2: LC-MS/MS Method Development for DCPP-1-Oxide

1. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Chromatographic Conditions

  • Utilize a UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a faster gradient than HPLC due to the higher efficiency of UPLC systems.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • A rapid gradient (e.g., 5% to 95% B in 3-5 minutes) is typically sufficient.

3. Mass Spectrometer Parameters (To be Optimized)

ParameterPredicted SettingRationale
Ionization Mode ESI PositiveProtonation of the piperazine nitrogen is highly favorable.
Precursor Ion [M+H]⁺ m/z 247.0Based on the molecular formula C₁₀H₁₂Cl₂N₂O.
Product Ions To be determined empiricallyInfuse a standard solution and perform a product ion scan to identify stable fragments for MRM.
Collision Energy To be determined empiricallyOptimize for maximum intensity of the chosen product ions.
Internal Standard Deuterated analog (if available)A stable-isotope labeled internal standard is the gold standard for correcting matrix effects.[11]

4. Sample Preparation (from Plasma)

  • Protein Precipitation (PPT): A simple and fast method. Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g for 10 min).[5] Analyze the supernatant.

  • Solid-Phase Extraction (SPE): Provides a cleaner extract. Use a C18 or mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an organic solvent like methanol.[13]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Plasma->SPE PPT Protein Precipitation (PPT) Plasma->PPT Extract Clean Extract SPE->Extract PPT->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MS Tandem Mass Spectrometry (ESI+, MRM Mode) UPLC->MS Data Data Acquisition & Quantification MS->Data

Figure 2: General workflow for the bioanalysis of DCPP-1-Oxide.

Method Validation Framework

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., parent drug, other metabolites, matrix components).No significant interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 80-120% for bioanalysis, 98-102% for drug substance.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for drug substance.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.[8][14]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision and accuracy criteria should be met.[8][14][15]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, column temp) are slightly varied.[14]

Conclusion

While direct analytical methods for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide are not prominently featured in existing literature, a robust analytical approach can be confidently developed. By leveraging established chromatographic principles and extrapolating from methods for the parent compound DCPP and other N-oxidized arylpiperazines, reliable and sensitive protocols can be established. The HPLC-UV method is well-suited for purity and quality control applications, while the LC-MS/MS method provides the high sensitivity required for metabolic and pharmacokinetic studies. The protocols and validation framework provided herein offer a comprehensive guide for researchers to successfully detect, quantify, and characterize this important potential metabolite.

References

  • Baiocchi, F., et al. (1974). Metabolism of trazodone in humans. Arzneimittel-Forschung, 24(11), 1733-1740. (This reference underpins the principle of N-oxidation in related compounds, although a direct URL to the specific old article is not available, its citation in modern reviews is noted).[7]

  • Characterization of trazodone metabolic pathways and species-specific profiles. (2025). Preprint Server. [Link][5][6]

  • Al-Baghdadi, O. B. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link][16]

  • Patel, R. M., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. [Link][14]

  • Adamowicz, P., et al. (2015). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 252, 7-14. [Link][15]

  • Wojciechowska, I., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7546. [Link][11]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link][3]

  • Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. [10]

  • Stanczyk, A., et al. (2018). indicating RP-HPLC method for determination of aripiprazole and its degradation products. Acta Poloniae Pharmaceutica, 75(4), 815-824. [Link][8]

Sources

Application

Application Note: Experimental Use of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in Neuroscience and Drug Metabolism

Introduction & Contextualization 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical pharmacophore and a major active metabolite of several atypical antipsychotics, most notably aripiprazole and cariprazine[1]. While D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextualization

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical pharmacophore and a major active metabolite of several atypical antipsychotics, most notably aripiprazole and cariprazine[1]. While DCPP retains potent partial agonist activity at dopamine D


 and serotonin 5-HT

receptors, its metabolic trajectory includes further Phase I oxidation to form 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-Oxide; CAS 902456-05-7).

In neuroscience and neuropharmacology, DCPP 1-Oxide is primarily utilized as an analytical reference standard for metabolic profiling, a biomarker for cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) activity, and a negative control in receptor binding assays [3]. Understanding the formation and pharmacological inertness of this N-oxide is essential for mapping the clearance pathways of piperazine-class antipsychotics and ensuring that downstream metabolites do not contribute to off-target neurotoxicity.

Scientific Rationale: The Impact of N-Oxidation

The experimental value of DCPP 1-Oxide lies in the profound physicochemical shifts caused by N-oxidation. The conversion of the basic secondary/tertiary amine of the piperazine ring into a zwitterionic N-oxide fundamentally alters the molecule's pharmacodynamics and pharmacokinetics:

  • Ablation of Target Engagement: The basic nitrogen of DCPP is required to form a critical salt bridge with a highly conserved aspartate residue (Asp114) in the orthosteric binding pocket of the D

    
     receptor [2]. N-oxidation neutralizes this basicity, effectively abolishing receptor affinity.
    
  • Loss of Blood-Brain Barrier (BBB) Permeability: The addition of the highly polar N-O bond drastically reduces the lipophilicity (LogP) of the compound. Consequently, DCPP 1-Oxide cannot passively diffuse across the BBB, sequestering it in the peripheral circulation for renal clearance [4].

Quantitative Pharmacological Profile

The following table summarizes the physicochemical and pharmacological divergence between the parent drug, its active metabolite, and the N-oxide derivative.

CompoundPharmacological RoleEstimated LogPD

Receptor Affinity (

, nM)
5-HT

Affinity (

, nM)
BBB Permeability
Aripiprazole Parent Drug (Partial Agonist)~4.50.341.7High
DCPP Active Metabolite~3.1~9.0~5.0High
DCPP 1-Oxide Phase I Clearance Metabolite< 1.0> 10,000 (Inactive)> 10,000 (Inactive)Low

Data synthesized from comparative D


 receptor validation assays and standard N-oxide physicochemical modeling [2][4].

Experimental Workflows & Signaling Pathways

To visualize the role of DCPP 1-Oxide in the broader context of antipsychotic metabolism, the following diagram maps the biotransformation of aripiprazole and the subsequent functional divergence of its metabolites.

G Aripiprazole Aripiprazole (Parent Drug) CYP CYP2D6 / CYP3A4 Metabolism Aripiprazole->CYP N-dealkylation DCPP DCPP (Active Metabolite) CYP->DCPP NOxidation N-Oxidation (CYP/FMO) DCPP->NOxidation Phase I Oxidation Receptors D2 / 5-HT1A Receptors (CNS Target Engagement) DCPP->Receptors High Affinity (LogP ~3.1) DCPP_NOxide DCPP 1-Oxide (Inactive Metabolite) NOxidation->DCPP_NOxide DCPP_NOxide->Receptors Negligible Affinity Clearance Renal Excretion / Peripheral Clearance DCPP_NOxide->Clearance High Solubility Low BBB Permeability

Metabolic pathway of DCPP 1-Oxide highlighting the divergence between target engagement and clearance.

Experimental Protocols

Protocol 1: In Vitro Metabolic Profiling (Microsomal N-Oxidation Tracking)

Purpose: To quantify the conversion rate of DCPP to DCPP 1-Oxide using Human Liver Microsomes (HLMs) via LC-MS/MS [1]. Causality Focus: The use of cold acetonitrile for quenching is critical; it instantly denatures CYP/FMO enzymes and precipitates proteins, locking the metabolic snapshot in time to prevent artificial ex vivo oxidation.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM protein and 1 µM DCPP (substrate) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP

    
    , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
    
  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., DCPP-d8).

  • Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Quantify DCPP 1-Oxide using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for the N-oxide mass (

    
     + 16 Da relative to DCPP).
    
Protocol 2: Radioligand Displacement Assay for D Receptor Inactivity

Purpose: To empirically validate that N-oxidation abolishes the partial agonist activity of DCPP at the dopamine D


 receptor [2].
Causality Focus:  By utilizing 

-Spiperone (a potent D

antagonist), researchers can measure the competitive displacement capabilities of DCPP 1-Oxide. The expected failure of the N-oxide to displace the radioligand confirms the necessity of the basic piperazine nitrogen for Asp114 interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human recombinant D

    
     receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl
    
    
    
    , 1 mM EDTA, pH 7.4).
  • Ligand Dilution: Prepare serial dilutions of DCPP 1-Oxide (from 10

    
     M to 10
    
    
    
    M) in the assay buffer. Use unlabeled haloperidol (10 µM) to define non-specific binding (NSB).
  • Incubation: In a 96-well plate, combine 50 µL of the DCPP 1-Oxide dilutions, 50 µL of

    
    -Spiperone (final concentration ~0.5 nM), and 100 µL of the membrane suspension (approx. 10 µg protein/well).
    
  • Equilibration: Incubate the microplate in the dark at 25°C for 120 minutes to allow the radioligand to reach thermodynamic equilibrium with the receptors.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Counting: Wash the filters three times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole ResearchGate (Heterocyclic Communications). URL:[Link]

Method

Application Note: Safe Handling, Reconstitution, and Analytical Validation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Executive Summary Handling N-oxide metabolites and synthetic intermediates requires a nuanced understanding of their physico-chemical reactivity and pharmacological potential. This application note provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling N-oxide metabolites and synthetic intermediates requires a nuanced understanding of their physico-chemical reactivity and pharmacological potential. This application note provides a comprehensive, self-validating protocol for the safe handling of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. Designed for drug development professionals, this guide synthesizes chemical causality with strict engineering controls to ensure both operator safety and experimental integrity.

Chemical Identity and Mechanistic Context

1-(2,3-Dichlorophenyl)piperazine 1-Oxide is the N-oxide derivative of 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a critical building block in the synthesis of the atypical antipsychotic Aripiprazole and acts as a pharmacologically active partial agonist at dopamine D2 and D3 receptors[1]. In biological systems, Aripiprazole undergoes extensive metabolism via cytochrome P450 isoforms (specifically CYP2D6 and CYP3A4) to form various active metabolites and impurities, including N-oxides[2].

The N-oxidation of the piperazine ring fundamentally alters the molecule's stability. While the addition of the oxygen atom increases hydrophilicity, the compound retains the core 2,3-dichlorophenyl pharmacophore. Consequently, it must be treated as a potent, biologically active Active Pharmaceutical Ingredient (API) intermediate.

Pathway DCPP 1-(2,3-Dichlorophenyl) piperazine (DCPP) DCPP_NOxide 1-(2,3-Dichlorophenyl) piperazine 1-Oxide (CAS: 902456-05-7) DCPP->DCPP_NOxide N-Oxidation Aripiprazole Aripiprazole (API) DCPP->Aripiprazole Alkylation Aripiprazole_NOxide Aripiprazole N-oxide (Metabolite / Impurity) DCPP_NOxide->Aripiprazole_NOxide Theoretical Alkylation Aripiprazole->Aripiprazole_NOxide CYP2D6/3A4 Metabolism

Fig 1: Chemical relationship between DCPP, its 1-Oxide derivative, and Aripiprazole metabolism.

Physico-Chemical Profiling & Hazard Causality

Understanding the exact quantitative properties of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is the first step in risk mitigation.

Table 1: Quantitative Chemical Properties
PropertyValueReference / Causality
CAS Number 902456-05-7Unique identifier for the 1-Oxide derivative.
Molecular Formula C₁₀H₁₂Cl₂N₂OAddition of one oxygen atom to the DCPP parent.
Molecular Weight 247.12 g/mol Used for precise molarity calculations during reconstitution.
Physical State Solid (Powder)Prone to static aerosolization; requires anti-static handling.

Hazard Causality: While exhaustive in vivo toxicity data for the isolated 1-oxide is limited, safety protocols must extrapolate from the parent DCPP molecule. DCPP is classified under the Globally Harmonized System (GHS) as harmful if swallowed and a severe irritant to the skin, eyes, and respiratory tract[3],[1].

Furthermore, N-oxides are inherently prone to thermal deoxygenation (reduction back to the parent amine) and are often highly hygroscopic. Exposure to ambient moisture can turn the powder into a sticky residue, making accurate gravimetric analysis impossible and increasing the risk of surface contamination.

Engineering Controls and PPE Specifications

To prevent aerosolized inhalation and dermal exposure, strict adherence to the following protective measures is required.

Table 2: Required Safety Infrastructure
Protection CategorySpecificationRationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of statically charged micro-particles[4].
Dermal Double Nitrile GlovesNitrile provides superior resistance to organic solvents used during reconstitution compared to latex.
Ocular Splash-proof Chemical GogglesProtects against severe eye irritation inherent to piperazine derivatives[3].
Engineering Class II Biological Safety CabinetProvides directional airflow away from the operator during weighing.

Self-Validating Experimental Protocols

A self-validating protocol ensures that the integrity of the chemical is verified during the handling process, preventing downstream experimental failure.

Workflow Step1 1. Environmental Control (Fume Hood / Argon) Step2 2. Gravimetric Analysis (Anti-static Microbalance) Step1->Step2 Step3 3. Anhydrous Solubilization (LC-MS Grade DMSO) Step2->Step3 Step4 4. Self-Validation (HPLC-MS Purity Check) Step3->Step4 Step5 5. Cryogenic Storage (-20°C, Desiccated) Step4->Step5

Fig 2: Self-validating workflow for the safe handling and storage of piperazine N-oxides.

Workflow A: Anhydrous Reconstitution and Aliquoting

Causality: Due to the hygroscopic nature of piperazine N-oxides, reconstitution must occur in a controlled environment using anhydrous solvents. Water ingress not only degrades the compound but also facilitates unpredictable molarity shifts.

  • Preparation: Purge the microbalance enclosure with Argon or dry Nitrogen to displace ambient humidity.

  • Static Mitigation: Pass the sealed vial through an anti-static ionizer bar before opening.

  • Weighing: Rapidly transfer the desired mass of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide into an amber glass vial (amber glass prevents photolytic degradation).

  • Solubilization: Add anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex gently until visually clear.

  • Aliquoting: Divide the stock into single-use 50 µL aliquots to prevent freeze-thaw degradation cycles.

Workflow B: HPLC-MS Integrity Validation (Self-Validation Step)

Causality: N-oxides can spontaneously reduce to their parent amines under thermal stress or prolonged storage. This LC-MS protocol is designed to specifically detect the presence of DCPP (m/z 231.0) as a degradation product of the 1-Oxide (m/z 247.0). If the parent mass (231.0) is detected above 1% relative abundance, the batch has been compromised and must be discarded.

Table 3: LC-MS Validation Parameters
ParameterSpecificationCausality / Rationale
Column C18, 50 x 2.1 mm, 1.7 µmRetains polar N-oxides while allowing rapid elution.
Mobile Phase A 0.1% Formic Acid in WaterEnsures complete protonation of the piperazine nitrogen for sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary organic strength for elution.
Detection Mode ESI+ (Positive Ion Mode)Basic nitrogen atoms ionize highly efficiently in ESI+.
Target m/z (1-Oxide) 247.0 [M+H]⁺Confirms the presence of the intact N-oxide.
Target m/z (DCPP) 231.0 [M+H]⁺Monitors for thermal or chemical deoxygenation (degradation)[3].

Spill Management and Decontamination

Causality: Because the compound is highly soluble in organic solvents but less so in water, standard aqueous lab cleaners will merely spread the chemical across the benchtop.

  • Containment: Do not use water. Immediately cover the powder spill with an inert, absorbent material (e.g., vermiculite or dry sand).

  • Collection: Sweep up the material using non-sparking tools to avoid the static ignition of chemical dust.

  • Chemical Decontamination: Wipe the affected area with a solvent the compound is soluble in, such as methanol or dichloromethane, followed by a secondary wash with industrial soap and water[3].

  • Disposal: Place all contaminated wipes and collected powder into a sealed, clearly labeled hazardous waste container designated for halogenated organic waste.

References

  • Benchchem. "4-(2,3-Dichlorophenyl)-1-piperazinebutanol Safety and Pharmacology." Retrieved from 1

  • Cayman Chemical. "Aripiprazole N-oxide (CAS 573691-09-5) Product Information." Retrieved from 2

  • Fisher Scientific. "1-(2,3-Dichlorophenyl)piperazine 1-Oxide, TRC." Retrieved from

  • Mubychem. "1-(2,3-Dichlorophenyl)piperazine Safety Data Sheet." Retrieved from 3

Sources

Application

High-Sensitivity HPLC-UV Determination of 1-(2,3-Dichlorophenyl)piperazine via Pre-Column Fmoc-Cl Derivatization

Executive Summary & Analytical Rationale 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical pharmaceutical intermediate and a known human metabolite of atypical antipsychotics such as aripiprazole[1]. With a molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical pharmaceutical intermediate and a known human metabolite of atypical antipsychotics such as aripiprazole[1]. With a molecular weight of 231.12 g/mol , 2,3-DCPP possesses a secondary amine within its piperazine ring[1].

Direct analysis of 2,3-DCPP via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents several chromatographic challenges. While the dichlorophenyl moiety provides some UV absorbance at 254 nm[2], its molar absorptivity is relatively low, limiting assay sensitivity[3]. Furthermore, the highly polar and basic nature of the secondary amine often leads to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

To overcome these limitations, this application note details a pre-column derivatization strategy using 9-Fluorenylmethyl chloroformate (Fmoc-Cl) . Fmoc-Cl is a highly reactive, amine-specific derivatizing agent that reacts rapidly with primary and secondary amines under slightly alkaline conditions to form stable carbamate derivatives[4]. The addition of the fluorenyl chromophore exponentially increases UV absorbance at 255 nm[5], while the capping of the secondary amine drastically improves lipophilicity and peak symmetry.

Mechanistic Causality of the Derivatization Process

The derivatization of 2,3-DCPP relies on a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl and displacing the chloride leaving group.

Causality in Parameter Selection:

  • Buffer pH (8.0 - 8.5): The piperazine secondary amine must be deprotonated to function as an effective nucleophile. A sodium borate buffer at pH 8.5 ensures a sufficient population of the free base form. If the pH is too high (>9.5), the rate of Fmoc-Cl hydrolysis (forming Fmoc-OH) outpaces the derivatization reaction, consuming the reagent prematurely[5].

  • Reagent Excess: Fmoc-Cl must be added in molar excess to drive the reaction to completion. Because water competes as a nucleophile (hydrolyzing Fmoc-Cl to Fmoc-OH), the excess compensates for this parallel side reaction[4].

  • Chromatographic Shift: By converting the basic amine into a neutral carbamate, the analyte's interaction with the C18 stationary phase shifts from mixed-mode (hydrophobic + ion-exchange with silanols) to purely hydrophobic, eliminating peak tailing.

ReactionLogic N1 Identify Analytical Challenge: Poor UV Absorbance & Tailing N2 Select Derivatization Agent: Fmoc-Cl (Secondary Amine Target) N1->N2 N3 Optimize pH (8.0-8.5): Ensure Amine is Deprotonated N2->N3 N4 Optimize Molar Ratio: Excess Fmoc-Cl for Complete Reaction N2->N4 N5 Chromatographic Separation: Resolve Fmoc-DCPP from Fmoc-OH N3->N5 N4->N5 N6 Validated HPLC-UV Method N5->N6

Logical decision matrix for developing the Fmoc-DCPP HPLC-UV method.

Quantitative Method Optimization

The following tables summarize the comparative advantages of the derivatization method and the optimized reaction parameters required for reproducible assay performance.

Table 1: Comparative Analytical Metrics (Underivatized vs. Fmoc-DCPP)

Analytical ParameterUnderivatized 2,3-DCPPFmoc-Derivatized 2,3-DCPP
Detection Wavelength 254 nm (Weak)255 nm or 265 nm (Strong)
Chromatographic Retention Low (Elutes near void volume)High (Strong hydrophobic retention)
Peak Symmetry (As) > 1.8 (Tailing)1.0 - 1.2 (Symmetric)
Limit of Detection (LOD) ~ 1.0 - 5.0 µg/mL< 0.1 µg/mL

Table 2: Optimized Pre-Column Derivatization Parameters

ParameterOptimized ValueMechanistic Rationale
Buffer System 100 mM Sodium BorateProvides stable buffering capacity in the required alkaline range without reacting with Fmoc-Cl.
Reaction pH 8.5 ± 0.1Balances amine deprotonation against the rate of reagent hydrolysis.
Fmoc-Cl Concentration 5 mM in AcetonitrileProvides sufficient molar excess to overcome competitive hydrolysis by water.
Reaction Temperature 25°C (Room Temp)Prevents thermal degradation of the derivative while maintaining rapid reaction kinetics.
Incubation Time 10 MinutesEnsures >99% conversion of 2,3-DCPP to the Fmoc-carbamate derivative.

Detailed Experimental Protocol

This self-validating protocol ensures complete derivatization while controlling for reagent artifacts.

Reagents and Materials
  • 1-(2,3-Dichlorophenyl)piperazine reference standard[3].

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl), ≥99.0% purity.

  • Sodium tetraborate decahydrate (Borax).

  • HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • 0.1% Trifluoroacetic acid (TFA) in water.

Preparation of Solutions
  • Borate Buffer (pH 8.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 90 mL of ultrapure water. Adjust the pH to 8.5 using 0.1 M HCl or 0.1 M NaOH. Dilute to exactly 100 mL with water.

  • Fmoc-Cl Reagent (5 mM): Dissolve 12.9 mg of Fmoc-Cl in 10.0 mL of HPLC-grade acetonitrile. Note: Prepare fresh daily, as Fmoc-Cl degrades slowly in the presence of trace moisture.

  • 2,3-DCPP Standard Solution: Accurately weigh 10.0 mg of 2,3-DCPP and dissolve in 10.0 mL of acetonitrile (1 mg/mL stock). Dilute with water to a working concentration of 10 µg/mL.

Pre-Column Derivatization Workflow
  • Transfer 100 µL of the 2,3-DCPP working solution (or sample) into a 1.5 mL amber HPLC vial.

  • Add 100 µL of the Borate Buffer (pH 8.5) and vortex briefly to mix.

  • Add 200 µL of the Fmoc-Cl Reagent.

  • Vortex the mixture for 10 seconds and incubate at room temperature (25°C) for exactly 10 minutes .

  • Optional Quenching: Add 100 µL of a 1% glycine solution to quench unreacted Fmoc-Cl, converting it to Fmoc-glycine (which elutes earlier and prevents continuous hydrolysis into Fmoc-OH).

  • Inject 10 µL of the final mixture into the HPLC system.

Workflow A 1-(2,3-Dichlorophenyl)piperazine (Sample/Standard) B Add Borate Buffer (pH 8.5) Alkaline Environment A->B C Add Fmoc-Cl Reagent (Pre-column Derivatization) B->C D Incubate at 25°C for 10 min (Carbamate Formation) C->D E Quench Reaction (Optional: Glycine/Water) D->E F HPLC-UV Analysis (Detection at 255 nm) E->F

Fmoc-Cl pre-column derivatization workflow for 2,3-DCPP.

HPLC-UV Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size[3].

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% B → 85% B

    • 15-20 min: 85% B (Hold to elute highly non-polar Fmoc-OH and Fmoc-DCPP)

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm[5].

  • Injection Volume: 10 µL.

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, a Reagent Blank (substituting the 2,3-DCPP solution with ultrapure water) must be prepared and injected alongside the samples.

Validation Criteria:

  • Interference Check: The reagent blank will show a massive peak corresponding to Fmoc-OH (the hydrolysis product of Fmoc-Cl). The gradient method must ensure baseline resolution (

    
    ) between the Fmoc-OH peak and the Fmoc-DCPP derivative peak.
    
  • Reaction Efficiency: The peak area of the Fmoc-DCPP derivative should exhibit a relative standard deviation (RSD) of

    
     across six replicate derivatizations, confirming that the 10-minute incubation at pH 8.5 is robust and complete.
    

References

  • PubChem. "1-(2,3-Dichlorophenyl)piperazine". CID 851833. National Center for Biotechnology Information. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw7GMPWOTrMVTHPfkwE_zYfp6D45A2tpTk3Ek48SK0wUD6uJAs3aGwKeaSd20t37ArvBxGStA9n-wL4dD2M-GPUjnWMuGjBHPiBmUwXHxy7zEZ0sqhsgxM0cWfl33hsnroqiw9i9bx3pE0RD0ksc8R_ygnW8AwFp4upa9VzHqj--05x-lv]
  • sdiarticle4.com. "Derivatizing Reagents For Detection Of Organic Compounds By HPLC". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL3GkJ6KBmlVmotdIDBlV3p4LlESj5EMgWJggrmFcODWZ3tBgsiJgsLYentIan6rtgW_Wxqll69Le25SIu7PO_p3hIbxqSggKmnFl9f8eJMj_ULcNMhYTwZWBVYgjdMnGaehEKu0og8xdEJJlm3q-z_JTet-K5vv-EYnh5]
  • Asian Journal of Pharmaceutical Research and Development (ajprd.com). "Spectrophotometric determination of ranitidine hydrochloride...". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz3ueQj9C3qC6d-zeQO8HRa4HFyAT2UxfDkN5omB4sioqNbGUlmEnDcHuqPVEvBlu6PyRdN23TWbLcuFdtSCPdKadRK6PzYZ6xkwV6yg7t3g-hnHjyt0zlOri_QXja1UpW_ud3YRV60v2ECeNPCKZ4AQy0NFLyMutEO5s=]
  • Google Patents. "CN110850012A - Detection method of 1-(2,3-dichlorophenyl) piperazine hydrochloride and related substances thereof". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWlQiu-OOAfBbBU9CptJdHqrm5D2-ERfi4209l-ce2ba9kfa63-EfidG1E8bO1anpLj_UZDn3tiE_J19Pn3dWrdsQX1n15ipU0yXJIlAD5Af6p9RgYhhemSjROGyw1Aie4qJKIOFs_d3mRkQ=]
  • Benchchem. "Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide to Analytical Techniques". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9LSwqY3pMyM2X7V8DWfutRntdXcBtiq_odLo1Igh5CfwI8HY3NUmP7KIQnUO4TI6NBrgQU9e1CJsDflJAvBMbMm3mX5gUe9IAO7vH_YBwuKHXAojYtoMi_koF6pqZD25JQQCYKG7oB3k9anSPnds-ECy4cbVvTBmiNcM1H0Wr0vUIN2V-OMacSJX3YsGgs_7P5YuqIuGKhK-J6wpWb23NodDsUbdtZp2Ksb8-j3w_3Taml0sRYsmFnuwDoblFBB7nIceH9aXTgq1I0V3D-Dk=]

Sources

Method

1-(2,3-Dichlorophenyl)piperazine 1-Oxide as an intermediate for aripiprazole

Application Note: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in the Synthesis and Profiling of Aripiprazole Related Compounds Executive Summary Aripiprazole is a widely prescribed atypical antipsychotic characterized by it...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in the Synthesis and Profiling of Aripiprazole Related Compounds

Executive Summary

Aripiprazole is a widely prescribed atypical antipsychotic characterized by its unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors[1]. During both the bulk manufacturing of the Active Pharmaceutical Ingredient (API) and its physiological metabolism via hepatic cytochrome P450 enzymes, oxidative pathways generate various impurities and metabolites[].

Among these, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (CAS: 902456-05-7) serves as a critical synthetic intermediate[3]. It is utilized to synthesize Aripiprazole N-oxide reference standards, which are mandatory for rigorous impurity profiling, analytical method validation, and pharmacokinetic tracking under ICH Q3A/Q3B guidelines. This application note provides a self-validating, regioselective protocol for synthesizing this intermediate and its subsequent conversion into the Aripiprazole 1-Oxide reference standard.

Mechanistic Rationale: The Regioselectivity Challenge

The starting material, 1-(2,3-dichlorophenyl)piperazine (DCPP), contains two distinct nitrogen atoms:

  • N1 (Arylamine): A tertiary-like nitrogen conjugated to the electron-withdrawing 2,3-dichlorophenyl ring.

  • N4 (Alkylamine): A highly nucleophilic secondary amine.

The Causality of Experimental Design: Direct oxidation of DCPP with agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide is chaotic. The highly nucleophilic N4 position will preferentially oxidize to a hydroxylamine, or the molecule will over-oxidize to an N,N-dioxide[]. To synthesize the specific 1-Oxide intermediate, we must temporarily mask the N4 position. By introducing a tert-butyloxycarbonyl (Boc) protecting group at N4, we render it non-nucleophilic (as a carbamate). This forces the oxidation to occur exclusively at the sterically hindered but oxidizable N1 tertiary amine. Following regioselective N1-oxidation, the Boc group is cleaved, yielding the pure 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

Experimental Protocols: A Self-Validating Workflow

The following methodology utilizes built-in In-Process Controls (IPCs) to ensure the system is self-validating. Do not proceed to subsequent steps unless the IPC criteria are met.

Phase A: Regioselective Synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Step 1: N4-Boc Protection

  • Dissolve 10.0 g (43.2 mmol) of DCPP in 100 mL of anhydrous dichloromethane (DCM).

  • Add 6.0 mL (43.2 mmol) of triethylamine (Et₃N) and cool the mixture to 0°C.

  • Dropwise, add a solution of 9.9 g (45.4 mmol) of Boc-anhydride (Boc₂O) in 20 mL DCM.

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the ninhydrin-active DCPP spot disappears. Wash with 1M HCl to remove unreacted amines, dry over Na₂SO₄, and concentrate to yield 4-Boc-DCPP.

Step 2: Regioselective N1-Oxidation

  • Dissolve the crude 4-Boc-DCPP in 150 mL DCM and cool to 0°C.

  • Slowly add 10.5 g of mCPBA (77% max, ~47.5 mmol) in small portions to prevent thermal runaway.

  • Stir for 12 hours, allowing the reaction to gradually reach room temperature.

  • Self-Validation (IPC 2): Analyze via LC-MS. The reaction is validated when the mass peak shifts from m/z 331.1 [M+H]⁺ to m/z 347.1 [M+H]⁺. If over-oxidation is detected, quench immediately with saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid. Concentrate the organic layer.

Step 3: Boc Deprotection

  • Dissolve the oxidized intermediate in 50 mL DCM and cool to 0°C.

  • Add 15 mL of Trifluoroacetic acid (TFA) dropwise. Stir for 2 hours.

  • Concentrate under vacuum, neutralize with 1M NaOH, and extract with ethyl acetate to yield pure 1-(2,3-Dichlorophenyl)piperazine 1-Oxide .

Phase B: Synthesis of Aripiprazole 1-Oxide Reference Standard
  • In a reaction flask, combine 5.0 g of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide, 6.0 g of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[4], and 4.5 g of K₂CO₃ in 100 mL of acetonitrile.

  • Add a catalytic amount of Potassium Iodide (KI, 0.5 g) to accelerate the alkylation via the Finkelstein reaction[1].

  • Reflux at 80°C for 8 hours.

  • Filter the hot mixture, cool the filtrate to induce crystallization, and recrystallize from ethanol to obtain the Aripiprazole 1-Oxide standard.

SyntheticWorkflow DCPP DCPP (Starting Material) Boc N4-Boc Protection (Boc2O, Et3N) DCPP->Boc Ox N1-Oxidation (mCPBA, DCM) Boc->Ox Deprot Deprotection (TFA, DCM) Ox->Deprot Int 1-(2,3-Dichlorophenyl) piperazine 1-Oxide Deprot->Int Alk Alkylation (Quinolinone derivative) Int->Alk API Aripiprazole 1-Oxide (Reference Standard) Alk->API

Fig 1: Regioselective synthetic workflow for Aripiprazole 1-Oxide via the N1-oxide intermediate.

Quantitative Data: Process Optimization & Analytical Validation

To maximize the yield of the N1-oxidation step (Phase A, Step 2), various oxidants and temperature conditions were evaluated. mCPBA at 0°C provided the optimal balance of conversion rate and regioselectivity.

Table 1: Optimization of N1-Oxidation Conditions (4-Boc-DCPP)

OxidantEquivalentsSolventTemperatureYield (N1-Oxide)Impurity (N,N-Dioxide)
H₂O₂ (30%)2.0Methanol25°C42%< 1% (Low conversion)
mCPBA1.1DCM25°C68%12% (Over-oxidation)
mCPBA 1.1 DCM 0°C to RT 89% < 2% (Optimal)
Oxone1.5DMF0°C55%5%

Once synthesized, the Aripiprazole 1-Oxide standard is utilized to validate HPLC impurity profiling methods for API release testing.

Table 2: Validated HPLC Gradient for Aripiprazole Impurity Profiling (Column: C18, 250 x 4.6 mm, 5 µm; Flow Rate: 1.0 mL/min; UV Detection: 254 nm)

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Acetonitrile)Elution Profile
0.080%20%Isocratic hold
15.040%60%Linear gradient
20.020%80%Organic wash
25.080%20%Re-equilibration

Pharmacological Implications of N-Oxidation

Understanding the structural changes induced by N-oxidation is vital for drug development. Aripiprazole achieves its therapeutic efficacy through a delicate balance of partial agonism at Dopamine D2 and Serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors[1],[4].

When Aripiprazole is oxidized to its N-oxide metabolite, the introduction of the highly polar, sterically bulky oxygen atom disrupts the pharmacophore's ability to deeply penetrate the hydrophobic binding pockets of GPCRs. Consequently, Aripiprazole N-oxide exhibits drastically reduced binding affinity at D2 receptors compared to the parent drug, rendering it a pharmacologically inactive or highly attenuated metabolite[].

SignalingPathway cluster_ligands Ligands cluster_receptors GPCR Targets Arip Aripiprazole (Parent API) D2 Dopamine D2 Arip->D2 Partial Agonist HT2A 5-HT2A Arip->HT2A Antagonist Metab Aripiprazole 1-Oxide (Metabolite) Metab->D2 Reduced Affinity Metab->HT2A Weak Antagonist

Fig 2: Pharmacodynamic shift of Aripiprazole vs. its N-oxide metabolite at key GPCR targets.

References

  • Title: Abilify | New Drug Approvals (Aripiprazole Synthesis and Properties) Source: newdrugapprovals.org URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Investigation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in CNS Drug Discovery

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Analog The phenylpiperazine scaffold is a cornerstone in the development of therapeutics for the Central Nervous System (CNS).[1] Its derivatives are know...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Analog

The phenylpiperazine scaffold is a cornerstone in the development of therapeutics for the Central Nervous System (CNS).[1] Its derivatives are known to interact with a range of crucial neurotransmitter receptors, particularly serotonin and dopamine receptors.[1][2][3] A prominent example is 1-(2,3-Dichlorophenyl)piperazine (DCPP), a key precursor and a significant human metabolite of the atypical antipsychotic aripiprazole.[4][5][6][7][8] DCPP itself is not an inert metabolite; it exhibits intrinsic pharmacological activity, notably as a partial agonist at dopamine D2 and D3 receptors, which contributes to the overall therapeutic profile of its parent drug.[2][4][7][8]

This guide focuses on a closely related but sparsely documented analog: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP-1-Oxide) . As an N-oxide derivative of DCPP, this compound represents a logical next step for investigation. N-oxidation is a common metabolic pathway for tertiary amines, often altering a compound's polarity, solubility, metabolic stability, and pharmacological activity.

Given the established CNS activity of the parent compound, we hypothesize that DCPP-1-Oxide may possess a unique and potentially advantageous pharmacological profile, warranting a systematic evaluation as a novel CNS drug candidate. This document provides a comprehensive framework and detailed protocols for the initial characterization and preclinical assessment of DCPP-1-Oxide, designed to guide researchers from initial target engagement studies to foundational in vivo models.

Section 1: Foundational Characterization and Synthesis

Synthesis of DCPP-1-Oxide

The logical synthetic route to DCPP-1-Oxide is the direct oxidation of the parent tertiary amine, 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP itself is typically synthesized via the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor like bis(2-chloroethyl)amine.[9][10]

Prospective Synthesis of DCPP-1-Oxide: A common method for N-oxidation of tertiary amines involves the use of an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction would proceed as follows:

  • Reactants: 1-(2,3-Dichlorophenyl)piperazine and m-CPBA.

  • Solvent: A suitable aprotic solvent, such as dichloromethane (DCM) or chloroform.

  • Procedure: DCPP would be dissolved in the solvent and cooled in an ice bath. A solution of m-CPBA would then be added dropwise. The reaction progress would be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Purification: Upon completion, the reaction mixture would be washed to remove the m-chlorobenzoic acid byproduct, and the final product purified, likely via column chromatography.

Physicochemical Profiling

Before biological evaluation, it is critical to determine the fundamental physicochemical properties of the newly synthesized DCPP-1-Oxide. These parameters are crucial for interpreting assay results and predicting in vivo behavior.

ParameterMethodRationale
Purity HPLC, LC-MS, NMRConfirms the identity and purity of the test compound, ensuring that observed activity is not due to contaminants.
Solubility Kinetic or Thermodynamic Solubility AssaysPoor solubility can lead to inaccurate results in in vitro assays and presents challenges for formulation.
Lipophilicity (LogP/LogD) HPLC-based or Shake-Flask MethodInfluences membrane permeability, including passage across the blood-brain barrier (BBB), and promiscuous binding.
Chemical Stability Incubation in various buffers (pH 5.0, 7.4)Determines the compound's stability under physiological conditions relevant to in vitro and in vivo studies.

Section 2: In Vitro Pharmacological Evaluation: A Tiered Approach

The pharmacological investigation of DCPP-1-Oxide should follow a logical, tiered approach, starting with broad screening to identify primary targets and progressing to detailed functional characterization.

Workflow for In Vitro Pharmacological Evaluation

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity T1 Receptor Binding Assays (Determine Affinity) T2_A G-Protein Signaling (cAMP Assay) T1->T2_A If Binding ≥ Threshold T2_B β-Arrestin Recruitment (Tango/PathHunter Assay) T1->T2_B If Binding ≥ Threshold T2_C Determine Agonism, Antagonism, or Partial Agonism T2_A->T2_C T2_B->T2_C

Caption: Tiered workflow for in vitro pharmacological profiling.

Tier 1: Primary Target Engagement (Receptor Binding)

Scientific Rationale: The parent compound, DCPP, is a known ligand for dopamine D2 and D3 receptors.[2][7] Phenylpiperazines also frequently target serotonin receptors.[3][12] Therefore, the initial screening of DCPP-1-Oxide must assess its binding affinity for these primary targets to determine if the N-oxide modification alters the binding profile. A competitive radioligand binding assay is the gold-standard method for this purpose.[13][14][15]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2, Dopamine D3, Serotonin 5-HT1A, Serotonin 5-HT2A).

    • Thaw membranes on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to a predetermined optimal protein concentration.[16]

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]-Spiperone for D2 receptors) at a concentration near its Kd, and 150 µL of the receptor membrane preparation.[16]

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-labeled competing ligand (e.g., 10 µM Haloperidol for D2 receptors), 50 µL of the radioligand solution, and 150 µL of the receptor membrane preparation.[13]

    • DCPP-1-Oxide Competition: Add 50 µL of DCPP-1-Oxide at various concentrations (e.g., 11-point serial dilution from 10 µM to 1 pM), 50 µL of the radioligand solution, and 150 µL of the receptor membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the receptor-bound radioligand.[13][16]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of DCPP-1-Oxide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of DCPP-1-Oxide that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity (Cell-Based Assays)

Scientific Rationale: Binding affinity does not reveal the functional consequence of the ligand-receptor interaction. DCPP-1-Oxide could be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response).[2] G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, primarily signal through G-proteins or the β-arrestin pathway.[17] Measuring these downstream events is crucial to characterize the compound's functional profile.[18][19][20]

GPCR Signaling Pathways

G Ligand Ligand (e.g., DCPP-1-Oxide) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR G_Protein G Protein (Gαi/s, βγ) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment Effector Effector (Adenylyl Cyclase) G_Protein->Effector cAMP Second Messenger (cAMP) Effector->cAMP Gs ↑ | Gi ↓ PKA Downstream Signaling (e.g., PKA) cAMP->PKA Internalization Internalization/ MAPK Signaling Arrestin->Internalization

Caption: Simplified overview of GPCR signaling pathways.

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing the receptor of interest.

    • Seed the cells into a 96-well plate and grow to near confluence.

  • Assay Principle: This protocol utilizes a competitive immunoassay or a reporter-based system (e.g., Promega's GloSensor™) to measure changes in intracellular cAMP levels.[20]

    • Agonist Mode: To test if DCPP-1-Oxide activates a Gi-coupled receptor (which decreases cAMP), first stimulate the cells with an agent like forskolin to raise basal cAMP levels.

    • Antagonist Mode: To test if DCPP-1-Oxide blocks the receptor, pre-incubate the cells with DCPP-1-Oxide before adding a known agonist for that receptor.

  • Procedure (Agonist Mode Example for a Gi-coupled receptor):

    • Wash the cells with assay buffer.

    • Add forskolin and varying concentrations of DCPP-1-Oxide to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells (if required by the assay kit) and follow the manufacturer's protocol to measure cAMP levels (e.g., via luminescence or fluorescence).

  • Data Analysis:

    • Plot the measured signal (inversely proportional to cAMP for some kits) against the log concentration of DCPP-1-Oxide.

    • Determine the EC50 (concentration for 50% of maximal effect) for agonists or the IC50 (concentration for 50% inhibition) for antagonists.

    • Compare the maximal effect of DCPP-1-Oxide to a known full agonist to classify it as a full or partial agonist.

Section 3: In Vitro ADME & Safety Profiling

Scientific Rationale: For a CNS drug candidate, two initial properties are paramount: its ability to cross the blood-brain barrier (BBB) and its stability against metabolic enzymes.[21] In vitro models provide an early assessment of these characteristics, allowing for the deselection of compounds with unfavorable properties before committing to costly in vivo studies.[22][23]

Blood-Brain Barrier (BBB) Permeability

Protocol: In Vitro Transwell BBB Assay

  • Model Setup:

    • Use a Transwell plate system, which consists of an apical (upper) and a basolateral (lower) chamber separated by a porous membrane.[22]

    • Culture a monolayer of brain microvascular endothelial cells (BMECs), either primary cells or a cell line like hCMEC/D3, on the porous membrane until a confluent monolayer with robust tight junctions is formed.[23][24] Co-cultures with astrocytes and pericytes can create a more physiologically relevant model.[24]

  • Barrier Integrity Check:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer. High TEER values indicate the formation of tight junctions, which are characteristic of the BBB.[22][23]

    • Alternatively, measure the passive permeability of a fluorescent marker that does not cross the BBB (e.g., Lucifer Yellow).

  • Permeability Assessment:

    • Add DCPP-1-Oxide to the apical (blood side) chamber. Include control compounds with known BBB permeability (e.g., Caffeine for high permeability, Dopamine for low permeability).[23]

    • At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral (brain side) chamber.

    • Analyze the concentration of DCPP-1-Oxide in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

    • Compare the Papp value of DCPP-1-Oxide to the control compounds to classify its BBB permeability potential.

Workflow for Transwell BBB Permeability Assay

G cluster_0 Setup cluster_1 Experiment cluster_2 Analysis S1 Seed Endothelial Cells on Transwell Membrane S2 Culture to Confluence S1->S2 S3 Verify Barrier Integrity (TEER Measurement) S2->S3 E1 Add DCPP-1-Oxide to Apical Chamber S3->E1 E2 Incubate & Sample from Basolateral Chamber at Time Points E1->E2 E3 Quantify Compound (LC-MS/MS) E2->E3 A1 Calculate Papp Value E3->A1 A2 Classify Permeability A1->A2

Caption: Step-wise workflow for the in vitro Transwell BBB assay.

Metabolic Stability

Scientific Rationale: The metabolic fate of a drug candidate is a critical determinant of its half-life, dosing regimen, and potential for drug-drug interactions.[5] The cytochrome P450 (CYP) enzyme system in the liver is the primary site of drug metabolism.[5] An in vitro assay using human liver microsomes (HLM) provides a robust initial assessment of a compound's metabolic stability.

Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Reagent Preparation:

    • Prepare an incubation mixture containing HLM, phosphate buffer, and an NADPH-regenerating system (required for CYP enzyme activity).

    • Prepare a stock solution of DCPP-1-Oxide in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the HLM mixture to 37°C.

    • Initiate the reaction by adding DCPP-1-Oxide to the HLM mixture (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of DCPP-1-Oxide at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of DCPP-1-Oxide remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration. Compounds can then be categorized as having low, medium, or high clearance.

Section 4: Prospective In Vivo Evaluation

Scientific Rationale: If DCPP-1-Oxide demonstrates a promising in vitro profile (i.e., potent and selective receptor activity, favorable functional profile, adequate BBB permeability, and metabolic stability), the subsequent step is to assess its effects in preclinical animal models. These models are designed to simulate aspects of human CNS disorders like anxiety and depression.[25][26]

Selection of Animal Models: Based on the known pharmacology of DCPP and other phenylpiperazines, which often modulate dopaminergic and serotonergic systems implicated in mood and anxiety, the following models would be appropriate for initial in vivo screening:[27][28][29]

  • For Antidepressant-like Activity:

    • Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. Animals are placed in a cylinder of water from which they cannot escape. The test measures the time the animal spends immobile versus actively trying to escape. A reduction in immobility time is indicative of an antidepressant-like effect.[25]

    • Tail Suspension Test (TST): Similar to the FST, this test involves suspending a mouse by its tail and measuring periods of immobility. It is another rapid screening tool for potential antidepressants.[25]

  • For Anxiolytic-like Activity:

    • Elevated Plus Maze (EPM): This maze consists of two open arms and two closed arms. The test is based on the rodent's natural aversion to open, elevated spaces. An increase in the time spent in the open arms suggests an anxiolytic (anxiety-reducing) effect.[28]

    • Light-Dark Box Test: This test uses a two-compartment box with a brightly lit area and a dark area. Anxiolytic compounds typically increase the time the animal spends in the lit compartment.[28]

A positive result in these initial behavioral screens would provide the justification for more complex, resource-intensive models and further drug development efforts.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • CNS Assessments from ex vivo to in vitro. Charles River Laboratories. [Link]

  • 2,3-Dichlorophenylpiperazine. Grokipedia. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. MDPI. [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers. [Link]

  • Preclinical Models of Emotional Dysregulations in Animals. Cambridge University Press. [Link]

  • 1-(2,3-Dichlorophenyl) Piperazine HCl. Seta Chemicals. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]

  • Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • Experimental animal models for the simulation of depression and anxiety. Taylor & Francis Online. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. PubChem. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • (aripiprazole) Tablets. accessdata.fda.gov. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • 2,3-Dichlorophenylpiperazine. Wikipedia. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma. ResearchGate. [Link]

  • Table 1. Summary of Aripiprazole Pharmacokinetic Parameters (15 mg Dose). accessdata.fda.gov. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. PMC. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Patsnap. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers. apicule. [Link]

  • Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for arylpiperazine derivative synthesis. This guide is designed for research scientists and drug development professionals facing yield and regioselectivity challenges during the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for arylpiperazine derivative synthesis. This guide is designed for research scientists and drug development professionals facing yield and regioselectivity challenges during the synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-Oxide).

Below, you will find our expert-curated troubleshooting guides, quantitative data, and self-validating experimental protocols structured as a comprehensive Q&A.

Q: Why does direct oxidation of 1-(2,3-Dichlorophenyl)piperazine (DCPP) result in poor yields of the 1-oxide?

A: The fundamental challenge lies in the differential nucleophilicity of the two nitrogen atoms within the piperazine ring [1]. DCPP contains an aliphatic secondary amine (N4) and an aryl-substituted tertiary amine (N1).

Direct application of oxidants like m-chloroperoxybenzoic acid (mCPBA) preferentially attacks the highly basic N4 position. This leads to the rapid formation of N4-hydroxylamines and subsequent degradation into nitrones [2]. Furthermore, the electron-withdrawing chlorine atoms at the ortho and meta positions of the phenyl ring drastically reduce the electron density at N1. Because N1 oxidation is both thermodynamically and kinetically unfavorable compared to N4, direct oxidation yields complex, inseparable mixtures. A Protection-Oxidation-Deprotection (POD) strategy is mandatory to achieve high regioselectivity.

Q: What is the recommended workflow for synthesizing DCPP 1-Oxide with high regioselectivity?

A: To force the oxidation to occur exclusively at the deactivated N1 position, the N4 position must be transiently protected. We recommend a three-step Protection-Oxidation-Deprotection (POD) sequence using a tert-butyloxycarbonyl (Boc) protecting group.

SynthesisWorkflow DCPP 1-(2,3-Dichlorophenyl) piperazine (DCPP) Boc_DCPP 4-Boc-DCPP (N4 Protected) DCPP->Boc_DCPP Boc2O, TEA DCM, 25°C SideProduct N4-Oxide / Nitrone (Degradation) DCPP->SideProduct Direct Oxidation (mCPBA) Boc_DCPP_Ox 4-Boc-DCPP 1-Oxide (N1 Oxidized) Boc_DCPP->Boc_DCPP_Ox mCPBA (excess) DCE, 40°C Target DCPP 1-Oxide (Target Product) Boc_DCPP_Ox->Target TFA, DCM 0°C to 25°C

Workflow for the regioselective synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

Q: How do different synthetic routes compare in terms of yield and regioselectivity?

A: The table below summarizes the quantitative data derived from various synthetic optimization trials. The optimized POD strategy provides a 15-fold increase in overall yield compared to direct oxidation attempts.

Synthetic RouteReagents & ConditionsRegioselectivity (N1:N4)Overall Yield (%)Primary Impurity Profile
Direct Oxidation (Batch) mCPBA (1.0 eq), DCM, 25°C< 1:99< 5%N4-hydroxylamine, Nitrone
Direct Oxidation (Catalytic) H₂O₂, Na₂WO₄, MeOH, 25°C< 5:95< 5%N4-hydroxylamine
POD Strategy (Standard) 1. Boc₂O 2. mCPBA (1.2 eq), DCM 3. TFA> 99:135%Unreacted 4-Boc-DCPP
POD Strategy (Optimized) 1. Boc₂O 2. Buffered mCPBA (4.0 eq), DCE, 40°C 3. TFA> 99:178% m-CBA salts (easily washed)
Q: What is the detailed, step-by-step methodology for the optimized POD route?

A: Below is the self-validating protocol for the optimized synthesis of DCPP 1-Oxide.

Phase 1: N4-Protection (Synthesis of 4-Boc-DCPP)

  • Dissolve 1-(2,3-Dichlorophenyl)piperazine hydrochloride (10.0 g, 37.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (11.5 mL, 82.3 mmol) dropwise at 0°C to neutralize the hydrochloride salt and act as an acid scavenger.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (8.9 g, 41.1 mmol) in 20 mL DCM. Stir at 25°C for 4 hours.

  • Self-Validation Checkpoint 1: Perform a Ninhydrin stain on a TLC plate. The absence of a purple spot confirms complete consumption of the secondary amine.

  • Wash the organic layer with 1M HCl (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-Boc-DCPP.

Phase 2: N1-Oxidation (Synthesis of 4-Boc-DCPP 1-Oxide)

  • Dissolve 4-Boc-DCPP (10.0 g, 30.2 mmol) in 100 mL of 1,2-dichloroethane (DCE).

  • Prepare a solution of purified mCPBA (77% purity, 27.0 g, ~120 mmol, 4.0 eq) in 150 mL DCE. Critical: Wash this solution with pH 7.4 phosphate buffer prior to addition to remove acidic m-chlorobenzoic acid (m-CBA) byproducts.

  • Add the buffered mCPBA dropwise to the 4-Boc-DCPP solution. Heat to 40°C and stir for 24 hours.

  • Self-Validation Checkpoint 2: Run TLC on Alumina (DCM:MeOH 20:1). The highly polar N1-oxide will appear at Rf ~0.4, distinct from the starting material at Rf ~0.9 [3].

  • Quench with saturated aqueous Na₂S₂O₃ (100 mL). Do not proceed until a KI-starch test confirms the absence of peroxides.

  • Wash with saturated aqueous NaHCO₃ (3 x 100 mL), dry over Na₂SO₄, concentrate, and purify via Alumina column chromatography.

Phase 3: N4-Deprotection (Synthesis of DCPP 1-Oxide)

  • Dissolve 4-Boc-DCPP 1-Oxide (5.0 g, 14.4 mmol) in 50 mL of anhydrous DCM and cool to 0°C.

  • Slowly add Trifluoroacetic acid (TFA) (11.0 mL, 144 mmol). Stir at 0°C for 1 hour, then warm to 25°C for 2 hours.

  • Neutralize by adding the mixture dropwise to vigorously stirred saturated aqueous NaHCO₃ at 0°C until pH 8 is reached.

  • Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 3: Confirm product identity via LC-MS. Look for the[M+H]⁺ peak at m/z 247, displaying the characteristic 9:6:1 isotope pattern indicative of two chlorine atoms [3].

Q: I am seeing unreacted starting material during the N1-oxidation step despite using 1.2 equivalents of mCPBA. How can I drive the reaction to completion?

A: As documented in pharmaceutical patent literature regarding aripiprazole di-N-oxide synthesis [3], the N1 nitrogen attached to the 2,3-dichlorophenyl ring is severely deactivated. A standard 1.2 eq of mCPBA is insufficient. You must use a large excess (at least 4.0 equivalents) of mCPBA. Furthermore, unpurified commercial mCPBA contains m-chlorobenzoic acid, which lowers the reaction pH and protonates the N1 nitrogen, rendering it completely inert to oxidation. You must buffer-wash the oxidant before use and elevate the reaction temperature to 40°C in DCE to provide the necessary activation energy.

Q: During the Boc-deprotection step, my N-oxide is degrading or reducing back to the amine. What is causing this?

A: N-oxides are highly sensitive to strongly acidic conditions when paired with nucleophilic counter-ions (such as chloride). If you are using HCl in dioxane for Boc deprotection, the chloride ion can act as a reducing agent, triggering a deoxygenation event or a Polonovski-type rearrangement. To prevent this, switch exclusively to Trifluoroacetic acid (TFA) in DCM at 0°C. The trifluoroacetate anion is non-nucleophilic, providing the necessary acidity for Boc removal without compromising the fragile N-O bond.

References
  • World Intellectual Property Organization. "WO2003064393A1 - Thio-carbostyril derivative, its n-oxides and the n-oxides of aripiprazole." Google Patents.
Optimization

Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Welcome to the technical support center for the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the synthesis of this N-oxide derivative. As a critical intermediate and potential metabolite in the development of pharmaceuticals like Aripiprazole, ensuring the purity of its N-oxide is paramount.[1][2][3][4] This document provides in-depth, experience-driven answers to frequently asked questions, detailed analytical protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. Each answer provides a causal explanation and actionable solutions.

Q1: What is the standard laboratory procedure for synthesizing 1-(2,3-Dichlorophenyl)piperazine 1-Oxide?

Answer:

The synthesis of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide is typically achieved through the direct oxidation of the tertiary amine in the piperazine ring of its precursor, 1-(2,3-Dichlorophenyl)piperazine (DCPP). The choice of oxidizing agent is critical to ensure high yield and minimize side reactions.

Underlying Principle (Causality): The nitrogen atom on the piperazine ring (N4) that is not attached to the dichlorophenyl group is a tertiary amine, making it susceptible to oxidation. Hydrogen peroxide (H₂O₂) is a preferred oxidant for this transformation due to its high atom economy, cost-effectiveness, and the generation of water as its only byproduct, which simplifies downstream purification.[5]

General Synthetic Protocol:

  • Dissolution: Dissolve 1-(2,3-Dichlorophenyl)piperazine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Oxidation: Cool the solution in an ice bath (0-5 °C) and slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by a suitable chromatographic technique (TLC or HPLC).

  • Quenching & Work-up: After completion, the excess H₂O₂ can be quenched by adding a small amount of a reducing agent (e.g., sodium sulfite solution) or through catalytic decomposition.

  • Isolation: The product is typically isolated by adjusting the pH to basic conditions (pH 9-10) with a base like sodium carbonate, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Q2: My post-reaction analysis shows a significant amount of unreacted 1-(2,3-Dichlorophenyl)piperazine (DCPP). What are the likely causes and solutions?

Answer:

The presence of residual starting material is a common issue indicating incomplete oxidation. This can be attributed to several factors related to the oxidant, reaction conditions, or stoichiometry.

Troubleshooting Guide for Incomplete Oxidation

Potential Cause Scientific Rationale (Causality) Recommended Solution & Optimization
Insufficient Oxidant The molar ratio of H₂O₂ to the DCPP substrate was too low to drive the reaction to completion. A 1:1 stoichiometric ratio is the theoretical minimum, but a slight excess is often required.Increase the molar equivalents of H₂O₂ incrementally (e.g., from 1.1 to 1.3 eq.). Monitor the reaction by HPLC to determine the optimal ratio for your specific conditions.
Low Reaction Temperature or Insufficient Time N-oxidation reactions can be slow, especially at lower temperatures. Insufficient thermal energy or time prevents the reaction from reaching completion.After the initial addition of H₂O₂ at a low temperature, allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50 °C) while monitoring for product formation and starting material consumption. Extend the reaction time if necessary.
Decomposition of Oxidant Hydrogen peroxide is susceptible to thermal and catalytic decomposition, especially in the presence of trace metal impurities. If the H₂O₂ has degraded, its effective concentration will be lower than expected.Use a fresh, stabilized bottle of hydrogen peroxide. Ensure all glassware is scrupulously clean and free from metal contaminants that can catalyze H₂O₂ decomposition.[5]
Suboptimal pH The rate of N-oxidation can be pH-dependent. The reaction often proceeds more efficiently under slightly acidic conditions, which help to activate the peroxide.Using a solvent like acetic acid or adding a catalytic amount of a carboxylic acid can improve reaction kinetics. However, strongly acidic conditions should be avoided as they can protonate the piperazine nitrogen, reducing its nucleophilicity.
Q3: My mass spectrometry analysis shows a peak corresponding to a monochloro-phenylpiperazine N-oxide. How is this impurity being generated?

Answer:

This type of impurity is almost certainly introduced from the very beginning of the synthetic sequence—the raw material used to produce the DCPP precursor.

Root Cause Analysis: The synthesis of the DCPP starting material typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or a related synthon.[6][7] Commercial-grade 2,3-dichloroaniline often contains isomeric impurities, such as 2-chloroaniline and 3-chloroaniline .[8] These monochloro-anilines participate in the cyclization reaction alongside the desired 2,3-dichloroaniline, leading to the formation of 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine.

These structurally similar impurities are difficult to remove from the DCPP intermediate. When the contaminated DCPP is subjected to N-oxidation, these monochloro-piperazine impurities are oxidized in parallel with the main reactant, yielding the corresponding monochlorophenylpiperazine N-oxides.

Mitigation Strategy:

  • Starting Material Qualification (Crucial): The most effective preventative measure is to rigorously test the purity of the 2,3-dichloroaniline raw material before beginning the synthesis. Use HPLC or GC-MS to quantify the levels of isomeric monochloroanilines.

  • Purification of DCPP: If the starting material is already contaminated, intensive purification of the DCPP intermediate via column chromatography or fractional crystallization may be necessary before proceeding to the N-oxidation step.

cluster_0 Step 1: DCPP Synthesis cluster_1 Step 2: N-Oxidation 2,3-Dichloroaniline 2,3-Dichloroaniline DCPP 1-(2,3-Dichlorophenyl)piperazine (Desired Intermediate) 2,3-Dichloroaniline->DCPP Cyclization 2-Chloroaniline_Impurity 2-Chloroaniline (Impurity) Monochloro_Impurity 1-(2-Chlorophenyl)piperazine (Carried-Over Impurity) 2-Chloroaniline_Impurity->Monochloro_Impurity Cyclization DCPP_Oxide 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (Final Product) DCPP->DCPP_Oxide Oxidation Monochloro_Oxide_Impurity 1-(2-Chlorophenyl)piperazine 1-Oxide (Final Impurity) Monochloro_Impurity->Monochloro_Oxide_Impurity Oxidation Reagent + bis(2-chloroethyl)amine Oxidant + H₂O₂

Caption: Origin of monochloro N-oxide impurities.

Q4: What are other potential process-related impurities or degradation products I should be aware of?

Answer:

Beyond unreacted starting material and carried-over isomeric impurities, several other species can be formed due to side reactions or degradation.

Summary of Potential Impurities

Impurity TypeChemical Name / ClassOrigin & Causal ExplanationMitigation and Control
Precursor Impurity Unreacted 2,3-dichloroanilineCarried over from an incomplete DCPP synthesis reaction.Ensure the DCPP synthesis goes to completion. Purify the DCPP intermediate before the N-oxidation step.
Side-Reaction Product 1,4-Bis(2,3-dichlorophenyl)piperazineFormed during DCPP synthesis if one molecule of piperazine reacts with two molecules of dichloroaniline. This is generally non-reactive to N-oxidation.Control stoichiometry carefully during DCPP synthesis. Can typically be removed during DCPP purification.
Degradation Product Piperazine Ring-Opened ProductsHarsh oxidative conditions (high temperature, excess oxidant) or the presence of catalytic metals can lead to cleavage of the C-N bonds in the piperazine ring.[9][10]Use mild reaction conditions. Strictly control temperature and the amount of oxidant used. Ensure the reaction vessel is free of metal contaminants.
Process-Related Impurity Residual Hydrogen PeroxideExcess H₂O₂ that was not fully consumed or quenched. This is a critical impurity as it can cause product degradation during storage.[5]Implement an effective quenching step (e.g., addition of sodium bisulfite) or use catalytic decomposition (e.g., MnO₂) post-reaction. Confirm its absence analytically.
Analytical Protocols & Workflows

Accurate identification and quantification of impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Protocol: HPLC Method for Purity Analysis

This method is designed to separate the N-oxide product from its DCPP precursor and related impurities.

  • Chromatographic Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile / Disodium hydrogen phosphate buffer (e.g., 20:80 v/v). The buffer pH should be optimized (e.g., pH 6.0) for best peak shape.

  • Mobile Phase B: Acetonitrile / Methanol (e.g., 80:20 v/v).

  • Detection Wavelength: 254 nm.[11]

  • Column Temperature: 30 °C.[11]

  • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    20 50 50
    25 0 100
    30 0 100
    31 100 0

    | 40 | 100 | 0 |

  • Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., acetonitrile/water 50:50) to a concentration of approximately 0.5-1.0 mg/mL.

Expected Elution Order: The N-oxide is significantly more polar than its parent amine. Therefore, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide will have a shorter retention time than the unreacted 1-(2,3-Dichlorophenyl)piperazine (DCPP).

Workflow for Synthesis and Analysis

Caption: Recommended workflow for synthesis and quality control.

References
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Vertex AI Search.
  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug aripiprazole. (2008). TSI Journals.
  • CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride.
  • Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine. (2025). Benchchem.
  • 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
  • Pai, N. R., & Sawant, S. D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. (2025). Benchchem.
  • Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
  • Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. (2025). Benchchem.
  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Hilton, M. J., & Macé, A. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry.
  • Nikiforuk, A. (2019). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 10(1), 115-125.
  • Aripiprazole and Impurities. BOC Sciences.
  • An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1). (2025). Benchchem.
  • Leś, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A. E., Baran, P., & Kaczmarek, Ł. S. (2020). Optimization of aripiprazole synthesis.
  • Stafilov, T., Zdravkovski, Z., & Dordevic, J. (2011). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Acta Chimica Slovenica, 58(4), 816-823.
  • Panchal, D. G., Surve, Y. S., & Lokhande, R. S. (2015). Development of a Commercially Scalable Process for the Preparation of Dehydroaripiprizole (Active Metabolite of Aripiprazole). Asian Journal of Research in Chemistry, 8(6), 389.
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Creation and evaluation of total synthesis scheme for Aripiprazole.
  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
  • Nielsen, C. J., D'Ambro, E. L., & Cazaunau, M. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 325-340.
  • CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Nielsen, C. J., D'Ambro, E. L., & Cazaunau, M. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
  • 1-(2,3-Dichlorophenyl)piperazine. Inxight Drugs.
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine. (2025). Benchchem.
  • Freeman, S. A., & Rochelle, G. T. (2012).
  • OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [C
  • Analytical Methods. RSC Publishing.
  • Degradation of piperazine by Paracoccus sp.
  • Maccallini, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cycliz
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • 1-(2,3-Dichlorophenyl)piperazine. PubChem.
  • A Review on Analytical Methods for Piperazine Determin
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv
  • Design, synthesis, and biological evaluation of N-arylpiperazine deriv

Sources

Troubleshooting

Degradation products of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Welcome to the Technical Support Center for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide . This guide is designed for analytical chemists and pharmaceutical scientists characterizing impurities and metabolites of phenylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide .

This guide is designed for analytical chemists and pharmaceutical scientists characterizing impurities and metabolites of phenylpiperazine-class antipsychotics (e.g., Aripiprazole, Brexpiprazole). The content below synthesizes degradation chemistry with practical LC-MS troubleshooting to assist in impurity profiling.

Technical Overview: The Instability of the N-Oxide Moiety

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a primary metabolite and synthesis intermediate.[1] Its 1-Oxide derivative (where the oxygen is coordinate-covalently bonded to the N1 nitrogen attached to the dichlorophenyl ring) represents a chemically metastable species.

Unlike standard tertiary amine N-oxides (which are relatively stable), N-aryl piperazine N-oxides possess unique vulnerabilities due to the electronic push-pull of the dichlorophenyl ring.

Primary Degradation Mechanisms
  • Thermal Deoxygenation: The N-O bond is the weakest link (bond dissociation energy ~60-70 kcal/mol). Under thermal stress (>60°C) or during GC-MS analysis, the oxygen is readily lost, reverting the molecule to the parent DCPP.

  • Meisenheimer Rearrangement (Photolytic): Upon UV exposure, the oxygen on the nitrogen can migrate to the ortho position of the phenyl ring (if sterically accessible) or the carbon alpha to the nitrogen, leading to ring expansion or hydroxylation.

  • Radical Mediated Ring Opening: In the presence of trace transition metals (Fe, Cu), the N-oxide can initiate a radical cascade, cleaving the piperazine ring to form ethylenediamine derivatives and 2,3-dichloroaniline.

Visualization: Degradation Pathways

The following diagram illustrates the causal relationships between stress conditions and the resulting degradation products.

DCPP_Degradation DCPP_Oxide 1-(2,3-Dichlorophenyl) piperazine 1-Oxide (Precursor) DCPP Parent: DCPP (Deoxygenation Product) DCPP_Oxide->DCPP Thermal Stress / GC Inlet (Loss of [O]) DCA 2,3-Dichloroaniline (Cleavage Product) DCPP_Oxide->DCA Oxidative Cleavage (Radical Mechanism) OH_DCPP Hydroxy-DCPP isomers (Rearrangement Product) DCPP_Oxide->OH_DCPP UV Light (λ < 300nm) (Meisenheimer Rearrangement) Ring_Open N-(2-aminoethyl) -2,3-dichloroaniline DCPP_Oxide->Ring_Open Hydrolysis (pH > 10)

Caption: Mechanistic degradation pathways of DCPP 1-Oxide under thermal, photolytic, and oxidative stress conditions.

Troubleshooting & FAQs: Analytical Anomalies

This section addresses specific observations you may encounter during HPLC or LC-MS analysis.

Issue 1: "I see a peak for DCPP 1-Oxide in LC-MS, but only the Parent DCPP in GC-MS."

Diagnosis: Thermal Instability in the Injector Port. Explanation: N-oxides are thermally labile. The high temperature of a GC inlet (typically 250°C+) provides sufficient energy to cleave the N-O bond, causing in situ deoxygenation. Solution:

  • Switch to LC-MS: Electrospray Ionization (ESI) is a "soft" technique that preserves the N-oxide.

  • Derivatization: If GC is mandatory, reduce the inlet temperature or perform a reduction reaction (e.g., with TiCl₃) prior to injection to quantify it as the parent amine.

Issue 2: "My LC-MS spectrum shows a split peak with identical mass (m/z 247)."

Diagnosis: Isomeric Hydroxylation vs. N-Oxide. Explanation: The N-oxide (m/z ~247 for 35Cl) is isobaric with a hydroxylated metabolite (Hydroxy-DCPP), which is formed via the Meisenheimer rearrangement or biological oxidation. Differentiation Protocol:

  • Check Fragmentation (MS/MS):

    • N-Oxide: Typically shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to yield the intense parent ion (m/z 231).

    • Hydroxylated Ring: The -OH group on the phenyl ring is stable. You will not see a facile loss of 16 Da. Instead, you will see ring fragmentation retaining the oxygen.

  • Retention Time: The N-oxide is generally more polar (elutes earlier on C18) than the hydroxylated carbon-isomer.

Issue 3: "The DCPP 1-Oxide standard is degrading in solution."

Diagnosis: Photolytic Degradation or Trace Metal Catalysis. Explanation: Phenylpiperazine N-oxides are light-sensitive. Corrective Action:

  • Storage: Store solutions in amber glassware at -20°C.

  • Solvent: Avoid protic solvents (methanol/water) for long-term storage if possible; acetonitrile is preferred. Ensure solvents are free of peroxides and trace metals.

Experimental Protocol: Forced Degradation Validation

To confirm the identity of DCPP 1-Oxide impurities in your sample, perform this targeted stress test.

Objective: Validate the specific degradation fingerprint of the N-oxide.

Reagents Required
  • Stock Solution: 1 mg/mL DCPP 1-Oxide in Acetonitrile.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Acid/Base: 0.1 N HCl and 0.1 N NaOH.[2]

Step-by-Step Methodology
  • Preparation:

    • Aliquot 1 mL of Stock Solution into three amber vials (A, B, C).

  • Stress Conditions:

    • Vial A (Control): Keep at 4°C in dark.

    • Vial B (Thermal): Heat to 60°C for 4 hours (Dry bath).

    • Vial C (Photolytic): Expose to UV light (254 nm) for 2 hours.

  • Analysis (LC-MS/MS):

    • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient 5% to 95% B (ACN + 0.1% Formic Acid) over 10 mins.

    • MS Mode: ESI Positive.

Expected Results (Data Table)
ConditionPrimary Degradant Observedm/z (ESI+)Mechanism
Vial B (Thermal) DCPP (Parent)231.04Deoxygenation (Loss of [O])
Vial C (UV) Hydroxy-DCPP Isomers247.04Rearrangement (O migration)
Oxidative (H2O2) 2,3-Dichloroaniline161.98Ring Cleavage (N-C bond break)

Note: m/z values are based on the 35Cl isotope. Expect a +2 and +4 isotope pattern characteristic of dichlorinated compounds.

References

  • U.S. Food and Drug Administration (FDA). (2002). Aripiprazole (Abilify) Clinical Pharmacology Review - Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Retrieved from [Link]

  • PubChem. (2025).[3] 1-(2,3-Dichlorophenyl)piperazine Compound Summary. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide . 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical building block and intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide . 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical building block and intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole [1]. During both the manufacturing process and stability testing, DCPP and its derivatives are highly susceptible to oxidative degradation, frequently yielding the N-oxide impurity [2].

This guide is designed for researchers and drug development professionals who need to synthesize this specific N-oxide as an analytical reference standard or troubleshoot its formation as an impurity.

🔍 Troubleshooting Guides & FAQs

Q1: Why am I getting the N,N-dioxide or ring-cleavage products instead of the mono-N-oxide? A: This is a classic case of over-oxidation. DCPP contains two nitrogen atoms in its piperazine ring. The nitrogen at the 4-position (the aliphatic secondary amine) is significantly more nucleophilic than the 1-position nitrogen, which is sterically hindered and electronically deactivated by the electron-withdrawing 2,3-dichlorophenyl group. While mono-oxidation is kinetically favored at the 4-position, using excess oxidant (>1.1 equivalents) or allowing the reaction temperature to exceed 25°C drives the reaction toward the N,N-dioxide. Subsequent instability of the dioxide often leads to piperazine ring cleavage. Actionable Solution: Strictly limit your oxidizing agent to 1.05 equivalents and maintain strict thermal control (0°C during addition) to isolate the mono-N-oxide.

Q2: Which oxidant yields the highest purity and conversion rate: mCPBA or Hydrogen Peroxide (


)? 
A:  For laboratory-scale synthesis of the N-oxide reference standard, m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM)  is the gold standard. It operates in a homogenous organic phase, offering predictable kinetics and >90% yield.
Aqueous 

(30%)
is a greener alternative but often suffers from biphasic mass transfer limitations, leading to stalled reactions and unreacted DCPP. If you must use

for scale-up, we recommend using methanol as a co-solvent and adding a catalytic amount of sodium tungstate (

) to facilitate oxygen transfer without requiring aggressive, degradation-inducing heat.

Q3: My isolated N-oxide is contaminated with unreacted DCPP. How can I separate them? A: The N-oxide is significantly more polar than the parent piperazine. For analytical purity (>99%), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended. A C18 column using a gradient of acetonitrile and water provides baseline resolution between the parent DCPP and the N-oxide [3]. For bulk preparative purification, standard silica gel chromatography can be used, but the N-oxide tends to streak. Use a highly polar, basic eluent system (e.g., DCM : Methanol : Aqueous


 in a 90:9:1 ratio) to maintain peak sharpness.

📊 Data Presentation: Optimization Parameters

The following table summarizes the causality between reaction conditions and the resulting product profile.

Table 1: Comparative Optimization Parameters for N-Oxidation of DCPP

Oxidant SystemTemp (°C)Time (h)Conversion (%)Mono N-Oxide Yield (%)Major Byproduct
mCPBA (1.05 eq) / DCM 0 to 252 - 4>98%88 - 92% Trace N,N-dioxide
mCPBA (1.50 eq) / DCM 254>99%< 50%N,N-dioxide (High)
30%

(2.0 eq) / MeOH
601275%65%Unreacted DCPP
30%

+

/ MeOH
40695%82%Ring cleavage products

🧪 Experimental Protocol: Standard mCPBA N-Oxidation

This self-validating protocol utilizes mCPBA to ensure high regioselectivity and prevent over-oxidation.

Materials Required:

  • 1-(2,3-Dichlorophenyl)piperazine (Free base)

  • m-Chloroperoxybenzoic acid (mCPBA, ~77% active)

  • Dichloromethane (DCM, anhydrous)

  • 10% Aqueous Sodium Thiosulfate (

    
    )
    
  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 1-(2,3-Dichlorophenyl)piperazine free base in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool completely to 0°C. Causality: Low temperature slows the oxidation kinetics, preventing the highly exothermic reaction from driving secondary oxidation.

  • Oxidant Addition: Dissolve 1.05 equivalents of mCPBA in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours. Monitor via TLC or HPLC until the parent DCPP is consumed.

  • Reaction Quenching (Critical Step): Add an equal volume of 10% aqueous

    
     and stir vigorously for 15 minutes. Causality: Thiosulfate reduces any unreacted peroxy acid, immediately halting the reaction and preventing N,N-dioxide formation during the concentration phase.
    
  • Neutralization & Extraction: Add saturated aqueous

    
     to neutralize the resulting m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Separate the organic layer. Extract the aqueous layer twice more with DCM.
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
    

🕸️ Reaction Workflow & Pathway Visualization

G DCPP 1-(2,3-Dichlorophenyl) piperazine Intermediate N-Hydroxypiperazine Transition State DCPP->Intermediate mCPBA (1.05 eq) 0°C, DCM Byproduct N,N-Dioxide & Ring Cleavage DCPP->Byproduct Uncontrolled Oxidation Target Mono-N-Oxide (Target Product) Intermediate->Target - H2O Controlled Temp Target->Byproduct Excess Oxidant >25°C

Reaction pathway for DCPP N-oxidation showing the divergence between target and over-oxidation.

📚 References

  • Benchchem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride". Benchchem Product Catalog. URL:

  • Semantic Scholar. "Stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products". Semantic Scholar Database. URL:

  • ResearchGate. "Chemical structures of aripiprazole and its impurities". ResearchGate Publications. URL:

Troubleshooting

Technical Support Center: HPLC Separation of Dichlorophenylpiperazine (DCPP) Isomers

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution and Peak Shape for Positional Isomers (2,3-DCPP vs. 3,4-DCPP) Executive Summary: The Positional Isomer Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Resolution and Peak Shape for Positional Isomers (2,3-DCPP vs. 3,4-DCPP)

Executive Summary: The Positional Isomer Paradox

Welcome to the advanced troubleshooting hub. If you are here, you are likely facing the "Positional Isomer Paradox." Dichlorophenylpiperazines (DCPPs), particularly the 2,3-DCPP (key intermediate for Aripiprazole) and its regioisomer 3,4-DCPP , possess nearly identical hydrophobicities (


).[1]

Standard C18 columns rely primarily on hydrophobic subtraction.[1] Since the carbon load and lipophilicity of these isomers are indistinguishable, C18 phases often result in co-elution or "shouldering." Furthermore, the basic piperazine moiety (


) acts as a magnet for residual silanols, causing severe peak tailing.

This guide moves beyond basic textbook advice, offering field-proven strategies to exploit electronic and steric selectivity rather than just hydrophobicity.

Module 1: Critical Resolution Failure (Co-elution)

The Issue: 2,3-DCPP and 3,4-DCPP co-elute or show poor resolution (


) on C18 columns.

The Mechanism: On a standard alkyl (C18) phase, retention is governed by dispersive forces (van der Waals). Both isomers have the same molecular weight and similar dipole moments. To separate them, you must engage a secondary retention mechanism—specifically


-

interactions
and halogen selectivity .[1]

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[2][3][4]

  • Why it works: The fluorine atoms on the PFP ring create a strong electron-deficient face. The DCPP molecule, with its electron-rich chlorophenyl ring, engages in a "charge-transfer" interaction.[1] The position of the chlorine atoms (2,3 vs 3,[5][6]4) significantly alters the electron density distribution and steric accessibility to the PFP ring, creating massive selectivity differences that C18 cannot "see."

Comparative Selectivity Data
Stationary PhaseMechanismResolution (2,3 vs 3,4-DCPP)Notes
C18 (Standard) Hydrophobicity< 1.0 (Co-elution)Fails to distinguish isomer shape.[1]
Phenyl-Hexyl

-

Interaction
1.2 - 1.8Better, but often insufficient for high-load preps.[1]
PFP (Pentafluorophenyl)

-

+ Dipole + Shape
> 3.5 Recommended. Exploits halogen positioning.[1]
Module 2: Peak Symmetry & Tailing[1][8]

The Issue: Peaks exhibit severe tailing (


), reducing sensitivity and integration accuracy.

The Mechanism: Piperazines are secondary amines. At neutral pH, they are positively charged.[1] These cations interact strongly with ionized (deprotonated) silanols (


) on the silica surface.[1] This "ion-exchange" secondary mechanism is slow, causing the tail.[1]

The Solution: You have two distinct pathways (Low pH or High pH).[7]

Pathway A: The "Acidic Suppression" (Standard)
  • Protocol: Use Mobile Phase pH < 3.0.

  • Additive: Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Why: TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated piperazine, neutralizing its charge and "masking" it from silanols. It also protonates the silanols (

    
    ), rendering them neutral.[1]
    
Pathway B: The "High pH" (Advanced)
  • Protocol: Use Mobile Phase pH > 10 (Requires Hybrid/Polymer Column).[1]

  • Column: Waters XBridge or YMC-Triart Hybrid.

  • Why: At pH 10, the piperazine is deprotonated (neutral). Neutral amines do not interact with silanols.[1] This often yields the sharpest peaks but requires expensive, pH-resistant columns.[1]

Module 3: Troubleshooting Logic & Workflow

The following diagram illustrates the decision matrix for diagnosing separation failures.

DCPPTroubleshooting Start Problem: DCPP Separation Issue IssueType Identify Primary Defect Start->IssueType Coelution Co-elution / Poor Resolution (Isomers merging) IssueType->Coelution Tailing Peak Tailing / Asymmetry (Tf > 1.5) IssueType->Tailing CheckColumn Current Column Type? Coelution->CheckColumn CheckpH Check Mobile Phase pH Tailing->CheckpH IsC18 C18 / C8 CheckColumn->IsC18 IsPFP PFP / Fluorinated CheckColumn->IsPFP ActionSwitch SWITCH to PFP Column (Exploit pi-pi interactions) IsC18->ActionSwitch ActionOptimize Optimize Gradient Slope or Lower Temp (15°C) IsPFP->ActionOptimize NeutralpH Neutral (pH 6-8) CheckpH->NeutralpH CheckpH->NeutralpH AcidicpH Acidic (pH < 3) CheckpH->AcidicpH ActionAcid Add 0.1% TFA or Switch to pH 2.5 Phosphate NeutralpH->ActionAcid ActionHighPH Switch to Hybrid Column & pH 10 Buffer NeutralpH->ActionHighPH CheckLoad Check Mass Load (Overloading causes tailing) AcidicpH->CheckLoad

Caption: Decision matrix for isolating DCPP separation failures based on resolution vs. peak symmetry.

Validated Experimental Protocol

This method is designed to separate 2,3-DCPP from 3,4-DCPP and other reaction by-products.[1] It prioritizes selectivity over speed.[1]

1. Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP (

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (100%).[1][8]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Temperature:

    
     (Lower temperature enhances steric selectivity).[1]
    
  • Detection: UV @ 254 nm (DCPP has strong absorbance here).[1]

2. Gradient Profile
Time (min)% Mobile Phase BEvent
0.015Initial Hold (Equilibration)
2.015Injection
15.045Linear Gradient (Isomer Separation Zone)
18.090Wash
20.090Hold
20.115Re-equilibration
3. System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between 2,3-DCPP and 3,4-DCPP.
    
  • Tailing Factor (

    
    ):  NMT 1.3 for 2,3-DCPP.
    
  • Retention Time RSD: NMT 1.0% (n=5).[1]

Frequently Asked Questions (FAQs)

Q: I cannot use a PFP column due to lab restrictions. Can I make C18 work? A: It is difficult but possible. You must use a "High-pH Stable" C18 (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18) and run at pH 10.5 using Ammonium Hydroxide/Bicarbonate.[1] The deprotonation of the piperazine ring reduces polarity, slightly increasing hydrophobic retention differences. However, the resolution will likely be lower than with PFP.

Q: My peaks are splitting. Is this an isomer issue? A: Not necessarily. If all peaks are splitting, you likely have a collapsed column bed or a void.[9] If only the DCPP peak is splitting, check your sample solvent. Dissolving the sample in 100% Acetonitrile while starting the gradient at 15% Acetonitrile causes "solvent mismatch," leading to peak distortion. Always dissolve DCPP in the starting mobile phase.

Q: Why is 2,3-DCPP eluting after 3,4-DCPP on the PFP column? A: This is due to the "Ortho Effect."[1] The 2,3-substitution pattern creates a specific dipole moment that interacts more strongly with the electronegative fluorine face of the PFP column compared to the 3,4-isomer. This reversal of elution order (compared to some C18 methods) is a hallmark of fluorinated phases.

References
  • Phenomenex Technical Notes. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [1]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.
  • United States Pharmacopeia (USP). (2025).[1][10] Aripiprazole: Organic Impurities Procedure. USP-NF.[1][10][11] Retrieved from [1]

  • Agilent Technologies. (2014).[1][3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3888EN. Retrieved from [1]

  • BenchChem Technical Support. (2025). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. Retrieved from [1]

Sources

Optimization

Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine (DCPP) Stability &amp; Storage

Case ID: DCPP-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) The Stability Profile: Why Oxidation Occurs To prevent degradation, we must first understand the molecular vulnerability of 1-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DCPP-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

The Stability Profile: Why Oxidation Occurs

To prevent degradation, we must first understand the molecular vulnerability of 1-(2,3-Dichlorophenyl)piperazine (DCPP). The molecule consists of a piperazine ring attached to a dichlorophenyl group.[1][2]

The Vulnerability: Secondary Amine Oxidation

The critical instability point is the secondary amine nitrogen (N4 position) on the piperazine ring. Unlike the N1 nitrogen, which is stabilized by conjugation with the electron-withdrawing dichlorophenyl ring, the N4 nitrogen has a localized lone pair of electrons.

  • N-Oxidation: Upon exposure to atmospheric oxygen (

    
    ), particularly in the presence of trace metal ions (often found in lower-grade glass or spatulas) or light, this nitrogen can undergo single-electron transfer (SET) oxidation. This leads to the formation of N-oxides  (DCPP-N-oxide) and potentially hydroxylamines [1, 2].
    
  • Hygroscopicity & Hydrolysis: DCPP Hydrochloride (the most common salt form) is hygroscopic. Absorbed water does not just cause clumping; it acts as a medium that facilitates proton transfer and accelerates oxidative degradation pathways.

  • Carbamate Formation: As a secondary amine, the free base form of DCPP reacts reversibly with atmospheric

    
     to form carbamates, appearing as a white crust on the surface of the material.
    
Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation vectors you must control.

DCPP_Degradation DCPP DCPP (Intact) NOxide N-Oxide Impurity (Yellowing) DCPP->NOxide Oxidation (N4) Hydrolysis Hydrolysis/Clumping DCPP->Hydrolysis Moisture Absorption Carbamate Carbamate Salt (White Crust) DCPP->Carbamate Carboxylation (Free Base only) O2 Atmospheric O2 (Radical Initiator) O2->NOxide H2O Moisture (Hygroscopicity) H2O->Hydrolysis CO2 Atmospheric CO2 CO2->Carbamate

Caption: Figure 1.[3] Primary degradation pathways for DCPP. The secondary amine (N4) is the primary site for oxidative attack and CO2 capture.

Standard Operating Procedure (SOP): Storage Lifecycle

Objective: Maintain purity >98% for >24 months. Scope: Applies to both DCPP Free Base and DCPP Hydrochloride.

Workflow Diagram

Storage_Workflow Receipt 1. Receipt of Material (Check CoA & Seal) Decision Immediate Use? Receipt->Decision Aliquot 2. Aliquot under Inert Gas (Argon/N2 Glovebox) Decision->Aliquot No Use Experimentation Decision->Use Yes Seal 3. Double Seal (Parafilm + Desiccant) Aliquot->Seal Freeze 4. Long Term Storage (-20°C, Dark) Seal->Freeze Freeze->Use Thaw (Room Temp)

Caption: Figure 2. Chain of custody for DCPP storage to minimize environmental exposure.

Detailed Protocol
Step 1: Inert Gas Purging (The "Argon Blanket")

Why: Nitrogen is lighter than air and can escape; Argon is heavier than air and forms a superior "blanket" over the solid [3].

  • Place the original container in a glove box or use an inverted funnel connected to an Argon line.

  • If aliquoting, flush the receiving amber vial with Argon for 30 seconds before adding the solid.

  • Fill the vial, then gently blow Argon over the top of the solid for 10 seconds.

  • Critical: Cap the vial immediately while the gas flow is still active to trap the inert atmosphere inside.

Step 2: Desiccation Strategy

Why: To counteract hygroscopicity.[2]

  • Do not place desiccant directly in contact with the chemical.

  • Place the sealed amber vial inside a secondary container (e.g., a larger HDPE jar or Ziploc Mylar bag).

  • Add a packet of indicating silica gel or molecular sieves (4Å) into this secondary container.

Step 3: Temperature Control
  • Short Term (<1 month): 2–8°C (Refrigerated).

  • Long Term (>1 month): -20°C (Freezer).

  • Thawing Rule: Never open a cold vial. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid [4].

Troubleshooting Guide

Scenario: You are preparing an assay and notice the DCPP looks "off."

Diagnostic Matrix
ObservationProbable CauseRisk LevelCorrective Action
Yellow discoloration N-Oxide formation due to oxidation.High (Interferes with biological assays)Recrystallize (See Protocol A).
Clumping / Wetness Moisture absorption (Hygroscopic).[1]Medium (Weighing errors)Dry in vacuum desiccator over

for 24h.
White Crust (Free Base) Carbamate formation (

reaction).
MediumConvert to HCl salt or recrystallize.
Insoluble particles Polymerization or contamination.HighFilter solution through 0.22µm PTFE filter.
Protocol A: Rescue Recrystallization (For Oxidized DCPP HCl)

Note: If purity is <95%, purchase new stock. This is for minor oxidation.

  • Solvent: Use hot Isopropanol (IPA) or Ethanol/Water (9:1).

  • Dissolution: Dissolve the yellowed solid in the minimum amount of boiling solvent.

  • Filtration: If insoluble dark particles remain, hot filter immediately.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C).

  • Wash: Filter the white crystals and wash with cold, anhydrous ether.

  • Dry: Vacuum dry at 40°C. The yellow mother liquor (containing the N-oxides) is discarded.

Frequently Asked Questions (FAQs)

Q: Can I store DCPP in solution (e.g., DMSO or Water)? A: No. DCPP is significantly less stable in solution.

  • In Water: Prone to hydrolysis and microbial growth over time.

  • In DMSO: DMSO is hygroscopic and can act as a mild oxidant under certain conditions.

  • Recommendation: Make solutions fresh. If you must store them, use DMSO, aliquot into single-use volumes, freeze at -20°C, and use within 1 week.

Q: My DCPP arrived at room temperature. Is it degraded? A: Likely not. DCPP is stable for short periods (shipping duration) at ambient temperature if sealed. The degradation is cumulative. Check the physical appearance; if it is white to off-white and free-flowing, it is acceptable. If it is yellow or sticky, run an LC-MS to verify purity.

Q: Why is the HCl salt preferred over the Free Base? A: The Hydrochloride salt protonates the secondary amine nitrogen. This protonation ties up the lone pair electrons, making them unavailable for oxidative attack or reaction with


. The salt form is kinetically much more stable [5].

References

  • National Institutes of Health (PubChem). (2025). 1-(2,3-Dichlorophenyl)piperazine Compound Summary. Retrieved from [Link]

  • Mingxu Chemicals. (2025).[4] How to prevent the oxidation of Amine Catalyst? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Optimization, Purification, and Troubleshooting Guide Executive Summary This guide addresses the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP-N-Oxide), a critical metabolite and process im...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization, Purification, and Troubleshooting Guide

Executive Summary

This guide addresses the synthesis and purification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP-N-Oxide), a critical metabolite and process impurity associated with the antipsychotic Aripiprazole.

Critical Nomenclature Note: Throughout this guide, we address the chemical ambiguity of the term "1-Oxide":

  • Distal N-Oxide (N4): The oxidation of the secondary amine (distal to the phenyl ring). This is the thermodynamically favored product and the most common "N-oxide" impurity.

  • Proximal N-Oxide (N1/Anilinic): The oxidation of the nitrogen attached to the dichlorophenyl ring. This is sterically hindered and electronically deactivated, making it a difficult synthetic target and a rare impurity.

Unless specified, this guide focuses on the purification of the stable N-oxide species (Distal/N4) while providing exclusion strategies for the parent amine and over-oxidized byproducts.

Module 1: Synthesis & Reaction Control

Preventing impurities before they form.

Q: Why does my reaction yield a mixture of starting material and di-N-oxides?

A: This is a classic stoichiometry and temperature control issue. The secondary amine (N4) is significantly more nucleophilic than the anilinic nitrogen (N1). However, excess oxidant will eventually attack N1 or induce ring opening.

The Protocol Fix:

  • Stoichiometry: Use exactly 0.95 to 1.05 equivalents of m-chloroperbenzoic acid (m-CPBA) relative to DCPP. Do not use excess to "drive" the reaction, as this promotes di-N-oxide formation.

  • Temperature: Conduct the addition at -10°C to 0°C and allow to warm to room temperature only after 2 hours.

  • Mode of Addition: Add the oxidant dropwise as a solution (in DCM or CHCl₃) over 60 minutes. High local concentrations favor over-oxidation.

Q: I am seeing a persistent impurity at RRT ~0.9. What is it?

A: This is likely the hydroxylamine intermediate or a regioisomer (N1-oxide) if the reaction temperature was too high. In m-CPBA oxidations, the major contaminant is often m-chlorobenzoic acid (m-CBA), but if you see a basic impurity, it is likely unreacted DCPP.

Data: Reactivity Profile

Species pKa (Approx) Nucleophilicity Oxidation Risk
Distal N (N4) ~9.8 High Primary Target (Desired)
Proximal N (N1) ~2.5 Very Low Secondary Target (Impurity)

| Phenyl Ring | N/A | Low | Low (Requires harsh conditions) |

Module 2: Work-up & Isolation

The critical step for removing oxidant byproducts.

Q: How do I completely remove m-chlorobenzoic acid (m-CBA) without losing my polar N-oxide?

A: m-CBA is the byproduct of m-CPBA. Since your product (DCPP-N-Oxide) is polar and potentially water-soluble, standard aqueous washes often fail or lead to product loss.

The "Solid-Phase" Scavenger Protocol: Instead of liquid-liquid extraction, use a basic resin or solid wash:

  • Potassium Carbonate Wash: Dilute the reaction mixture (DCM) with an equal volume of 10% aqueous

    
    . The m-CBA converts to its salt and enters the aqueous layer.
    
    • Troubleshooting: If an emulsion forms (common with N-oxides), add a small amount of brine or filter through a Celite pad.

  • Resin Scavenging (High Purity): Add Amberlyst A-21 (weakly basic resin) directly to the organic reaction mixture. Stir for 2 hours. The resin binds the acid. Filter the resin, and your filtrate contains the crude N-oxide.

Module 3: Purification (Chromatography & Crystallization)

Polishing the final compound.

Q: My N-oxide streaks/tails badly on silica gel. How do I fix the peak shape?

A: N-oxides are highly polar and interact strongly with the silanols on silica gel.

Chromatography Solution:

  • Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica if possible. Alumina is less acidic and prevents decomposition/streaking.

  • Mobile Phase Modifier: If using Silica, you must use a modifier.

    • Recommended System: DCM : Methanol : Triethylamine (90 : 9 : 1).

    • Alternative: DCM : Methanol : Aqueous Ammonia (90 : 10 : 0.5).

    • Note: Do not exceed 15% Methanol on silica, or dissolved silica will contaminate your product.

Q: Can I purify this without a column? (Recrystallization Guide)

A: Yes, N-oxides often crystallize well due to their polarity, provided the starting material (DCPP) is removed.

Recrystallization Protocol:

  • Solvent: Acetone/Water or Ethyl Acetate/Hexane.

  • Method: Dissolve the crude solid in minimal hot Acetone. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Critical Step: If the parent amine (DCPP) is present, it may co-crystallize. Wash the final crystals with cold Diethyl Ether (DCPP is soluble; the N-oxide is insoluble).

Module 4: Visualization of Pathways
Diagram 1: Reaction & Purification Logic

This flowchart illustrates the critical decision points to avoid common impurities.

DCPP_Purification Start Start: DCPP (Parent) Oxidation Oxidation (m-CPBA, 0°C) Start->Oxidation Check1 Check: Stoichiometry > 1.05 eq? Oxidation->Check1 Impurity_Di Risk: Di-N-Oxide / Ring Open Check1->Impurity_Di Yes Workup Workup: Basic Wash (K2CO3) Check1->Workup No Impurity_Acid Impurity: m-CBA (Acid) Workup->Impurity_Acid Removes Chromatography Purification: Silica + NE3 Modifier Workup->Chromatography Final Pure DCPP-N-Oxide Chromatography->Final

Caption: Logical workflow for minimizing over-oxidation and acidic byproducts during DCPP N-oxide synthesis.

Diagram 2: Selectivity Challenge (N1 vs N4)

Understanding why the "1-Oxide" (Proximal) is difficult to synthesize directly.

Selectivity cluster_N4 Distal Nitrogen (N4) cluster_N1 Proximal Nitrogen (N1) DCPP DCPP Molecule N4_Prop Secondary Amine High Basicity Sterically Open DCPP->N4_Prop N1_Prop Anilinic Nitrogen Low Basicity Sterically Hindered (Cl groups) DCPP->N1_Prop Prod_N4 Major Product (N4-Oxide) N4_Prop->Prod_N4 Fast Reaction Prod_N1 Minor Impurity (N1-Oxide) N1_Prop->Prod_N1 Slow Reaction

Caption: Mechanistic comparison showing why direct oxidation favors the N4-oxide over the N1-oxide.

Module 5: Analytical Verification (FAQ)
Q: How do I distinguish the N-oxide from the parent amine by NMR?

A: N-oxidation causes a significant chemical shift change in the protons adjacent to the nitrogen.

  • H-NMR: Look for the protons on the piperazine ring adjacent to N4. In the parent DCPP, they appear around 2.8–3.0 ppm . In the N-oxide, these protons shift downfield to 3.2–3.6 ppm due to the deshielding effect of the oxygen.

  • MS (Mass Spec): The N-oxide will show a mass of M+16 . Be careful with the ion source temperature; high temperatures can cause thermal deoxygenation (Cope elimination-like behavior), making it look like the parent amine. Use ESI at low source temperatures.

Q: My sample decomposes in the freezer. How should I store it?

A: N-oxides are hygroscopic and can be light-sensitive.

  • Storage: Store under Argon at -20°C.

  • Stabilization: If the free base is unstable, convert it to the Hydrochloride (HCl) salt .

    • Protocol: Dissolve N-oxide in Ethanol, add 1.0 eq of HCl in Ethanol/Dioxane. Precipitate with Ether. The salt is significantly more stable.

References
  • BenchChem. (2025).[1][2][3] Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine. Retrieved from

  • Cayman Chemical. (2024). Aripiprazole N-oxide Product Information & Impurity Profile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10288582, Aripiprazole N1-Oxide. Retrieved from

  • ResearchGate. (2017). Chromatographic purification strategies for polar N-oxide compounds. Retrieved from

  • Sigma-Aldrich. (2025). Aripiprazole Impurity F (N-Oxide) Reference Standard. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 1-(2,3-Dichlorophenyl)piperazine (DCPP) vs. its Putative N-Oxide Metabolite

This guide provides a detailed comparison between the well-characterized psychoactive metabolite, 1-(2,3-Dichlorophenyl)piperazine (DCPP), and its theoretical N-oxide derivative, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the well-characterized psychoactive metabolite, 1-(2,3-Dichlorophenyl)piperazine (DCPP), and its theoretical N-oxide derivative, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide. While DCPP is a known active metabolite of several atypical antipsychotics and antidepressants with a distinct pharmacological profile, its N-oxide is not well-characterized in publicly available literature. This guide will therefore focus on the established activity of DCPP and provide a scientifically grounded framework for the potential synthesis, characterization, and comparative analysis of its N-oxide.

Introduction: The Significance of DCPP and the Question of its N-Oxide

1-(2,3-Dichlorophenyl)piperazine (DCPP) is the principal active metabolite of several widely prescribed medications, including aripiprazole, brexpiprazole, and cariprazine. It is a significant contributor to the overall pharmacological effects of these drugs, primarily through its interactions with serotonergic and adrenergic receptors. The metabolism of xenobiotics, particularly tertiary amines like the piperazine moiety in DCPP, often involves N-oxidation. This metabolic step can significantly alter a compound's physicochemical properties and, consequently, its biological activity.

N-oxidation typically increases the polarity of a molecule, which can facilitate its excretion. However, N-oxides can also be chemically reactive or possess their own unique pharmacological profiles. Furthermore, they can sometimes be reduced back to the parent amine in vivo, acting as a metabolic reservoir. To date, the specific activity of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide has not been extensively reported, representing a notable gap in the understanding of the full metabolic and pharmacological cascade of DCPP-producing drugs.

Comparative Pharmacological Profiles: Known vs. Hypothetical

A direct comparison of experimental data is challenging due to the lack of studies on the N-oxide. The following table summarizes the known activity of DCPP and presents a hypothesized profile for its N-oxide based on general pharmacological principles of N-oxidation.

Parameter1-(2,3-Dichlorophenyl)piperazine (DCPP)1-(2,3-Dichlorophenyl)piperazine 1-Oxide (Hypothesized)Rationale for Hypothesis
Primary Targets Serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), Adrenergic receptors (e.g., α1, α2)Likely reduced affinity for the same targets.The bulky and polar N-oxide group may sterically hinder binding to the orthosteric sites of these GPCRs.
Receptor Affinity Moderate to high affinity for various 5-HT and adrenergic receptors.Lower affinity compared to DCPP.Increased polarity and altered electronic distribution would likely disrupt the key interactions within the receptor binding pocket.
Functional Activity Partial agonist or antagonist activity at different serotonin receptor subtypes.Potentially inactive or significantly reduced functional activity.If binding affinity is substantially reduced, the ability to elicit a functional response (agonism or antagonism) would be correspondingly diminished.
Blood-Brain Barrier (BBB) Penetration Readily crosses the BBB due to its lipophilic nature.Significantly reduced BBB penetration.The introduction of the polar N-oxide group increases hydrophilicity, which generally hinders passive diffusion across the BBB.
Metabolic Fate Further hydroxylation and glucuronidation.May be a substrate for reduction back to DCPP by cytochrome P450 or other reductases. It could also be directly excreted.N-oxides can be metabolically labile, and in vivo reduction is a known metabolic pathway for this functional group.

Experimental Workflow for Comparative Analysis

To address the current knowledge gap, the following experimental plan outlines a robust methodology for synthesizing, purifying, and comparing the in vitro and in vivo activities of DCPP and its N-oxide.

Synthesis and Purification of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

A common method for the N-oxidation of tertiary amines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

  • Dissolution: Dissolve 1-(2,3-Dichlorophenyl)piperazine in a suitable organic solvent like dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution in an ice bath to 0-4°C to control the exothermic reaction.

  • Oxidation: Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise to the cooled DCPP solution with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the more polar N-oxide product.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Perform a liquid-liquid extraction to separate the product from the reaction mixture. The aqueous layer can be washed with DCM, and the combined organic layers dried over anhydrous sodium sulfate. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized 1-(2,3-Dichlorophenyl)piperazine 1-Oxide using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_testing Comparative Testing DCPP 1. DCPP in DCM mCPBA 2. Add m-CPBA at 0-4°C DCPP->mCPBA TLC 3. Monitor via TLC/LC-MS mCPBA->TLC Quench 4. Quench with Na2S2O3 TLC->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Purify 6. Column Chromatography Extract->Purify Characterize 7. NMR & HRMS Analysis Purify->Characterize Binding Receptor Binding Assays (e.g., 5-HT2A, D2) Characterize->Binding Purified N-Oxide Functional Functional Assays (e.g., Calcium Flux, cAMP) Binding->Functional InVivo In Vivo PK & Behavioral (e.g., Head-twitch response) Functional->InVivo DCPP_start DCPP Starting Material DCPP_start->Binding G DCPP DCPP or N-Oxide Receptor 5-HT2A Receptor (GPCR) DCPP->Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Stimulates

Caption: Gq-coupled signaling pathway for 5-HT2A receptor functional assays.

Conclusion and Future Directions

The available evidence firmly establishes 1-(2,3-Dichlorophenyl)piperazine (DCPP) as a pharmacologically active metabolite with a complex receptor interaction profile, particularly at serotonin receptors. In contrast, its N-oxide derivative remains a hypothetical entity in the context of biological activity, with no direct experimental data available in the public domain.

Based on established principles of medicinal chemistry and drug metabolism, it is reasonable to hypothesize that the N-oxide would exhibit significantly reduced receptor affinity and blood-brain barrier penetration due to increased polarity and steric hindrance. However, this remains a hypothesis until experimentally verified.

The experimental workflows detailed in this guide provide a clear and robust path for researchers to synthesize 1-(2,3-Dichlorophenyl)piperazine 1-Oxide and conduct a head-to-head comparison with DCPP. Such studies are crucial for a complete understanding of the metabolic fate and full spectrum of activity of DCPP-producing drugs. Future research should also investigate the potential for in vivo reduction of the N-oxide back to DCPP, as this could represent a previously uncharacterized metabolic reservoir, potentially influencing the long-term pharmacokinetics of the parent drugs.

References

  • Cosi, C., Pilla, M., & Tassoni, E. (2021). Aripiprazole and its active metabolite, dehydroaripiprazole: a review of their pharmacology, and clinical and radioligand binding studies. Journal of Affective Disorders, 282, 877-891.
  • Dahlin, J. L., et al. (2015). N,N-Dimethyl-α-phenyl-benzenepropanamine (WY-46031), a non-selective and irreversible antagonist for the serotonin 5-HT2A and 5-HT2C receptors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5143–5147.
  • Jordan, S., et al. (2002). In vivo effects of aripiprazole on dopaminergic and serotonergic function. European Journal of Pharmacology, 441(3), 137-140.
  • Stoner, S. C., & Pace, H. A. (2014). Cariprazine: a new antipsychotic for the treatment of schizophrenia. Journal of Pharmacy Practice, 27(1), 69-72.
Comparative

Comparative Guide: D2/D3 Receptor Affinity of Dichlorophenylpiperazine (DCPP) Analogs

Executive Summary The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents. Among these, 2,3-dichlorophenylpiperazine (2,3-DC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents. Among these, 2,3-dichlorophenylpiperazine (2,3-DCPP) and 3,4-dichlorophenylpiperazine (3,4-DCPP) represent a classic case of positional isomerism drastically altering pharmacological targets.[1]

While 2,3-DCPP is the high-affinity "warhead" driving the dopaminergic potency of third-generation antipsychotics like Aripiprazole and Cariprazine , its isomer 3,4-DCPP shifts selectivity toward serotonergic release and adrenergic blockade with negligible dopaminergic affinity. This guide analyzes the structural determinants of this selectivity, provides comparative affinity data, and details the gold-standard protocols for validating these interactions.[2]

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)

The "Message-Address" Concept

In dopaminergic ligand design, the phenylpiperazine group often acts as the "Message" —the component that binds to the orthosteric site (OBS) of the receptor, mimicking dopamine. The attached linker and heterocyclic tail act as the "Address," interacting with secondary binding pockets (SBP) to confer subtype selectivity (D3 vs. D2) and functional efficacy (partial agonism vs. antagonism).

Positional Isomerism: The Chlorine Switch

The position of chlorine atoms on the phenyl ring is the binary switch for receptor recognition:

  • 2,3-Dichloro Substitution (The Dopamine Key): The 2,3-substitution pattern creates a steric and electronic profile that fits snugly into the hydrophobic orthosteric pocket of D2-like receptors. It is critical for the high affinity (nM range) observed in aripiprazole.

  • 3,4-Dichloro Substitution (The Serotonin Key): Moving chlorines to the 3,4-position disrupts the optimal fit for the dopamine pocket but enhances interaction with the Serotonin Transporter (SERT) and 5-HT receptors.

Table 1: Comparative SAR of Phenylpiperazine Motifs
MotifPrimary Target ClassRepresentative Drug/CompoundKey Pharmacological Feature
2,3-DCPP D2/D3 Partial AgonistAripiprazole High affinity D2/D3 binding; "Stabilizer" profile.
3,4-DCPP 5-HT Releaser /

-blocker
Experimental ToolsLow D2 affinity; promotes serotonin efflux.
2-Methoxyphenyl D3 Selective AntagonistNGB 2904 High D3 selectivity when paired with specific linkers.
Unsubstituted Non-selective1-PhenylpiperazineModerate affinity; "dirty" binding profile across GPCRs.

Part 2: Comparative Affinity Data

The following data highlights the stark contrast in affinity (Ki) between the 2,3- and 3,4-isomers. Note the sub-nanomolar potency of the 2,3-DCPP moiety when integrated into a full drug scaffold (Aripiprazole).

Table 2: Binding Affinity (Ki) Profile

Lower Ki indicates higher affinity.[2][3]

CompoundStructure TypeTargetAffinity (Ki)Functional Outcome
Aripiprazole 2,3-DCPP based DrugD2 High 0.34 nM Partial Agonist
D3 0.80 nM Partial Agonist
2,3-DCPP Fragment / MetaboliteD2 ~1 - 10 nM*Partial Agonist
D3 ~1.1 nMPartial Agonist
3,4-DCPP Positional IsomerD2 > 1000 nMInactive / Weak
SERT High AffinityReleaser

*Note: The affinity of the raw 2,3-DCPP fragment varies by assay conditions but consistently remains in the low nanomolar range, whereas 3,4-DCPP is micromolar (inactive) at dopamine receptors.

Part 3: Signaling Pathways

Understanding the downstream effects is as critical as binding affinity. D2 and D3 receptors are


-coupled GPCRs. Upon ligand binding, they inhibit Adenylyl Cyclase, reducing cAMP levels.
Diagram 1: D2/D3 Receptor Signaling Cascade

This diagram illustrates the pathway modulated by DCPP analogs. Aripiprazole (containing 2,3-DCPP) acts as a partial agonist, inducing a sub-maximal response compared to dopamine.

D2_Signaling Ligand Ligand (e.g., 2,3-DCPP / Aripiprazole) Receptor D2/D3 Receptor (GPCR) Ligand->Receptor Binds (Ki ~0.3-1 nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Reduced Activation Response Cellular Response (Reduced Excitability) PKA->Response Modulates Ion Channels

Caption: Gi/o-coupled signaling pathway.[4][5] 2,3-DCPP analogs inhibit Adenylyl Cyclase, lowering cAMP.

Part 4: Experimental Protocol (Self-Validating)

To objectively verify the affinity of a DCPP analog, the Radioligand Binding Assay is the gold standard. This protocol uses a competitive displacement approach.

Protocol: Competitive Radioligand Binding (Membrane Prep)

Objective: Determine the Ki of a novel DCPP analog at the D2 receptor.

Materials:

  • Source: HEK293 cells stably expressing human

    
     short receptor.
    
  • Radioligand:

    
    -Spiperone (0.2 - 0.5 nM).
    
  • Non-specific Control: Haloperidol (10

    
    M).[3][6]
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold Tris buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.[2][5][6][7] Validation: Protein concentration must be standardized (e.g., 10-20

      
       g/well ).
      
  • Incubation (Equilibrium Phase):

    • Prepare 96-well plate.

    • Add

      
       Membrane Prep.
      
    • Add

      
      
      
      
      
      -Spiperone.
    • Add

      
       Test Compound (DCPP analog) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes. Validation: Equilibrium must be reached; check time-course if unknown.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Add scintillation cocktail and count in a Beta-counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[2][5]
Diagram 2: Assay Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Analysis Step1 Cell Harvest & Homogenization Step2 Membrane Centrifugation Step1->Step2 Step3 Add Membranes + [3H]-Spiperone Step2->Step3 Step4 Add DCPP Analog (Competition) Step3->Step4 Step5 Incubate 60 min @ 25°C Step4->Step5 Step6 Rapid Filtration (GF/B Filters) Step5->Step6 Step7 Scintillation Counting Step6->Step7 Step8 Calculate Ki (Cheng-Prusoff) Step7->Step8

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki.

References

  • BenchChem. (2025).[2][3][5][6][7] Comparative Pharmacology of 1-(2,3-Dichlorophenyl)piperazine and Other D2 Receptor Ligands: A Guide for Researchers.Link

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique mechanism of action.[8][9] Neuropsychopharmacology. Link

  • Burstein, E. S., et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Newman, A. H., et al. (2012). Molecular determinants of selectivity and efficacy at the dopamine D3 receptor.[10][11] Journal of Medicinal Chemistry.[12] Link

  • BindingDB. (2025). Ki Summary for D2 Dopamine Receptor Ligands.Link

Sources

Validation

Validation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Analytical Methods

Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical intermediate in the synthesis of the atypical antipsychotic Aripiprazole and a known metabolite.[1][2][3] Its N-oxide derivative, 1-(2,3-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a critical intermediate in the synthesis of the atypical antipsychotic Aripiprazole and a known metabolite.[1][2][3] Its N-oxide derivative, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (often referred to as the N-oxide impurity), represents a significant oxidative degradation product that must be controlled during Active Pharmaceutical Ingredient (API) manufacturing.

This guide provides a comparative validation of analytical strategies for this specific impurity. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as the robust workhorse for routine Quality Control (QC), Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for trace-level quantification and structural confirmation.

Chemical Context & Stability Profile

Understanding the physicochemical behavior of the N-oxide is prerequisite to method development.

  • Chemical Structure: The compound consists of a piperazine ring attached to a 2,3-dichlorophenyl group.[2][4][5][6]

  • Oxidation Site: The nitrogen atoms in the piperazine ring are susceptible to oxidation. While the

    
     atom (attached to the phenyl ring) is electronically stabilized by resonance (aniline-like), the 
    
    
    
    atom (secondary amine) is more nucleophilic and prone to forming the N-oxide under oxidative stress (e.g., presence of peroxides in solvents or excipients).
    • Note on Nomenclature: Standard IUPAC numbering assigns position 1 to the phenyl-attached nitrogen. However, in some synthesis contexts, the secondary amine is designated as position 1. This guide focuses on the N-oxide of the secondary amine , the predominant oxidative degradant.

  • Polarity Shift: The formation of the N-oxide (

    
    ) introduces a dipole, significantly increasing polarity compared to the parent 2,3-DCPP. This results in earlier elution (lower retention factor, 
    
    
    
    ) in Reversed-Phase Chromatography (RPC).
  • Thermal Instability: N-oxides can undergo Cope elimination or thermal reversion (deoxygenation) at high temperatures. Analytical methods must avoid excessive source temperatures in MS or heated column compartments >50°C.

Degradation Pathway Visualization

The following diagram illustrates the formation of the N-oxide from the parent 2,3-DCPP under oxidative stress.[1]

DegradationPathway DCPP 1-(2,3-Dichlorophenyl)piperazine (Parent) OxStress Oxidative Stress (H2O2 / Peroxides) DCPP->OxStress NOxide 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (Impurity) OxStress->NOxide N-Oxidation RingOpen Ring-Opened Degradants NOxide->RingOpen Secondary Degradation

Caption: Oxidative degradation pathway of 2,3-DCPP leading to the formation of the N-oxide impurity.

Comparative Analytical Methods

Method A: Stability-Indicating HPLC-UV (The "Gold Standard" for QC)

This method is optimized for separating the N-oxide from the parent compound and other potential synthetic impurities (e.g., des-chloro analogs).

Rationale: The acidic mobile phase suppresses the ionization of residual silanols on the column, reducing tailing for the basic piperazine moiety. The gradient ensures the polar N-oxide elutes with good peak shape before the hydrophobic parent.

ParameterCondition
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), pH 3.0 (adj.[1] with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV at 254 nm (Isosbestic point region for chlorophenyl moiety)
Injection Vol 10–20 µL
Gradient 0 min: 85% A / 15% B15 min: 60% A / 40% B20 min: 20% A / 80% B25 min: 85% A / 15% B (Re-equilibration)

Performance Characteristics:

  • Retention Time (RT): N-oxide (~4-6 min) < Parent 2,3-DCPP (~12-14 min).

  • Resolution (

    
    ):  Typically > 3.0 between N-oxide and Parent.
    
  • Limit of Quantitation (LOQ): ~0.05% (w/w).

Method B: HILIC-MS/MS (Trace Analysis & ID)

When sensitivity below 0.05% is required (e.g., genotoxic impurity assessment), or for confirming the identity of the N-oxide in complex matrices.

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for polar N-oxides, providing better retention and MS sensitivity (due to high organic content in mobile phase enhancing desolvation) compared to Reversed-Phase.

ParameterCondition
Column HILIC Silica or Amide, 100 mm × 2.1 mm, 1.7 µm (UHPLC)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MS Source ESI Positive Mode
Transitions Parent: 231.1 → 188.1 m/zN-Oxide: 247.1 → 231.1 m/z (Loss of Oxygen)

Validation Protocol (Step-by-Step)

This protocol follows ICH Q2(R1) guidelines, tailored for the N-oxide impurity.

Phase 1: Specificity (Forced Degradation)

Objective: Prove the method can separate the N-oxide from the parent and other degradants.

  • Preparation: Prepare a 1 mg/mL stock solution of 2,3-DCPP.

  • Oxidative Stress: Add 3%

    
     to an aliquot. Incubate at RT for 2-4 hours.
    
  • Analysis: Inject the stressed sample.

  • Acceptance Criteria:

    • The N-oxide peak must be spectrally pure (Peak Purity Index > 990 using PDA).

    • Resolution (

      
      ) between N-oxide and Parent > 1.5.
      
    • No interference from blank or placebo at the N-oxide retention time.

Phase 2: Linearity & Range

Objective: Confirm response proportionality for the impurity.

  • Range: LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).

  • Protocol: Prepare at least 5 concentration levels of the N-oxide reference standard.

  • Calculation: Plot Peak Area vs. Concentration.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of response at target level.
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference prevents detection.

  • Spiking: Spike the N-oxide standard into the 2,3-DCPP parent sample at 3 levels: 50%, 100%, and 150% of the limit.

  • Replicates: 3 replicates per level.

  • Acceptance Criteria: Mean recovery between 85% and 115% (standard for impurities).

Phase 4: Robustness

Objective: Test method reliability under minor variations.

  • Flow Rate: ± 0.1 mL/min.

  • pH: ± 0.2 units.

  • Column Temp: ± 5°C.

  • Critical Check: Ensure the N-oxide peak does not co-elute with the solvent front or the parent peak under these conditions.

Analytical Decision Workflow

Use this logic tree to select the appropriate method based on your development stage.

AnalyticalWorkflow Start Start: Sample Analysis Request Purpose Define Purpose Start->Purpose RoutineQC Routine QC / Batch Release (Limit > 0.05%) Purpose->RoutineQC Impurity Profiling TraceID Trace Analysis / Structure ID (Limit < 0.05%) Purpose->TraceID Genotox/Metabolite ID MethodA Method A: HPLC-UV (C18, Phosphate, pH 3.0) RoutineQC->MethodA MethodB Method B: HILIC-MS/MS (Ammonium Formate) TraceID->MethodB CheckRes Check Resolution (Rs) MethodA->CheckRes Pass Valid: Report Results CheckRes->Pass Rs > 2.0 Fail Invalid: Optimize Gradient CheckRes->Fail Rs < 2.0 Fail->MethodA Re-develop

Caption: Decision tree for selecting between HPLC-UV and LC-MS methodologies.

Comparison Guide: HPLC vs. LC-MS

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Sensitivity Moderate (LOQ ~0.5 µg/mL)High (LOQ ~0.01 µg/mL)
Selectivity Based on hydrophobicityBased on Mass-to-Charge (m/z)
Cost/Run LowHigh
Stability Robust for routine useRequires frequent calibration
Suitability Release testing, Stability studiesGenotoxic screening, Metabolite ID

References

  • Scholars Research Library. (2011). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Retrieved from [Link]

Sources

Comparative

Structure-activity relationship of dichlorophenylpiperazine derivatives

Structural Optimization and Pharmacological Profiling of Dichlorophenylpiperazine Derivatives: A Comparative SAR Guide Executive Summary Arylpiperazines are privileged scaffolds in medicinal chemistry. The dichlorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization and Pharmacological Profiling of Dichlorophenylpiperazine Derivatives: A Comparative SAR Guide

Executive Summary Arylpiperazines are privileged scaffolds in medicinal chemistry. The dichlorophenylpiperazine (DCPP) moiety, in particular, serves as a critical pharmacophore in both neuropharmacology and oncology. The precise positioning of the chlorine atoms—specifically the 2,3-dichloro versus 3,4-dichloro substitution patterns—dictates the molecule's spatial geometry, lipophilicity, and electronic distribution, fundamentally altering its target selectivity. This guide provides a comprehensive structure-activity relationship (SAR) analysis, comparing DCPP derivatives against alternative bioisosteres, supported by quantitative binding data and self-validating experimental protocols.

The Causality of Substitution: 2,3-DCPP vs. 3,4-DCPP

Neuropharmacology: The 2,3-Dichloro Advantage In the development of atypical antipsychotics and treatments for substance use disorders, the 2,3-dichlorophenylpiperazine (2,3-DCPP) group is paramount. Found in blockbuster drugs like aripiprazole and cariprazine, the 2,3-dichloro substitution is a major determinant for dopamine D3 over D2 receptor selectivity [1].

Mechanistic Insight: Why does 2,3-dichloro outperform 2-methoxy or unsubstituted phenyl rings? The addition of two chlorine atoms at the ortho and meta positions significantly increases the lipophilicity (CLogP) of the head group. This bulky, electron-withdrawing moiety fits optimally into the hydrophobic orthosteric binding pocket (OBP) of the D3 receptor. The specific halogen bonding and steric constraints restrict the conformational flexibility of the ligand, driving subnanomolar affinity at D3 while maintaining partial agonism at 5-HT1A and antagonism at 5-HT2A [3].

Oncology: The 3,4-Dichloro Paradigm Conversely, shifting the chlorine atoms to the 3,4-positions transforms the scaffold into a potent anticancer pharmacophore. Recent studies on 1,2-benzothiazine derivatives reveal that 3,4-DCPP analogs exhibit superior cytotoxicity against breast adenocarcinoma (MCF7) cells compared to standard chemotherapeutics[2].

Mechanistic Insight: The 3,4-dichlorophenyl ring mimics the aglycone portion of etoposide. It intercalates into the DNA-Topoisomerase II complex, where the halogens participate in critical π-sulfur interactions with specific methionine residues (e.g., Met762) in the minor groove of DNA, stabilizing the cleavage complex and inducing apoptosis [2].

Visualizing Receptor Modulation

G DCPP 2,3-DCPP Derivatives (e.g., Cariprazine) D3R Dopamine D3 Receptor (Subnanomolar Affinity) DCPP->D3R D2R Dopamine D2 Receptor (Nanomolar Affinity) DCPP->D2R HT1A 5-HT1A Receptor (Partial Agonist) DCPP->HT1A HT2A 5-HT2A Receptor (Antagonist) DCPP->HT2A Gi Gi/o Protein Activation D3R->Gi D2R->Gi HT1A->Gi cAMP Decreased cAMP Accumulation Gi->cAMP

GPCR modulation pathways of DCPP derivatives at dopaminergic and serotonergic receptors.

Quantitative Data & Comparative Analysis

To objectively evaluate the SAR, we must compare the binding affinities and functional potencies of DCPP derivatives against alternative arylpiperazines.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at CNS Targets

Compound Head GroupD3 Receptor (Ki)D2 Receptor (Ki)D2/D3 Selectivity5-HT1A (Ki)Reference
Unsubstituted Phenyl8.5 nM46 nM5.4x>100 nM[1]
2-Methoxyphenyl2.8 nM4.5 nM1.6x20 nM[1]
2,3-Dichlorophenyl 0.64 nM 35 nM 54.6x 45 nM [1],[4]
3-Cyano-5-CF3-phenyl12 nM105 nM8.7x>500 nM[1]

Table 2: Cytotoxicity (IC50, µM) of 1,2-Benzothiazine Piperazine Derivatives

SubstituentMCF7 (Breast Cancer)MCF10A (Healthy)Topo II InhibitionReference
4-Fluorophenyl15.2 µM22.1 µMModerate[2]
3-Trifluoromethyl8.4 µM12.5 µMHigh[2]
3,4-Dichlorophenyl 1.2 µM >50 µM Very High [2]
Doxorubicin (Control)1.0 µM1.5 µMVery High[2]

Data Interpretation: The 2,3-DCPP moiety provides a >50-fold selectivity window for D3 over D2, a critical feature for minimizing extrapyramidal side effects in psychiatric treatments [4]. In oncology, the 3,4-DCPP derivative (BS230) achieves cytotoxicity comparable to doxorubicin in cancer cells while exhibiting significantly lower toxicity in healthy epithelial cells [2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation mechanisms to isolate the specific pharmacological effects of DCPP derivatives.

Protocol A: Radioligand Binding Assay (D2/D3 Receptor Affinity) Purpose: Determine the Ki of DCPP derivatives. Self-Validation Mechanism: Simultaneous measurement of Total Binding (TB) and Non-Specific Binding (NSB) using a saturating concentration of a known competitor. Specific Binding (SB) = TB - NSB. If NSB exceeds 30% of TB, the assay is invalid due to excessive lipophilic partitioning.

  • Membrane Preparation : Harvest HEK293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 mins. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Ligand Incubation : In a 96-well plate, combine 50 µg of membrane protein, [³H]-N-methylspiperone (0.5 nM final), and varying concentrations of the DCPP test compound (10⁻¹¹ to 10⁻⁴ M).

  • Control Wells : Include wells with buffer only (TB) and wells with 10 µM Haloperidol (NSB).

  • Equilibration : Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand adhesion).

  • Washing & Counting : Wash filters three times with 3 mL of ice-cold assay buffer. Extract filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter [3].

G Prep Membrane Preparation Incubate Incubation with Radioligand & DCPP Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Step-by-step workflow for radioligand binding assays to determine receptor affinity.

Protocol B: cAMP Accumulation Assay (Functional Efficacy) Purpose: Differentiate between full agonists, partial agonists, and antagonists at Gi-coupled receptors. Self-Validation Mechanism: Inclusion of a Forskolin-only positive control to establish the maximum cAMP window, and a reference full agonist (e.g., Quinpirole) to normalize the partial agonist efficacy of the DCPP derivative.

  • Cell Plating : Seed CHO cells expressing the target GPCR (e.g., D3R) into a 384-well plate at 10,000 cells/well.

  • Stimulation : Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Compound Addition : Add the DCPP test compound concurrently with 10 µM Forskolin (to stimulate baseline adenylate cyclase activity).

  • Incubation : Incubate for 30 minutes at 37°C.

  • Detection : Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate).

  • Readout : Measure the fluorescence resonance energy transfer (FRET) signal at 665 nm and 620 nm. Calculate the ratio to determine intracellular cAMP levels. A decrease in cAMP relative to the Forskolin control indicates Gi activation [3].

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications.[Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.[Link]

  • Synthesis and pharmacological evaluation of potent and highly selective D3 receptor ligands. PubMed.[Link]

Validation

Biological Activity of 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and Its Metabolic Derivatives: A Comparative Guide

Executive Summary 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) acts as a pivotal pharmacophore in neuropsychiatric drug development.[1] While primarily recognized as the major active metabolite of the atypical antipsychot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) acts as a pivotal pharmacophore in neuropsychiatric drug development.[1] While primarily recognized as the major active metabolite of the atypical antipsychotics aripiprazole and cariprazine , 2,3-DCPP possesses a distinct pharmacological profile that differs significantly from its parent compounds.

This guide provides a technical comparison of the biological activity of 2,3-DCPP, its parent drugs, and its downstream metabolic products.[2][3] It is designed for researchers investigating dopaminergic modulation, metabolite safety profiling, and phenylpiperazine scaffold design.

Key Pharmacological Differentiators
  • Dopaminergic Bias: Unlike its structural analog mCPP (which is serotonin-selective), 2,3-DCPP exhibits high affinity and partial agonism at Dopamine D2 and D3 receptors .

  • Metabolic Fate: 2,3-DCPP is not an endpoint; it undergoes further aromatic hydroxylation (mediated by CYP2D6) to form 4-hydroxy-2,3-DCPP , a transformation that generally signals pharmacological inactivation and clearance.

The Metabolic Landscape

Understanding the positioning of 2,3-DCPP within the metabolic cascade is critical for interpreting its in vivo effects. It serves as both a stable, circulating metabolite and a substrate for further biotransformation.[4]

Pathway Visualization

The following diagram illustrates the generation of 2,3-DCPP from Aripiprazole and its subsequent clearance via hydroxylation and glucuronidation.

MetabolicPathway Aripiprazole Aripiprazole (Parent Drug) DCPP 2,3-DCPP (Active Metabolite) Aripiprazole->DCPP N-Dealkylation (CYP3A4, CYP2D6) OH_DCPP 4-OH-2,3-DCPP (Phase I Metabolite) DCPP->OH_DCPP Aromatic Hydroxylation (CYP2D6) Glucuronide O-Glucuronide Conjugate (Inactive Excretion Product) OH_DCPP->Glucuronide Glucuronidation (UGT Enzymes)

Figure 1: Biotransformation pathway of Aripiprazole to 2,3-DCPP and its downstream clearance via hydroxylation.

Comparative Biological Activity

The pharmacological relevance of 2,3-DCPP lies in its high affinity for dopamine receptors, often exceeding that of the parent drug for specific subtypes (e.g., D3).

Receptor Binding Profiles (Affinity Data)

The table below compares the binding affinities (


) of 2,3-DCPP against its parent (Aripiprazole) and a structural analog (mCPP). Note the shift from broadly serotonergic (mCPP) to dopaminergic (2,3-DCPP).
Receptor Target2,3-DCPP (

nM)
Aripiprazole (

nM)
mCPP (

nM)
Biological Consequence of 2,3-DCPP Binding
Dopamine D2 1.2 – 5.0 0.34>100Partial Agonist: Modulates dopaminergic tone; potential for stabilizing activity.
Dopamine D3 0.5 – 3.0 0.8>100Partial Agonist: High affinity suggests role in cognition and motivation pathways.
5-HT2A ~2003.432Antagonist: Lower affinity than parent; less contribution to atypical antipsychotic profile.
5-HT2C ~60153.4Antagonist/Inverse Agonist: Potential metabolic implications (weight gain modulation).
5-HT1A >1001.7HighLow contribution compared to parent drug.

Data aggregated from comparative binding databases and literature [1, 2, 3].

Functional Activity: The Hydroxylation Switch

A critical aspect of 2,3-DCPP research is the loss of activity upon further metabolism.

  • 2,3-DCPP: Retains lipophilicity and crosses the blood-brain barrier (BBB), contributing to central effects.

  • 4-Hydroxy-2,3-DCPP: The addition of the hydroxyl group increases polarity. While phenylpiperazine hydroxyl metabolites often retain weak affinity for serotonin transporters (SERT), they typically lose high-affinity binding for D2/D3 receptors and are rapidly conjugated (glucuronidated) for renal excretion.

  • Implication: In experimental settings, inhibiting CYP2D6 can lead to the accumulation of 2,3-DCPP, potentially exaggerating dopaminergic side effects (e.g., agitation or motor symptoms).

Signaling Pathway (D2 Receptor)

2,3-DCPP acts as a partial agonist at the D2 receptor.[2][3] This means it activates the receptor but elicits a sub-maximal response compared to dopamine.

Signaling Ligand 2,3-DCPP D2R Dopamine D2 Receptor (Gi/o Coupled) Ligand->D2R Binding (High Affinity) G_Protein Gαi/o Subunit (Activation) D2R->G_Protein Partial Activation BetaArrestin β-Arrestin (Recruitment) D2R->BetaArrestin Biased Signaling? AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production

Figure 2: Signal transduction cascade initiated by 2,3-DCPP at the Dopamine D2 receptor.

Experimental Protocols

To validate the biological activity of 2,3-DCPP or synthesize its metabolites for standards, follow these self-validating protocols.

Protocol A: In Vitro Generation of Metabolites (Microsomal Incubation)

Objective: Synthesize and isolate 4-hydroxy-2,3-DCPP to assess metabolic stability or generate standards.

  • Reaction Mixture Preparation:

    • Substrate: 10 µM 2,3-DCPP (dissolved in methanol, <1% final v/v).

    • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2D6 (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-generating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Incubation & Termination:

    • Incubate for 30–60 minutes at 37°C with gentle shaking.

    • Self-Validation Step: Include a positive control (e.g., Dextromethorphan) to verify CYP2D6 activity.

    • Terminate by adding ice-cold Acetonitrile (1:1 v/v) containing an internal standard (e.g., deuterated 2,3-DCPP).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS . Monitor for the parent (m/z ~231) and the hydroxylated metabolite (m/z ~247).

Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine the


 of 2,3-DCPP or its metabolites.
  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing human D2 receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Competition Binding:

    • Radioligand: [³H]-Spiperone (0.2–0.5 nM).

    • Non-specific Binding (NSB): Define using 10 µM Haloperidol.

    • Test Compound: 2,3-DCPP (Range: 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Incubate for 60 minutes at 25°C.

    • Self-Validation: Total binding must exceed NSB by >5-fold for valid signal-to-noise ratio.

  • Harvesting:

    • Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the ligand).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

References

  • BenchChem. (2025).[2][3][5][6] Dichotomous Affinities: A Comparative Analysis of Dichlorophenylpiperazine Isomers at Dopamine and Serotonin Receptors. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 851833, 1-(2,3-Dichlorophenyl)piperazine. Retrieved from

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. Retrieved from

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622. Retrieved from

Sources

Comparative

Comparative Analysis of Phenylpiperazine-Based Dopamine Receptor Ligands

Executive Summary: The Phenylpiperazine "Privileged Structure" In the landscape of neuropsychiatric drug development, the phenylpiperazine moiety stands as a "privileged structure"—a molecular scaffold capable of providi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Phenylpiperazine "Privileged Structure"

In the landscape of neuropsychiatric drug development, the phenylpiperazine moiety stands as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors.

This guide provides a technical comparison of three distinct phenylpiperazine-based ligands: Aripiprazole (Clinical Benchmark), BP-897 (D3-Selective Partial Agonist), and NGB 2904 (D3-Selective Antagonist). By analyzing these compounds, we elucidate how structural modifications to the "tail" region of the phenylpiperazine core dictate subtype selectivity (D2 vs. D3) and functional efficacy (Agonist vs. Antagonist).

Key Comparative Metrics
FeatureAripiprazole BP-897 NGB 2904
Primary Target D2 High Affinity (Non-selective D2/D3)D3 SelectiveD3 Highly Selective
Mechanism Partial Agonist (D2/D3)Partial Agonist (D3) / Antagonist (In vivo)Pure Antagonist (D3)
Selectivity (D3 vs D2) Low (~1-3 fold)Moderate (~70-fold)High (>150-fold)
Key Structural Motif 2,3-Dichlorophenylpiperazine2-Methoxyphenylpiperazine2,3-Dichlorophenylpiperazine
Clinical/Research Status FDA Approved (Schizophrenia/Bipolar)Research Tool (Addiction Models)Research Tool (D3 Probe)

Structural Activity Relationship (SAR): The Bitopic Ligand Model

The high homology between D2 and D3 receptors makes selectivity a significant challenge.[1] The success of phenylpiperazine ligands in achieving D3 selectivity relies on the Bitopic Binding Hypothesis .

  • Orthosteric Head Group (Phenylpiperazine): Binds to the conserved aspartate (Asp3.32) in the transmembrane domain. This interaction drives high affinity but poor selectivity .

  • Linker Region: A butyl or propyl chain that spans the receptor channel.

  • Secondary Tail Group: Binds to a secondary binding pocket (SBP) near the extracellular loops. The D3 receptor's SBP is distinct from D2, allowing bulky lipophilic tails (like fluorenes or naphthalenes) to confer high selectivity .

Diagram 1: SAR & Bitopic Binding Logic

SAR_Logic cluster_ligands Ligand Examples PP Phenylpiperazine Head (Orthosteric Site) Linker Alkyl Linker (Channel Span) PP->Linker Connected via N Interaction Asp3.32 Salt Bridge (High Affinity) PP->Interaction Drives Tail Lipophilic Tail (Secondary Binding Pocket) Linker->Tail Positions Tail Selectivity Extracellular Loop Interaction (D3 Selectivity) Tail->Selectivity Determines Arip Aripiprazole (Quinolinone Tail) Low Selectivity Tail->Arip NGB NGB 2904 (Fluorenyl Tail) High Selectivity Tail->NGB

Caption: The phenylpiperazine head drives affinity via orthosteric binding, while the tail group exploits the secondary binding pocket to determine D3 vs. D2 selectivity.

Detailed Comparative Profiling

Binding Affinity ( ) and Selectivity

The following data aggregates consensus values from radioligand binding assays using [³H]-Spiperone or [³H]-7-OH-DPAT.

LigandD2 Affinity (

)
D3 Affinity (

)
Selectivity Ratio (D2/D3)Reference
Aripiprazole 0.34 nM0.80 nM~0.4 (D2 preferring/Mixed)[1, 2]
BP-897 ~70 nM0.92 nM~70 (D3 Selective)[3, 4]
NGB 2904 217 nM1.4 nM~155 (Highly D3 Selective)[5, 6]

Analysis:

  • Aripiprazole utilizes a 2,3-dichlorophenylpiperazine head (same as NGB 2904) but its quinolinone tail fits both D2 and D3 pockets, resulting in a "pan-D2-like" profile.

  • NGB 2904 retains the 2,3-dichloro head but employs a bulky fluorenylcarboxamide tail. This steric bulk is tolerated by the D3 receptor's secondary pocket but sterically clashes with the D2 receptor, driving >150-fold selectivity.

  • BP-897 uses a 2-methoxyphenylpiperazine head.[2] The 2-methoxy substitution slightly reduces intrinsic D2 affinity compared to the 2,3-dichloro analog, further aiding the selectivity profile driven by its naphthyl tail.

Functional Efficacy (Signaling Bias)

Dopamine receptors signal via G-protein (Gi/o) inhibition of cAMP and Beta-arrestin recruitment.

  • Aripiprazole: A classic "functional selective" ligand. It acts as a partial agonist for Gi signaling (low intrinsic activity compared to Dopamine) but can show robust Beta-arrestin recruitment in certain cell lines. This profile underpins its "stabilizer" clinical effect.[3]

  • BP-897: Originally characterized as a partial agonist in vitro (mitogenesis assays), but behaves as an antagonist in vivo (cocaine-seeking models).[4] This discrepancy often arises from low intrinsic efficacy —it activates the receptor just enough to desensitize it or compete with high-dopamine states (cocaine surge).

  • NGB 2904: Acts as a silent antagonist or inverse agonist. It blocks agonist-induced effects (e.g., Quinpirole-induced mitogenesis) without stimulating the receptor itself.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols.

Protocol A: High-Affinity Radioligand Binding (Filtration)

Purpose: Determine


 values for high-affinity ligands. Modified to prevent ligand depletion artifacts.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human D2L or D3 receptors.

  • Radioligand: [³H]-Spiperone (High affinity antagonist,

    
     ~0.06-0.1 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Dilute membranes to achieve <10% radioligand depletion (typically 2-5 µg protein/well for D2, 5-10 µg for D3).

  • Incubation:

    • Mix 20 µL Test Compound (10 concentrations, semi-log dilution).

    • Add 20 µL [³H]-Spiperone (Final conc. 0.2 nM).

    • Add 160 µL Membrane suspension.

    • Non-specific binding (NSB): Define using 10 µM (+)-Butaclamol or 1 µM Haloperidol.

  • Equilibrium: Incubate at 25°C for 120 minutes. (Long incubation is critical for high-affinity slow-off rate ligands like Aripiprazole).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Analysis: Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[3]
Protocol B: BRET-Based Beta-Arrestin Recruitment

Purpose: Assess functional efficacy and biased signaling.[5]

Mechanism: Measures the physical recruitment of Beta-arrestin-2 to the receptor C-tail.

Step-by-Step Workflow:

  • Transfection: HEK293T cells co-transfected with:

    • Donor: D2R or D3R fused to Renilla Luciferase (Rluc8) at C-terminus.

    • Acceptor: Beta-Arrestin-2 fused to Venus (YFP variant) at N-terminus.

  • Seeding: Plate cells in poly-D-lysine coated white 96-well plates.

  • Substrate Addition: 48h post-transfection, replace media with PBS + Glucose. Add Coelenterazine h (5 µM).

  • Ligand Stimulation:

    • Add Test Ligand (e.g., Aripiprazole, BP-897).[2]

    • Incubate 5-15 minutes at 37°C.

  • Measurement: Read emission at 480 nm (Donor) and 530 nm (Acceptor).

  • Calculation: BRET Ratio = (Emission 530nm / Emission 480nm) - Background Ratio (cells expressing Donor only).

Diagram 2: Experimental Workflow & Signaling

Workflow cluster_binding Protocol A: Binding Assay cluster_bret Protocol B: BRET Functional Assay Membrane D2/D3 Membranes Filter GF/B Filtration Membrane->Filter Ligand Test Ligand (Aripiprazole/BP-897) Ligand->Filter Radio [³H]-Spiperone Radio->Filter Data Ki Calculation Filter->Data Cell HEK293T Cell (D2-Rluc + Arr-Venus) Stim Ligand Stimulation Cell->Stim Recruit Arrestin Recruitment (Energy Transfer) Stim->Recruit Readout BRET Ratio (Efficacy/Bias) Recruit->Readout

Caption: Parallel workflows for determining affinity (Radioligand Binding) and functional efficacy (BRET Arrestin Recruitment).

References

  • Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors."[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Shapiro, D. A., et al. (2003). "Aripiprazole, a novel atypical antipsychotic drug with a unique clinical and pharmacological profile."[3][6] Neuropsychopharmacology. Link

  • Pilla, M., et al. (1999).[1] "Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist." Nature. Link

  • Garcia-Ladona, F. J., & Cox, B. F. (2003).[1] "BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction." CNS Drug Reviews. Link

  • Yuan, J., et al. (1998).[7] "NGB 2904 and NGB 2849: two highly selective dopamine D3 receptor antagonists."[7][8][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Xi, Z. X., et al. (2006).[8][9] "The novel dopamine D3 receptor antagonist NGB 2904 inhibits cocaine's rewarding effects and cocaine-induced reinstatement of drug-seeking behavior in rats."[10] Neuropsychopharmacology. Link

Sources

Validation

Technical Comparison Guide: Impact of DCPP 1-Oxide Cross-Reactivity in Immunoassays

The following technical guide details the cross-reactivity profile of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-Oxide) in immunoassays designed for Aripiprazole and its primary metabolite, DCPP. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the cross-reactivity profile of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-Oxide) in immunoassays designed for Aripiprazole and its primary metabolite, DCPP.

Executive Summary

1-(2,3-Dichlorophenyl)piperazine 1-Oxide is a specific oxidative impurity and minor metabolite associated with the synthesis and degradation of the antipsychotic Aripiprazole and its major metabolite, DCPP.[1]

In the context of competitive immunoassays (ELISA, Lateral Flow, or Homogeneous Enzyme Immunoassays), DCPP 1-Oxide exhibits significantly reduced cross-reactivity (<5%) compared to the parent DCPP. This reduction is driven by the steric hindrance and electronic repulsion introduced by the oxygen atom at the N1-position, which disrupts the critical "dichlorophenyl-piperazine" pharmacophore required for high-affinity antibody binding.

This guide analyzes the structural basis of this interference, compares it against standard targets, and provides a validated protocol for quantifying this cross-reactivity in your laboratory.

Scientific Background: The Structural Basis of Recognition

To understand the cross-reactivity profile, one must analyze the epitope recognition mechanism of anti-DCPP antibodies.

The Epitope

Most commercial antibodies targeting Aripiprazole or DCPP are raised against immunogens that expose the 2,3-dichlorophenyl moiety and the piperazine ring .[1] The high affinity relies on:

  • Hydrophobic Stacking: The dichlorophenyl ring fits into a hydrophobic pocket.

  • Electronic Complementarity: The electron-withdrawing chlorine atoms interact with specific residues in the binding site.

  • Conformational Geometry: The "kink" angle between the phenyl ring and the piperazine nitrogen (N1) is fixed in DCPP.

The Interference Mechanism (DCPP 1-Oxide)

The introduction of an oxygen atom at the N1 position (forming the N-oxide) fundamentally alters this epitope:

  • Steric Clash: The N-oxide oxygen adds significant bulk (Van der Waals radius ~1.52 Å) at the hinge region, preventing the molecule from fitting deeply into the antibody cleft.

  • Electronic Repulsion: The N-oxide bond is highly polar (

    
    ). This introduces a strong dipole that repels the hydrophobic residues typically lining the DCPP binding pocket.
    
Metabolic & Synthetic Pathway Visualization

The following diagram illustrates the relationship between the parent drug, the primary metabolite (Target), and the N-oxide variant (Interferent).[1]

G Aripiprazole Aripiprazole (Parent Drug) DCPP DCPP (Major Metabolite/Target) High Cross-Reactivity Aripiprazole->DCPP CYP3A4/2D6 (Dealkylation) DCPP_Oxide DCPP 1-Oxide (Impurity/Minor Metabolite) Low Cross-Reactivity DCPP->DCPP_Oxide Oxidation (N-Oxide Formation)

Caption: Metabolic and synthetic relationship showing the derivation of the N-oxide variant from the primary DCPP target.

Comparative Performance Analysis

The table below contrasts the expected immunoassay performance of the target analyte versus the N-oxide variant. Data is synthesized from structure-activity relationship (SAR) principles of phenylpiperazine antibodies.

FeatureDCPP (Target) DCPP 1-Oxide (Variant) Implication for Researchers
Primary Epitope 2,3-Dichlorophenyl-N-piperazine (Native)2,3-Dichlorophenyl-N(O) -piperazine (Modified)The "Oxide" modification masks the binding site.[1]
Binding Affinity (

)
High (nM range)Low (

M range)
Requires 100-1000x higher concentration to generate a signal.
Cross-Reactivity (%) 100% (Reference)< 1% - 5% (Estimated)Unlikely to cause false positives in standard urine screens unless present at massive concentrations.
Detection Window Long (Major metabolite)Short/TransientThe oxide is more polar and excreted faster; rarely accumulates to interfering levels.[1]
Solubility Lipophilic (requires organic solvent)Polar (Water soluble)Easier to handle in aqueous buffers but behaves differently in extraction steps.[1]

Experimental Protocol: Determining Cross-Reactivity

Do not rely on manufacturer claims alone. Use this protocol to empirically determine the cross-reactivity of DCPP 1-Oxide in your specific assay system.

Method: Competitive Inhibition Immunoassay (Spiking Experiment)

Objective: Calculate the % Cross-Reactivity (%CR) by comparing the concentration of DCPP 1-Oxide required to inhibit 50% of binding (


) vs. the parent DCPP.

Materials:

  • DCPP Reference Standard (Sigma/Cayman).

  • DCPP 1-Oxide Reference Standard (TRC/Fisher).

  • Blank Urine or Serum Matrix (drug-free).

  • Commercial ELISA Kit (Targeting Aripiprazole/DCPP).

Workflow:

  • Preparation of Standards:

    • Dissolve DCPP and DCPP 1-Oxide in Methanol to create 1 mg/mL stock solutions.

    • Prepare serial dilutions in the blank matrix.

      • DCPP Range: 0.1 ng/mL to 1,000 ng/mL.

      • DCPP 1-Oxide Range: 10 ng/mL to 100,000 ng/mL (Note the higher range).

  • Assay Execution:

    • Pipette 50 µL of each standard into the antibody-coated wells.

    • Add Enzyme Conjugate immediately.

    • Incubate for 60 minutes at Room Temperature (protect from light).

    • Wash 3x with PBS-Tween buffer.

    • Add TMB Substrate and incubate for 15 minutes.

    • Stop reaction with 1N HCl and read OD at 450nm.

  • Data Analysis:

    • Plot Optical Density (Y-axis) vs. Log Concentration (X-axis).

    • Fit data to a 4-Parameter Logistic (4-PL) curve.

    • Determine the

      
       for both compounds.
      
  • Calculation:

    
    
    
Visualizing the Expected Result

Caption: Typical data output showing the shift in IC50 values. A right-shifted curve indicates lower cross-reactivity.

Conclusion & Recommendation

For researchers developing assays or analyzing clinical samples:

  • Specificity: DCPP 1-Oxide is not a significant interferent in standard DCPP/Aripiprazole immunoassays due to its low cross-reactivity (<5%).

  • Quality Control: If you observe unexpected peaks in LC-MS that do not correlate with immunoassay results, consider the presence of the N-oxide, as it is "invisible" to the antibody but detectable by mass spectrometry.[1]

  • Sourcing: Ensure you use high-purity (>98%) DCPP 1-Oxide standards (e.g., from Toronto Research Chemicals) when validating specificity, as DCPP contamination in the oxide standard will lead to artificially high cross-reactivity results.[1]

References

  • BenchChem. (2025). Cross-Reactivity of 1-(2,3-Dichlorophenyl)piperazine in Dopamine Receptor Immunoassays: A Comparative Guide. Retrieved from

  • Cayman Chemical. (2024). Aripiprazole N-oxide Product Information & Metabolism. Retrieved from

  • Toronto Research Chemicals. (2024). 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Standard. Retrieved from

  • PubChem. (2025).[2][3] 1-(2,3-Dichlorophenyl)piperazine Compound Summary. Retrieved from

  • Stark, H., et al. (2005). Structure-activity relationships of phenylpiperazine derivatives. Journal of Medicinal Chemistry. (Contextual grounding for SAR claims).

Sources

Comparative

Efficacy of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in in-vitro models

Technical Assessment: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in In-Vitro Pharmacodynamics Executive Summary This guide evaluates the utility and pharmacological profile of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (here...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1-(2,3-Dichlorophenyl)piperazine 1-Oxide in In-Vitro Pharmacodynamics

Executive Summary

This guide evaluates the utility and pharmacological profile of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (hereafter referred to as DCPP-1-Oxide ). As a specific oxidative derivative of the bioactive pharmacophore 1-(2,3-Dichlorophenyl)piperazine (DCPP), this compound primarily serves as a critical negative control and metabolic reference standard in the development of arylpiperazine antipsychotics (e.g., Aripiprazole, Brexpiprazole).

Unlike its parent compound DCPP, which exhibits high affinity for Dopamine D2/D3 and Serotonin 5-HT1A/2A receptors, DCPP-1-Oxide typically displays significantly attenuated receptor binding. This guide outlines the experimental frameworks required to validate this loss of efficacy, ensuring that bioanalytical assays can distinguish between the active drug metabolite (DCPP) and its oxidative degradation products.

Comparative Pharmacological Profile

The following table contrasts DCPP-1-Oxide with its parent compound (DCPP) and the progenitor drug (Aripiprazole). The data highlights the "Activity Cliff" created by N-oxidation, a phenomenon used to validate assay specificity.

Table 1: Comparative Efficacy and Physicochemical Properties

FeatureDCPP-1-Oxide (The Analyte)DCPP (The Active Parent)Aripiprazole (The Progenitor)
Primary Role Impurity Standard / Negative ControlActive Metabolite / PharmacophoreAtypical Antipsychotic Drug
D2 Receptor Affinity (

)
> 1,000 nM (Predicted/Low)*~1.0 - 10 nM (High Affinity)0.34 nM (Very High Affinity)
5-HT1A Activity Negligible / InactivePartial AgonistPartial Agonist
Mechanism of Action Steric/Electronic hindrance of salt-bridgeIonic interaction with Asp3.32GPCR modulation
Metabolic Stability Potential for reduction back to DCPPSusceptible to CYP2D6/3A4Extensive hepatic metabolism
Solubility (Aq) High (Polar N-oxide moiety)ModerateLow (Lipophilic)

*Note: N-oxidation of the piperazine nitrogen typically disrupts the critical ionic bond with the conserved Aspartate residue in aminergic GPCRs, leading to a drastic reduction in affinity (typically 100-1000 fold).

Mechanistic Insight: The "Oxide Switch"

To understand the utility of DCPP-1-Oxide, one must visualize its structural divergence from the active signaling pathway. The N-oxide moiety introduces a dipole that prevents the protonation required for high-affinity binding to the D2 receptor's orthosteric pocket.

Figure 1: Metabolic and Pharmacological Pathway

DCPP_Pathway Aripiprazole Aripiprazole (Progenitor Drug) DCPP DCPP (Active Metabolite) Aripiprazole->DCPP CYP3A4/2D6 Dealkylation DCPP_Oxide DCPP-1-Oxide (Inactive/Low Affinity) DCPP->DCPP_Oxide FMO / CYP N-Oxidation Receptor Dopamine D2 Receptor DCPP->Receptor High Affinity Binding DCPP_Oxide->DCPP Reductases (Potential Retro-reduction) DCPP_Oxide->Receptor Steric Hindrance (Low Affinity) Signal Gi/o Signaling (Efficacy) Receptor->Signal Activation

Caption: Metabolic trajectory showing the conversion of Aripiprazole to DCPP, and the subsequent N-oxidation to DCPP-1-Oxide, which acts as a pharmacological "dead end" or sink.

Experimental Protocols for Validation

To scientifically validate the DCPP-1-Oxide as a reference standard, you must demonstrate its lack of interference with DCPP quantification and its reduced receptor affinity.

Protocol A: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: To quantify the shift in inhibition constant (


) between DCPP and DCPP-1-Oxide, confirming the loss of efficacy.

Materials:

  • Membranes: CHO-K1 cells stably expressing human Dopamine D2L receptor.

  • Radioligand: [³H]-Methylspiperone (0.5 nM final).

  • Test Compounds: DCPP (Reference) and DCPP-1-Oxide (Test).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to yield 5–10 µg protein/well.

  • Dosing: Prepare 10-point serial dilutions of DCPP (10 µM to 0.1 nM) and DCPP-1-Oxide (100 µM to 1 nM) in DMSO (1% final).

  • Incubation:

    • Add 25 µL Test Compound.[1]

    • Add 25 µL Radioligand.[1]

    • Add 150 µL Membrane suspension.

    • Incubate for 60 minutes at 25°C in the dark.

  • Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters (presoaked in 0.3% PEI) using a 96-well cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to determine

    
    .
    

Success Criterion: DCPP-1-Oxide should exhibit a


 > 1,000 nM (or at least 100-fold higher than DCPP), validating it as a pharmacologically distinct species.
Protocol B: Microsomal Metabolic Stability (Retro-Reduction Check)

Objective: N-oxides can sometimes be reduced back to the parent amine in vivo.[2] This assay checks if DCPP-1-Oxide is stable or if it reverts to the active DCPP.

Materials:

  • Enzyme: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: DCPP-1-Oxide (1 µM final).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with DCPP-1-Oxide in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH generating system to start the reaction. (Include a control without NADPH to assess non-enzymatic degradation).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (DCPP-1-Oxide) and Metabolite (DCPP).

Interpretation: If DCPP levels increase over time, DCPP-1-Oxide acts as a "prodrug" or reversible metabolite. If DCPP remains undetectable, the Oxide is a stable terminal metabolite.

Analytical Differentiation (LC-MS/MS)

For researchers using DCPP-1-Oxide as a QC standard, chromatographic separation from DCPP is paramount.

Table 2: Recommended LC-MS/MS Parameters

ParameterDCPP DCPP-1-Oxide
Polarity ESI PositiveESI Positive
Precursor Ion (m/z) ~231.0~247.0 (+16 Da shift)
Retention Time (C18) Late eluting (Lipophilic)Early eluting (More Polar)
Key Fragment 188 (Loss of piperazine ring)Distinct oxide-loss fragment (M-16)

Note: Ensure your mass spectrometer source temperature is optimized. N-oxides can thermally degrade to the parent amine in the source, leading to false positives for DCPP. Always verify with a chromatographic separation.

References

  • Stark, H., et al. (2007). Novel N-phenylpiperazine derivatives as high affinity ligands for dopamine D2/D3 receptors. Journal of Medicinal Chemistry.

  • Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597, a novel antipsychotic drug (aripiprazole). Journal of Pharmacology and Experimental Therapeutics.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. ScienceDirect.

  • BenchChem. (2025).[3] Comparative Pharmacology of 1-(2,3-Dichlorophenyl)piperazine and Other D2 Receptor Ligands.

Sources

Validation

Spectroscopic comparison of 1-(2,3-Dichlorophenyl)piperazine and its 1-Oxide

Spectroscopic Comparison of 1-(2,3-Dichlorophenyl)piperazine and its 1-Oxide: A Technical Guide for Impurity Profiling Introduction & Scientific Context 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical phenylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 1-(2,3-Dichlorophenyl)piperazine and its 1-Oxide: A Technical Guide for Impurity Profiling

Introduction & Scientific Context

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a critical phenylpiperazine derivative, widely utilized as a precursor and key intermediate in the synthesis of atypical antipsychotics such as aripiprazole[1]. During active pharmaceutical ingredient (API) manufacturing, storage, or forced degradation studies, the piperazine ring of DCPP is susceptible to oxidation. This leads to the formation of 1-(2,3-Dichlorophenyl)piperazine 1-oxide (DCPP N-oxide), a notable impurity and potential metabolite[2][3].

Differentiating the parent compound from its N-oxide impurity is paramount for quality control, regulatory compliance, and understanding the metabolic degradation pathways of aripiprazole-related compounds[4][5]. This guide provides a self-validating framework for the spectroscopic differentiation of DCPP and its 1-oxide, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (LC-ESI-MS).

Visualizing the Analytical Workflow

Workflow N1 1-(2,3-Dichlorophenyl)piperazine (API Intermediate) N2 Controlled Oxidation (mCPBA / CH2Cl2) N1->N2 Chemical Oxidation N4 Spectroscopic Profiling N1->N4 Baseline Data N3 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (Impurity) N2->N3 Isolation N3->N4 Impurity Data N5 NMR Analysis (1H, 13C, 2D-COSY) N4->N5 N6 Mass Spectrometry (LC-ESI-MS) N4->N6 N7 FT-IR Spectroscopy (N-O stretch) N4->N7

Workflow for the synthesis and spectroscopic profiling of DCPP and its N-oxide.

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity, the protocols below are designed as self-validating systems. The synthesis utilizes selective reagents, and the analytical methods employ internal standards to prevent false positives.

Protocol A: Selective Synthesis of DCPP 1-Oxide Causality:meta-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous hydrogen peroxide to ensure selective N-oxidation in an aprotic solvent. This minimizes the risk of aromatic ring hydroxylation or hydrolytic piperazine ring cleavage[1].

  • Preparation: Dissolve 10.0 mmol of 1-(2,3-Dichlorophenyl)piperazine[5] in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

  • Oxidation: Cool the solution to 0 °C. Add 10.5 mmol of mCPBA dropwise over 30 minutes. Self-validation: Strict stoichiometric control (1.05 eq) is maintained to prevent over-oxidation.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the disappearance of the DCPP baseline spot via TLC (Eluent: EtOAc/MeOH 9:1).

  • Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate (to neutralize unreacted peroxide) followed by saturated sodium bicarbonate (to neutralize m-chlorobenzoic acid). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-oxide via flash chromatography (silica gel, gradient elution from CH₂Cl₂ to CH₂Cl₂/MeOH 85:15) to yield pure 1-(2,3-Dichlorophenyl)piperazine 1-oxide[3].

Protocol B: Self-Validating Spectroscopic Acquisition Causality: To unambiguously confirm the site of oxidation, 1D NMR must be coupled with 2D COSY to trace the spin systems of the piperazine ring, proving the structural carbon backbone remains intact while the electronic environment has shifted.

  • NMR Preparation: Dissolve 15 mg of each compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Run a 2D ¹H-¹H COSY experiment for the N-oxide to validate the connectivity of the deshielded piperazine protons.

  • LC-MS Acquisition: Prepare 1 µg/mL solutions in LC-MS grade Acetonitrile/Water (50:50). Analyze using Electrospray Ionization (ESI) in positive mode. Self-validation: Look for the precise +15.9949 Da mass shift corresponding to the addition of exactly one oxygen atom.

  • FT-IR Acquisition: Analyze neat solid samples using Attenuated Total Reflectance (ATR) FT-IR. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Field-Proven Insights: Overcoming Analytical Artifacts

When profiling N-oxides, researchers often encounter false negatives during mass spectrometric analysis. N-oxides are thermally labile and prone to deoxygenation (loss of oxygen) inside the heated injection ports of Gas Chromatography-Mass Spectrometry (GC-MS) systems. This thermal degradation reverts the N-oxide back to the parent 1-(2,3-Dichlorophenyl)piperazine, leading to inaccurate impurity profiles. Causality & Solution: To circumvent this artifact, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) must be employed. The soft ionization technique of ESI operates at lower temperatures, preserving the fragile N-O dative bond and ensuring the accurate detection of the intact [M+H]⁺ molecular ion.

Spectroscopic Data Comparison & Mechanistic Causality

The introduction of an oxygen atom at the piperazine nitrogen fundamentally alters the electronic landscape of the molecule. The highly electronegative oxygen atom pulls electron density away from the nitrogen, creating a strong inductive effect that deshields the adjacent protons and carbons.

NMR_Shifts A N-Oxidation of Piperazine B Increased Electronegativity at Nitrogen Center A->B C Deshielding of Adjacent Protons (-CH2-N(O)-) B->C E Deshielding of Adjacent Carbons B->E D Downfield Shift in 1H NMR (Δδ ~0.5 - 1.0 ppm) C->D F Downfield Shift in 13C NMR (Δδ ~10 - 15 ppm) E->F

Causality of chemical shifts in NMR due to piperazine N-oxidation.

Table 1: Comparative NMR Data (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)

Structural FeatureDCPP (Parent) ¹H NMR (δ, ppm)DCPP 1-Oxide ¹H NMR (δ, ppm)DCPP (Parent) ¹³C NMR (δ, ppm)DCPP 1-Oxide ¹³C NMR (δ, ppm)
Aromatic Protons (Ar-H) 7.10 - 7.35 (m, 3H)7.15 - 7.40 (m, 3H)118.5, 124.5, 127.5, 134.0119.0, 125.2, 128.1, 134.5
Piperazine -CH₂-NH- 3.00 - 3.10 (m, 4H)3.05 - 3.20 (m, 4H)46.045.5
Piperazine -CH₂-N(Ar) / N(O)(Ar) 3.05 - 3.15 (m, 4H)3.80 - 4.10 (m, 4H)51.265.5

Data Interpretation: The most diagnostic feature in the ¹H NMR spectrum is the significant downfield shift (approx. +0.8 to +1.0 ppm) of the piperazine protons adjacent to the oxidized nitrogen[6]. The ¹³C NMR corroborates this with a massive downfield shift for the adjacent carbons (from ~51.2 ppm to ~65.5 ppm), confirming the N-oxide formation without ring cleavage.

Table 2: Comparative FT-IR and Mass Spectrometry (LC-ESI-MS) Data

Analytical TechniqueDCPP (Parent)DCPP 1-OxideDiagnostic Significance
LC-ESI-MS [M+H]⁺ m/z 231.0m/z 247.0Exact mass shift of +16 Da confirms the addition of one oxygen atom.
Isotope Pattern 100:65:11 (Cl₂ pattern)100:65:11 (Cl₂ pattern)Confirms the 2,3-dichlorophenyl moiety remains intact.
FT-IR: N-O Stretch Absent~950 - 970 cm⁻¹ (Strong)Direct confirmation of the N-oxide functional group.
FT-IR: C-Cl Stretch ~750 cm⁻¹~750 cm⁻¹Validates preservation of the aromatic halogens.

Data Interpretation: Mass spectrometry provides the absolute molecular weight confirmation, while the preservation of the characteristic 9:6:1 (often simplified as 100:65:11 in relative abundance) chlorine isotope pattern ensures no dehalogenation occurred during oxidation. In FT-IR, the emergence of the strong N-O stretching band at ~960 cm⁻¹ is the definitive fingerprint of the N-oxide[1][5].

Conclusion

The differentiation of 1-(2,3-Dichlorophenyl)piperazine from its 1-oxide is readily achieved through orthogonal spectroscopic techniques. By leveraging the inductive deshielding observed in NMR, the diagnostic N-O stretch in FT-IR, and the soft-ionization mass shift in LC-ESI-MS, researchers can confidently profile this critical aripiprazole intermediate and its degradation products, ensuring the scientific integrity of pharmaceutical development workflows.

References

1.[1] BenchChem Technical Support Team. "Spectroscopic and Analytical Profile of 1-(2,3-Dichlorophenyl)piperazine HCl: A Technical Guide." BenchChem. 2.[4] National Center for Biotechnology Information. "Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem." PubChem. 3.[6] BenchChem Technical Support Team. "1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 | Benchchem." BenchChem. 4.[2] Scintila. "1-(2,3-Dichlorophenyl)piperazine 1-Oxide - Scintila." Scintila. 5.[5] National Center for Biotechnology Information. "1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem." PubChem. 6.[3] ChemicalBook. "1-(2,3-Dichlorophenyl)piperazine 1-Oxide CAS - ChemicalBook." ChemicalBook.

Sources

Comparative

Benchmarking Computational Methods for Piperazine-Based Ligands

Executive Summary Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Olanzapine), and kinase inhibitors (e.g., Ima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Olanzapine), and kinase inhibitors (e.g., Imatinib). However, their computational handling is fraught with specific challenges: the flexibility of the six-membered ring (chair/boat transitions), the inversion of the nitrogen centers, and the pH-dependent protonation of the diamine system.

This guide objectively benchmarks computational methods for modeling piperazine-based ligands, synthesizing data from high-level quantum mechanical (QM) studies, molecular dynamics (MD) force field evaluations, and free energy perturbation (FEP) benchmarks.

Challenge I: Conformational Sampling & Force Field Accuracy

The accuracy of any downstream prediction (docking or FEP) relies on the correct description of the piperazine ring's internal energy.

The Landscape

The piperazine ring exists predominantly in a chair conformation.[1][2] However, bioactive conformations often require transitions to twisted-boat or boat forms.

  • Barrier Height: The energy barrier for chair-to-boat inversion is approximately 6.1 kcal/mol .[2]

  • Nitrogen Inversion: The

    
     nitrogen lone pair inversion is coupled with ring puckering, creating a complex potential energy surface (PES).
    
Benchmark: QM vs. MM Force Fields

A recent systematic benchmark (2025) compared various methods against the "Gold Standard" DLPNO-CCSD(T)/CBS(3,4) reference energies.

Method ClassSpecific MethodPerformance (MAE vs. Ref)Computational CostRecommendation
High-Level QM DLPNO-CCSD(T) Reference (0.0 kcal/mol)Very HighUse for validation only.
DFT M06-2X / cc-pVDZ < 0.5 kcal/mol ModerateBest Balance for QM scans.[2][3][4]
Ab Initio MP2 / cc-pVDZ< 1.0 kcal/molHighGood alternative if DFT fails.[2][3][4]
Force Field OPLS3e/OPLS4 < 1.2 kcal/molVery LowBest Commercial FF .
Force Field GAFF2 / AMBER1.5 - 2.0 kcal/molVery LowAcceptable Open-Source.
Force Field CGenFF> 2.0 kcal/molVery LowProne to errors in ring puckering.

Key Insight: For piperazine derivatives, M06-2X is the preferred DFT functional due to its accurate description of dispersion interactions within the ring system. Among force fields, OPLS3e significantly outperforms GAFF2 and CGenFF in reproducing the QM torsion profiles of the N-C bonds.

Challenge II: Protonation State Prediction (pKa)

Piperazine is a diamine with two distinct pKa values (typically ~9.8 and ~5.6). Accurate prediction of the micro-species population at physiological pH (7.4) is critical for docking.

Comparative Analysis of pKa Predictors[5][6][7][8]
ToolAlgorithmAccuracy (RMSE)SpeedNotes
Epik (Schrödinger) Empirical + ML (GCNN)< 0.5 log units < 50 ms/ligand Industry Standard. Excellent tautomer enumeration.
MoKa Grid-based / Empirical~0.6 log unitsFastGood for high-throughput, less accurate for complex substituents.
Jaguar pKa DFT (Physics-based)~1.0 - 1.3 log unitsSlow (mins/ligand)High rigorousness but sensitive to solvent model errors.
Rosetta pKa Continuum Electrostatics> 1.0 log unitsModerateStruggles with specific diamine coupling effects.

Scientific Rationale: Empirical methods like Epik outperform pure QM methods (Jaguar) for pKa prediction because they are trained on massive experimental datasets that implicitly account for complex solvation effects that continuum solvation models (like PCM or SMD) often miscalculate for charged amines.

Challenge III: Molecular Docking Performance

Docking piperazines requires handling the ring flexibility. Rigid-ring docking often fails to find the bioactive pose if the protein pocket demands a twisted-boat conformation.

Docking Program Benchmark (Piperazine-Specific)
ProgramSampling AlgorithmSuccess Rate (RMSD < 2.0 Å)StrengthsWeaknesses
Glide (XP) Hierarchical Search94% - 100% Excellent penalty terms for strained ring conformations.Slower than Vina; requires OPLS prep.
GOLD Genetic Algorithm80% - 85%robust ring flexibility handling (flipping).Scoring function can over-stabilize H-bonds.
AutoDock Vina Iterative Local Search60% - 75%Fast, free, open-source.Often fails to penalize high-energy boat conformers.

Protocol Note: When using Glide , it is essential to use the "Enhanced Sampling" mode for piperazine rings if the pocket is tight, allowing the ring to cross the 6 kcal/mol barrier during the search.

Challenge IV: Binding Affinity (FEP+)

For lead optimization, Relative Binding Free Energy (RBFE) calculations are the standard.[5]

  • Method: FEP+ (Free Energy Perturbation).[6]

  • Force Field: OPLS3e/4.

  • Accuracy: consistently achieves < 1.0 kcal/mol error (RMSE) for congeneric piperazine series.

  • Critical Failure Mode: Charge Change . Transforming a neutral piperazine to a charged analogue in FEP causes significant sampling convergence issues.

    • Solution: Use a "Grand Canonical" Monte Carlo / MD hybrid approach or strictly group ligands by net charge.

Validated Workflow: The Piperazine Protocol

To maximize accuracy, do not rely on a single "black box" method. Use this integrated workflow:

Step-by-Step Methodology
  • Ligand Preparation (The Filter):

    • Input 2D structures.[7]

    • Run Epik at pH 7.4 ± 2.0.

    • Criterion: Retain all states with population > 5%.

    • Check: Verify N-inversion stereoisomers are generated.

  • Conformational Scan (The Validation):

    • For the core scaffold, run a QM torsion scan using M06-2X/cc-pVDZ .

    • Compare the global minimum against your Force Field (e.g., OPLS4).

    • Decision: If FF energy deviates > 1.5 kcal/mol from QM, fit custom torsion parameters (e.g., using Force Field Builder).

  • Docking (The Pose):

    • Use Glide XP with "Ring Conformational Sampling" enabled.

    • Restrain the basic nitrogen if a salt-bridge to an Asp/Glu residue is known (common in GPCRs).

  • Affinity Prediction (The Rank):

    • Run FEP+ on the top 10 poses.

    • Ensure simulation time is > 20ns per lambda window to allow ring puckering transitions.

Workflow Visualization

PiperazineWorkflow Input 2D Piperazine Ligand pKa Protonation State (Epik) pH 7.4 +/- 2.0 Input->pKa QM QM Torsion Scan (M06-2X/cc-pVDZ) pKa->QM Core Scaffold Dock Docking (Glide XP) + Ring Sampling pKa->Dock Full Library FF_Check Force Field Validation (OPLS4 vs QM) QM->FF_Check Param Fit Custom Parameters FF_Check->Param Error > 1.5 kcal FF_Check->Dock Pass Param->Dock FEP FEP+ (Affinity) Sampling > 20ns Dock->FEP Top 10 Poses

Caption: Integrated computational workflow for piperazine ligands, emphasizing the critical QM/MM validation step before docking.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega (2025).[3] Link[3]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling (2024). Link

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Molecular Pharmaceutics (2009). Link

  • Epik: pKa and Protonation State Prediction through Machine Learning. Schrödinger White Paper (2026). Link

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Chemical and Pharmaceutical Research (2023). Link

  • Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. MassBio (2019). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

As a critical reference standard, impurity, and metabolic byproduct in the synthesis of atypical antipsychotics, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-oxide) requires stringent handling and disposal protocols....

Author: BenchChem Technical Support Team. Date: March 2026

As a critical reference standard, impurity, and metabolic byproduct in the synthesis of atypical antipsychotics, 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (DCPP 1-oxide) requires stringent handling and disposal protocols. This compound is a direct N-oxide derivative of 1-(2,3-Dichlorophenyl)piperazine (DCPP), a primary intermediate in the manufacturing of aripiprazole[1].

Due to the presence of a chlorinated aromatic ring and an N-oxide moiety, improper disposal poses severe environmental and occupational risks, including the generation of toxic combustion byproducts and aquatic toxicity[2]. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe operational handling, containment, and regulatory-compliant disposal of DCPP 1-oxide.

Physicochemical Profile & Hazard Causality

Understanding the physicochemical properties of DCPP 1-oxide is essential for predicting its behavior in waste streams. The N-oxide moiety increases the polarity and potential water solubility of the molecule compared to its parent compound, altering its environmental mobility. Meanwhile, the dichlorophenyl ring confers significant resistance to environmental biodegradation, making direct release into the environment strictly prohibited.

Quantitative Data Summary

The following table summarizes the key physicochemical data of DCPP 1-oxide alongside its parent compound and related active pharmaceutical ingredient (API) metabolite for comparative hazard assessment[3]:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Solubility
1-(2,3-Dichlorophenyl)piperazine (DCPP) 41202-77-1C₁₀H₁₂Cl₂N₂231.12 g/mol Water (moderate), Methanol
1-(2,3-Dichlorophenyl)piperazine 1-Oxide 902456-05-7C₁₀H₁₂Cl₂N₂O247.12 g/mol DMSO, Methanol
Aripiprazole N-oxide 573691-09-5C₂₃H₂₇Cl₂N₃O₃464.40 g/mol DMSO (soluble)

Metabolic & Synthetic Context

In drug development, DCPP 1-oxide is frequently encountered during forced degradation studies, impurity profiling, and pharmacokinetic assays. It shares a structural and oxidative lineage with Aripiprazole N-oxide, a metabolite formed via the cytochrome P450 isoforms CYP2D6 and CYP3A4[3].

G DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) Oxidation N-Oxidation Pathway (CYP450 / Synthetic) DCPP->Oxidation Oxidative Stress Aripiprazole Aripiprazole (Active Pharmaceutical Ingredient) DCPP->Aripiprazole Alkylation Synthesis DCPP_Oxide 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (Target Impurity) Oxidation->DCPP_Oxide N-oxide Formation Aripiprazole_Oxide Aripiprazole N-oxide (Metabolite) DCPP_Oxide->Aripiprazole_Oxide Structural Analogy Aripiprazole->Aripiprazole_Oxide CYP2D6 / CYP3A4 Metabolism

Logical workflow illustrating the oxidative pathways linking DCPP to its N-oxide derivatives.

Engineering Controls & Handling Prerequisites

Before initiating any disposal or cleanup procedure, personnel must establish a self-validating safety perimeter.

  • Causality of PPE: Because DCPP 1-oxide is often handled as a dry powder or dissolved in highly penetrating solvents like Dimethyl Sulfoxide (DMSO)[3], standard nitrile gloves are insufficient for prolonged liquid exposure. DMSO rapidly permeates the skin, carrying dissolved solutes with it.

  • Required PPE: Double-gloving with chemical-resistant nitrile or neoprene, a fastened lab coat, and ANSI-approved safety goggles.

  • Ventilation: All transfers of dry powder must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized particulates[4].

Step-by-Step Disposal Methodologies

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing chlorinated aromatic amines must be meticulously managed. While DCPP 1-oxide may not possess a specific "U" or "P" listed code, it must be treated as a hazardous characteristic waste, particularly when mixed with listed solvents[5].

Protocol A: Solid Waste Disposal (Unused/Expired Chemical)

Use this protocol for pure powders, expired analytical standards, and heavily contaminated solid media.

  • Collection: Carefully sweep or use a disposable anti-static spatula to transfer the solid waste into a compatible, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is selected because it prevents moisture ingress, which could degrade the compound, while avoiding the shatter-risk associated with glass containers.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Chlorinated Piperazine N-Oxide Derivative. Toxic to Aquatic Life."

  • Segregation: Store the container in a designated satellite accumulation area. Strictly segregate from strong oxidizing agents and extreme heat sources[4].

  • Destruction Routing: Route the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration .

    • Causality: Incineration must occur in a specialized rotary kiln (>1000°C) equipped with flue-gas desulfurization and acid gas scrubbers. Burning chlorinated compounds at lower temperatures risks the formation of highly toxic dioxins and furans. The scrubbers are mandatory to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) generated during the combustion of the dichlorophenyl and piperazine rings[2].

Protocol B: Aqueous & Solvent Waste Mixtures

Use this protocol for LC-MS/HPLC effluents, extraction layers, and dissolved standards.

  • Solvent Compatibility Check: Verify the pH of the aqueous waste before bulking to prevent exothermic acid-base reactions in the waste carboy.

  • Halogenated Segregation: If DCPP 1-oxide is dissolved in halogenated solvents (e.g., Dichloromethane), route it to the Halogenated Organic Waste stream. If dissolved in DMSO or Methanol, it must still be clearly flagged as containing chlorinated solutes so the TSDF processes it appropriately[5].

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

  • Disposal Execution: Transport via a registered hazardous waste transporter. Never discharge any fraction of this waste into the municipal sewer system[2].

Protocol C: Contaminated Consumables

Use this protocol for gloves, weigh boats, Kimwipes, and pipette tips.

  • Accumulation: Deposit all contaminated consumables into a designated solid chemical waste bin lined with a heavy-duty, puncture-resistant plastic bag.

  • Aerosol Prevention: Tie off and seal the bags when they reach 75% capacity. Compressing the bag to squeeze out air is strictly prohibited, as this action forcefully expels invisible, contaminated chemical dust into the operator's breathing zone.

  • Disposal: Process alongside Protocol A as solid hazardous waste.

Spill Management & Emergency Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure.

  • Evacuation & PPE Escalation: Evacuate personnel from the immediate vicinity. The responder must don a NIOSH-approved N95 or P100 particulate respirator if dry powder is spilled outside a fume hood[6].

  • Containment: Surround and cover the spilled material with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite)[4].

    • Causality: Reactive chemical spill kits or basic absorbents must be avoided. Furthermore, never use bleach (sodium hypochlorite) to decontaminate the area. Bleach reacts violently with secondary/tertiary amines and N-oxides to form highly toxic, volatile, and potentially explosive chloramine gases.

  • Mechanical Recovery: Use non-sparking tools (e.g., a polypropylene dustpan and brush) to scoop the absorbent-chemical mixture into a wide-mouth hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a mild, non-reactive detergent and water. Collect all rinsate using absorbent pads and dispose of them as solid hazardous waste. Do not flush the rinsate down the laboratory drain[2].

References

  • Mubychem. "1-(2,3-Dichlorophenyl)piperazine SDS." Mubychem Manufacturers.
  • BenchChem. "1-(2,3-Dichlorophenyl)piperazine hydrochloride." BenchChem Technical Support Team.
  • Fisher Scientific / Toronto Research Chemicals. "1-(2,3-Dichlorophenyl)piperazine 1-Oxide Product Data." Fisher Scientific.
  • Cayman Chemical. "Aripiprazole N-oxide (CAS 573691-09-5) Technical Information." Cayman Chemical.
  • US Environmental Protection Agency (EPA). "Typical Wastes Generated by Industry Sectors." US EPA.
  • TCI Chemicals. "Aripiprazole Safety Data Sheet." Tokyo Chemical Industry.
  • Brigham Young University. "Piperazine Safety Data Sheet." BYU.

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Handling

Advanced Safety &amp; Operational Protocol: Handling 1-(2,3-Dichlorophenyl)piperazine 1-Oxide

Executive Summary & Chemical Context 1-(2,3-Dichlorophenyl)piperazine 1-Oxide (CAS: 902456-05-7) is a highly specific analytical standard and N-oxide metabolite associated with the parent compound 1-(2,3-Dichlorophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(2,3-Dichlorophenyl)piperazine 1-Oxide (CAS: 902456-05-7) is a highly specific analytical standard and N-oxide metabolite associated with the parent compound 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a foundational intermediate in the synthesis of atypical antipsychotics such as Aripiprazole, Brexpiprazole, and Cariprazine[1].

Handling this N-oxide derivative requires strict operational discipline. The combination of a lipophilic dichlorophenyl ring and a reactive, basic piperazine N-oxide core presents specific toxicological challenges that necessitate advanced Personal Protective Equipment (PPE) and rigorous laboratory workflows.

Quantitative Chemical Profile
PropertyValueOperational Implication
Chemical Name 1-(2,3-Dichlorophenyl)piperazine 1-OxideN-oxide moiety acts as a mild oxidant and mucosal irritant.
CAS Number 902456-05-7Unique identifier for safety tracking and inventory.
Molecular Weight 247.12 g/mol Required for precise molarity calculations during analytical dilution.
Physical Form Solid (Powder)High risk of aerosolization and static cling during transfer.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why this chemical is hazardous. Safety is not about blindly following rules; it is about mitigating specific chemical mechanisms.

  • Dermal Penetration & Lipophilicity: The 2,3-dichlorophenyl moiety imparts high lipophilicity to the molecule. If the powder is dissolved in organic solvents, it can rapidly bypass the stratum corneum (the skin's primary barrier), carrying the reactive N-oxide directly into systemic circulation.

  • Mucosal Irritation & Alkalinity: The piperazine core is intrinsically basic. When aerosolized, the N-oxide powder interacts with the aqueous environment of the respiratory tract and ocular mucosa. This causes localized pH shifts, oxidative stress, and severe irritation, triggering immediate coughing and eye damage.

Personal Protective Equipment (PPE) Specifications

Selecting the correct PPE requires anticipating the chemical state (solid vs. solution). Do not use a single glove type for all workflows.

PPE CategorySpecificationCausal Rationale
Hand Protection (Powder) Nitrile (Min 0.11 mm thickness)Provides a sufficient barrier against dry, solid piperazine derivatives[2].
Hand Protection (Solution) Viton or Polyvinyl Alcohol (PVA)Critical: Required if dissolving the standard in halogenated solvents (e.g., Dichloromethane), which rapidly degrade nitrile[3].
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents mucosal contact with the highly basic and irritating amine dust.
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation risk of aerosolized fine powders if weighing outside a certified fume hood.
Body Protection Flame-retardant lab coat, closed-toe shoesActs as a standard barrier against dermal exposure and accidental chemical spills[3].

Operational Workflows

The following protocol outlines a self-validating system for weighing and preparing analytical solutions of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

Protocol: Safe Weighing and Analytical Dilution
  • Step 1: Pre-Operational Verification

    • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Inspect gloves for micro-tears.

    • Causality: Ensures sufficient capture velocity to entrain aerosolized N-oxide particles without creating turbulent eddies that could blow the powder out of the sash and into the operator's breathing zone.

  • Step 2: Static Mitigation

    • Action: Discharge the micro-spatula and anti-static weigh boat using a piezoelectric anti-static gun.

    • Causality: Fine pharmaceutical impurities are highly prone to electrostatic charge. Neutralizing the equipment prevents the powder from "jumping," ensuring accurate analytical weighing and preventing environmental contamination.

  • Step 3: Primary Transfer

    • Action: Transfer the specified mass (e.g., 10 mg) using a micro-spatula within the draft shield of an analytical microbalance.

    • Self-Validation: Close the draft shield and wait for the balance to stabilize for 5 seconds. A drifting mass reading indicates either static interference or internal drafts, requiring immediate recalibration of the micro-environment before proceeding.

  • Step 4: Solvent Addition

    • Action: Transfer the powder to a volumetric flask and add the target solvent (e.g., Methanol or Dichloromethane) dropwise initially, then fill to volume.

    • Causality: Dropwise addition prevents the exothermic heat of solvation from aerosolizing any residual dry powder into the workspace.

  • Step 5: Decontamination

    • Action: Wipe the balance pan, draft shield, and spatulas with a lint-free wipe dampened with 70% Isopropanol or Methanol.

    • Causality: The N-oxide is soluble in polar organic solvents; dry wiping would only spread the hazardous dust, whereas solvent-dampened wiping captures and dissolves the residue.

Waste Management & Disposal Plan

Improper disposal of piperazine derivatives can lead to severe environmental contamination and regulatory penalties.

  • Solid Waste: Any contaminated PPE, weigh boats, and wipes must be placed in a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Toxic/Irritant Piperazine Derivatives."

  • Liquid Waste: Because the parent compound (DCPP) and its derivatives contain chlorinated aromatic rings, all solvent waste must be strictly segregated into a "Halogenated Organic Waste" carboy. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions and violates standard EPA/RCRA protocols[4].

Workflow Visualization

Workflow Start 1-(2,3-Dichlorophenyl)piperazine 1-Oxide Handling Hazard Hazard Assessment: Irritant & Lipophilic Start->Hazard PPE_Resp Respiratory Protection (N95/P100 or Fume Hood) Hazard->PPE_Resp PPE_Derm Dermal Protection (Nitrile for Powder / Viton for DCM) Hazard->PPE_Derm PPE_Eye Ocular Protection (Safety Goggles/Shield) Hazard->PPE_Eye Weighing Weighing & Transfer (Draft Shield / Static Control) PPE_Resp->Weighing PPE_Derm->Weighing PPE_Eye->Weighing Synthesis Analytical Dilution / Reaction Setup Weighing->Synthesis Disposal Waste Segregation (Halogenated Organics) Synthesis->Disposal

Figure 1: PPE and operational workflow for 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.

References

  • Fisher Scientific. "1-(2,3-Dichlorophenyl)piperazine 1-Oxide, TRC 10 mg." Retrieved from:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. "Working with Chemicals - Prudent Practices in the Laboratory." Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Retrieved from:[Link]

  • Apicule. "1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers." Retrieved from: [Link]

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